2-Ethylhexanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44904. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVVEWZSRVHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286340 | |
| Record name | 2-ethylhexanenitrile | |
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Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4528-39-6 | |
| Record name | 2-Ethylhexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4528-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44904 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44904 | |
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| Record name | 2-ethylhexanenitrile | |
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| Record name | 2-ethylhexanenitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexanenitrile, a branched-chain aliphatic nitrile, is a versatile chemical intermediate with significant applications in the synthesis of various organic compounds. Its unique molecular structure, featuring a C8 backbone with a nitrile functional group, imparts a range of chemical properties that make it a valuable precursor in the production of amines, carboxylic acids, and other derivatives used in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characteristics.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C8H15N.[1] It is characterized by its poor solubility in water but good solubility in many organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C8H15N | [1] |
| Molecular Weight | 125.21 g/mol | [1] |
| CAS Number | 4528-39-6 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 193 °C at 760 mmHg | [2] |
| Density | 0.811 g/cm³ | [2] |
| Solubility | Poorly soluble in water, soluble in many organic solvents | [1] |
| InChI Key | WYYVVEWZSRVHNF-UHFFFAOYSA-N | [2] |
| SMILES | CCCCC(CC)C#N | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are crucial for its effective utilization in research and development.
Synthesis of this compound from 2-Ethylhexanamide
This procedure is adapted from a well-established method for the dehydration of amides to nitriles.[4]
Experimental Protocol:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser and a gas trap, place 286 g (2 moles) of 2-ethylhexanamide, 300 ml of dry benzene, and 357 g (218 ml, 3 moles) of thionyl chloride.[4]
-
Heat the flask in a water bath to 75–80°C and maintain this temperature for 4.5 hours.[4]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully add a mixture of 100 g of crushed ice and 100 ml of water to decompose the excess thionyl chloride.
-
With stirring, add cold 50% potassium hydroxide solution in small portions until the mixture is alkaline to litmus paper.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with 100 ml of benzene.
-
Combine the benzene extracts and wash once with 150 ml of 1% sodium carbonate solution, followed by two washes with 150-ml portions of water.
-
Dry the benzene solution over anhydrous sodium sulfate.
-
Remove the benzene by distillation.
-
Distill the residue under reduced pressure to obtain pure this compound.
Hydrolysis of this compound to 2-Ethylhexanoic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically carried out under acidic conditions.[5][6][7]
Experimental Protocol:
-
In a round-bottomed flask fitted with a reflux condenser, place 12.5 g (0.1 mol) of this compound.
-
Add 50 mL of a 10% (v/v) aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation to yield crude 2-ethylhexanoic acid.
-
The product can be further purified by distillation under reduced pressure.
Reduction of this compound to 2-Ethylhexylamine
The reduction of nitriles to primary amines is commonly achieved through catalytic hydrogenation.[8][9]
Experimental Protocol:
-
In a high-pressure hydrogenation vessel (Parr apparatus), place 12.5 g (0.1 mol) of this compound dissolved in 100 mL of ethanol.
-
Add 0.5 g of a palladium on carbon catalyst (10% Pd/C).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the ethanol by rotary evaporation.
-
The resulting 2-ethylhexylamine can be purified by distillation under reduced pressure.
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different protons in the molecule. The proton on the carbon adjacent to the electron-withdrawing nitrile group will be deshielded and appear further downfield.[2]
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.[2]
Table 2: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | ¹³C NMR | Predicted Chemical Shift (ppm) |
| H directly attached to the chiral carbon | 2.3 - 2.6 | Multiplet | Nitrile Carbon (-C≡N) | 118 - 122 |
| Methylene protons of the ethyl group (-CH₂CH₃) | 1.5 - 1.8 | Multiplet | Chiral Carbon (-CH(CN)-) | 30 - 40 |
| Methylene protons of the butyl chain (-CH₂-) | 1.2 - 1.6 | Multiplet | Methylene Carbons (-CH₂-) | 20 - 35 |
| Methyl protons of the ethyl group (-CH₂CH₃) | 0.9 - 1.1 | Triplet | Methyl Carbons (-CH₃) | 10 - 15 |
| Methyl protons of the butyl chain (-CH₃) | 0.8 - 1.0 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch).
Table 3: Characteristic IR Absorption for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | ~2240 | Strong, Sharp |
| C-H stretch (aliphatic) | 2850-3000 | Medium to Strong |
| C-H bend (aliphatic) | 1375-1465 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the alkyl chains.
Table 4: Expected Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 96 | [M - C₂H₅]⁺ |
| 82 | [M - C₃H₇]⁺ |
| 68 | [M - C₄H₉]⁺ |
Logical Relationships and Experimental Workflows
The chemical transformations of this compound can be visualized to illustrate the relationships between the starting material, intermediates, and final products.
The synthesis and subsequent reactions of this compound follow a logical experimental workflow.
References
- 1. Buy this compound | 4528-39-6 [smolecule.com]
- 2. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 3. This compound | C8H15N | CID 239609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylhexanenitrile (CAS No. 4528-39-6), a branched-chain aliphatic nitrile. It details the compound's chemical and physical properties, synthesis methodologies, key chemical reactions, and industrial applications. This document is intended to serve as a foundational resource for professionals engaged in chemical research, synthesis, and the development of novel therapeutics.
Chemical and Physical Properties
This compound is a colorless liquid with a faint odor.[1] It is characterized by a branched eight-carbon backbone with a terminal nitrile functional group (-C≡N).[1] This structure, particularly the ethyl group at the alpha-carbon, introduces steric and electronic effects that influence its reactivity and physical properties compared to its linear isomers.[2] It is poorly soluble in water but demonstrates good solubility in many organic solvents.[1]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 4528-39-6 | [] |
| Molecular Formula | C₈H₁₅N | [1][] |
| Molecular Weight | 125.21 g/mol | [1][] |
| Boiling Point | 193°C at 760 mmHg | [][4] |
| Density | 0.811 g/cm³ | [][4] |
| Flash Point | 82.3°C | [4] |
| Refractive Index | 1.419 | [4] |
| XLogP3 | 2.8 | [5] |
| Topological Polar Surface Area | 23.8 Ų | [5] |
Structural Information and Visualization
The unique branched structure of this compound is a key determinant of its chemical behavior. Standard chemical identifiers are provided below:
-
IUPAC Name : this compound[1][]
-
SMILES : CCCCC(CC)C#N[]
-
InChI : InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3[]
-
InChI Key : WYYVVEWZSRVHNF-UHFFFAOYSA-N[]
A logical diagram of the compound's structural components is rendered below using the Graphviz DOT language.
Synthesis and Experimental Protocols
This compound can be synthesized via several established pathways. The choice of method often depends on the available starting materials, desired yield, and scalability. Key methods include:
-
Dehydration of Primary Amides : A prominent and high-yield method involves the dehydration of 2-ethylhexanamide.[2]
-
Nitration of Alcohols : This route uses mixed acids (nitric and sulfuric) to nitrate 2-ethylhexanol under controlled conditions.[1]
-
Dehydrohalogenation : Involves the reaction of an appropriate alkyl halide, such as 2-bromooctane, with sodium cyanide.[1]
-
Catalytic Oxidation : The direct oxidation of primary alcohols in the presence of catalysts like ruthenium complexes offers a more atom-economical approach.[2]
Detailed Experimental Protocol: Dehydration of 2-Ethylhexanamide
This protocol is based on a well-established procedure reported in Organic Syntheses, which achieves high yields.[2][6]
Materials:
-
2-Ethylhexanamide (286 g, 2 moles)
-
Thionyl chloride (357 g, 218 mL, 3 moles)
-
Dry Benzene (300 mL)
-
Crushed Ice (100 g)
-
50% Potassium Hydroxide (KOH) solution
-
1% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Reaction Setup : In a 1-L round-bottom flask equipped with an efficient reflux condenser and a gas trap, combine 286 g (2 moles) of 2-ethylhexanamide, 300 mL of dry benzene, and 357 g (3 moles) of thionyl chloride.[6]
-
Heating : Place the flask in a water bath and heat it quickly to a temperature of 75–80°C. Maintain this temperature for 4.5 hours.[6]
-
Quenching : After the reaction period, transfer the mixture to a 1.5-L beaker and cool it in an ice bath. Carefully add a mixture of 100 g of crushed ice and 100 mL of water to decompose the excess thionyl chloride.[6]
-
Neutralization : With continuous stirring, add cold 50% KOH solution in small portions until the mixture is alkaline to litmus paper.[6]
-
Extraction and Washing : Transfer the neutralized mixture to a separatory funnel. Separate the layers and extract the aqueous portion with an additional 100 mL of benzene. Combine the organic layers and wash them once with 150 mL of 1% Na₂CO₃ solution, followed by two washes with 150-mL portions of water.[6]
-
Isolation : The final product, this compound, can be isolated from the benzene solution by distillation. This method has been reported to yield 94% of the product.[2]
Chemical Reactivity
The nitrile group is the primary site of reactivity in this compound, making it a versatile chemical intermediate.[2] The principal reactions include hydrolysis, reduction, and nucleophilic addition.
-
Hydrolysis : Under acidic or basic conditions, the nitrile group hydrolyzes to form 2-ethylhexanoic acid.[1][2] This transformation is fundamental for producing derivatives used as plasticizers and corrosion inhibitors.
-
Reduction : The nitrile group can be reduced to a primary amine. Catalytic hydrogenation is a common method for converting this compound into 2-ethylhexylamine, a precursor for surfactants.[1][2] Partial reduction to the aldehyde (2-ethylhexanal) can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures.
-
Nucleophilic Addition : The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard or organolithium reagents.[2] This reaction pathway allows for the synthesis of a diverse range of ketones and other complex molecules.
The logical relationship between this compound and its primary reaction products is visualized below.
Applications
The versatility of this compound makes it a valuable compound in several industries.
-
Chemical Intermediates : It is a crucial precursor for synthesizing 2-ethylhexanoic acid and 2-ethylhexylamine, which are subsequently used to produce plasticizers, surfactants, and corrosion inhibitors.[1]
-
Solvents : Its specific solvency characteristics make it useful in formulations for coatings and adhesives.[1][2]
-
Pharmaceuticals : Derivatives of this compound are being explored for potential therapeutic applications owing to their biological activity.[1]
Safety Information
This compound is classified as a flammable liquid and vapor.[5] It is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[5] Appropriate personal protective equipment and handling procedures should be followed when working with this compound.
References
An In-depth Technical Guide on the Physical Properties of 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-ethylhexanenitrile (CAS No: 4528-39-6). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow diagram.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 | g/mol [][2][3] |
| Boiling Point | 193 | °C at 760 mmHg[][3] |
| Density | 0.811 | g/cm³[][3] |
| Refractive Index | 1.419 | |
| Solubility | Poorly soluble in water, soluble in many organic solvents.[2][3] | |
| Flash Point | 82.3 | °C[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a liquid compound such as this compound.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a common method is distillation.[4]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation.[5] The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
The heating mantle is turned on, and the liquid is heated to a gentle boil.
-
As the vapor condenses on the thermometer bulb, the temperature will rise and then stabilize.
-
The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[4]
-
2.2. Determination of Density
Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a pycnometer or a graduated cylinder and a balance.[6][7]
-
Apparatus: Pycnometer (or a graduated cylinder), analytical balance, and a constant temperature water bath.
-
Procedure (using a pycnometer):
-
The mass of the clean, dry, and empty pycnometer is accurately measured.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The mass of the pycnometer filled with the sample is measured.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
2.3. Determination of Refractive Index
The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material. It is a characteristic property of a substance.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
2.4. Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Test tubes, vortex mixer, and a set of common solvents (e.g., water, ethanol, acetone, hexane).
-
Procedure:
-
A small, known amount of this compound (e.g., 0.1 mL) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The mixture is then allowed to stand and is observed for the presence of a single phase (soluble) or multiple phases/cloudiness (insoluble or poorly soluble).
-
This process is repeated with different solvents to determine the solubility profile.[8]
-
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the determination of the physical properties of a liquid chemical compound.
Caption: Workflow for determining physical properties.
References
- 2. Buy this compound | 4528-39-6 [smolecule.com]
- 3. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on 2-Ethylhexanenitrile (CAS 4528-39-6): Properties, Synthesis, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-ethylhexanenitrile (CAS 4528-39-6), a versatile branched-chain nitrile. It details the compound's physicochemical properties, synthesis methodologies, and key chemical reactions. A significant focus is placed on its role as a precursor to valuable pharmaceutical intermediates, such as 2-ethylhexylamine and 2-ethylhexanoic acid. This guide further explores the synthesis of the local anesthetic Bupivacaine, a derivative of a related structural class, and elucidates its mechanism of action through the blockade of voltage-gated sodium channels, a critical pathway in nociception. Detailed experimental protocols for the synthesis of this compound and a representative pharmaceutical compound are provided, alongside a visualization of the relevant signaling pathway.
Chemical and Physical Properties
This compound is a colorless liquid with a faint odor.[1] It is characterized by an eight-carbon backbone with a nitrile functional group.[1] Its branched structure influences its physical and chemical properties, distinguishing it from its linear isomers.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4528-39-6 | [1] |
| Molecular Formula | C₈H₁₅N | [1] |
| Molecular Weight | 125.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Ethyl capronitrile, 2-Ethylhexanonitrile | [3] |
| Boiling Point | 193 °C at 760 mmHg | [2] |
| Density | 0.811 g/cm³ | [2] |
| Flash Point | 82.3 °C | [2] |
| Solubility | Poorly soluble in water, soluble in many organic solvents. | [1] |
| Canonical SMILES | CCCCC(CC)C#N | [1] |
| InChI Key | WYYVVEWZSRVHNF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
Dehydration of 2-Ethylhexanamide
A prominent laboratory and industrial method for synthesizing nitriles is the dehydration of primary amides.[2] This can be effectively achieved using dehydrating agents such as thionyl chloride (SOCl₂).
Nitration of 2-Ethylhexanol
This method involves the reaction of 2-ethylhexanol with a mixture of nitric and sulfuric acids under controlled conditions.[1] The reaction proceeds through the dehydroxylation of the alcohol followed by nitrilation.[1]
Dehydrohalogenation of Alkyl Halides
A classic method for nitrile synthesis involves the reaction of an alkyl halide with a cyanide salt.[2] For this compound, a suitable starting material would be a 2-ethylhexyl halide, such as 2-ethylhexyl bromide, which is reacted with sodium cyanide.[1]
Key Chemical Reactions
The nitrile group in this compound is a versatile functional group that can undergo several important transformations, yielding valuable downstream products.
Hydrolysis to 2-Ethylhexanoic Acid
Under acidic or basic conditions, this compound can be hydrolyzed to form 2-ethylhexanoic acid.[1] This reaction is fundamental for producing plasticizers, surfactants, and corrosion inhibitors.[2]
Reduction to 2-Ethylhexylamine
The nitrile group can be reduced to a primary amine, 2-ethylhexylamine, through catalytic hydrogenation.[1] 2-Ethylhexylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1]
Nucleophilic Addition
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis.[1] This reaction provides a pathway to a diverse range of derivatives.[1]
Application in Pharmaceutical Synthesis
While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives, 2-ethylhexylamine and 2-ethylhexanoic acid, are important building blocks in the synthesis of various drugs.
2-Ethylhexanoic Acid as a Pharmaceutical Intermediate
2-Ethylhexanoic acid is utilized in the synthesis of various pharmaceutical compounds.[3] Its salts are also used to create lipophilic metal derivatives that are soluble in nonpolar organic solvents, which can act as catalysts in pharmaceutical production.
Bupivacaine: A Case Study of a Structurally Related Local Anesthetic
Bupivacaine is a widely used local anesthetic of the amide type.[4] While not directly synthesized from this compound, its synthesis involves the amidation of an aniline derivative with a carboxylic acid derivative that shares structural similarities with the synthetic utility of 2-ethylhexanoic acid derivatives. The synthesis of local anesthetics like Bupivacaine and Lidocaine often involves the acylation of an aniline, such as 2,6-dimethylaniline, with an activated carboxylic acid derivative.
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Bupivacaine exerts its anesthetic effect by blocking the propagation of nerve impulses.[1] It achieves this by binding to the intracellular portion of voltage-gated sodium channels in the neuronal membrane.[1][5] This binding prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.[1] By stabilizing the neuronal membrane in its resting state, bupivacaine effectively blocks the transmission of pain signals.[1][2] The sensation of pain is typically the first modality to be lost, followed by temperature, touch, proprioception, and finally, skeletal muscle tone.[1]
Several subtypes of voltage-gated sodium channels (e.g., Nav1.7, Nav1.8, Nav1.9) are preferentially expressed in peripheral sensory neurons and play a crucial role in nociception.[3][6] This makes them key targets for local anesthetics.
Caption: Mechanism of action of Bupivacaine on a nociceptive neuron.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and a key intermediate for a local anesthetic.
Synthesis of this compound via Dehydration of 2-Ethylhexanamide
Materials:
-
2-Ethylhexanamide
-
Thionyl chloride (SOCl₂)
-
Dry benzene
-
Ice
-
50% aqueous potassium hydroxide solution
-
1% sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, place 2-ethylhexanamide and dry benzene.
-
Slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture in a water bath at 75-80 °C for 4.5 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully add a mixture of crushed ice and water to decompose the excess thionyl chloride.
-
Neutralize the mixture with a cold 50% aqueous potassium hydroxide solution until it is alkaline to litmus paper.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with benzene.
-
Combine the organic layers and wash with 1% sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation under reduced pressure.
Synthesis of N-(2,6-Dimethylphenyl)-2-chloroacetamide (An Intermediate for Lidocaine)
Materials:
-
2,6-Dimethylaniline
-
2-Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ice
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Carefully add 2-chloroacetyl chloride to the solution.
-
Prepare a solution of sodium acetate in water.
-
Add the sodium acetate solution to the reaction mixture. Note any temperature changes.
-
Cool the flask in an ice-water bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any remaining acetic acid and salts.
-
Press the crystals as dry as possible on the filter paper.
-
Allow the N-(2,6-dimethylphenyl)-2-chloroacetamide to air dry completely.
Caption: Workflow for the synthesis of a key local anesthetic intermediate.
Safety Information
This compound is a flammable liquid and vapor.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4]
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Data aggregated from multiple sources and may vary.[4]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with a range of applications, most notably as a precursor to compounds used in the pharmaceutical industry. Its derivatives, 2-ethylhexylamine and 2-ethylhexanoic acid, are key building blocks for the synthesis of various active pharmaceutical ingredients. The study of local anesthetics like Bupivacaine, which share synthetic principles with derivatives of this compound, highlights the importance of such intermediates in the development of drugs targeting specific biological pathways, such as voltage-gated sodium channels in nociceptive neurons. This guide provides researchers and drug development professionals with a solid foundation of the chemistry, synthesis, and pharmaceutical relevance of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupivacaine - Wikipedia [en.wikipedia.org]
- 5. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
A Comprehensive Technical Guide to 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical and physical properties of 2-ethylhexanenitrile, relevant experimental protocols for its synthesis and analysis, and key chemical transformations.
Core Properties and Data
This compound is a branched-chain aliphatic nitrile, an organic compound containing the cyano (-C≡N) functional group.[1][2] Its structure consists of an eight-carbon backbone with the nitrile group at one end and an ethyl branch at the second carbon position.[2] This branching influences its steric and electronic properties compared to straight-chain nitriles.[1] It is typically a colorless liquid that is poorly soluble in water but soluble in many organic solvents.[2]
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | [2][3][4][5] |
| Molecular Weight | 125.21 g/mol | [1][2][4][] |
| IUPAC Name | This compound | [4][] |
| CAS Number | 4528-39-6 | [1][2][4] |
| Density | 0.811 g/cm³ | [3][] |
| Boiling Point | 193 °C at 760 mmHg | [3][] |
| Flash Point | 82.3 °C | [3] |
| Vapor Pressure | 0.475 mmHg at 25°C | [3] |
| InChI Key | WYYVVEWZSRVHNF-UHFFFAOYSA-N | [1][2][] |
| Canonical SMILES | CCCCC(CC)C#N | [2][] |
Chemical Synthesis and Transformations
The nitrile functional group is a versatile intermediate in organic synthesis, allowing for conversion into various other functional groups.[1] this compound serves as a precursor for producing compounds like plasticizers, surfactants, and corrosion inhibitors.[1][2]
The primary transformations involving this compound include:
-
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form 2-ethylhexanoic acid.[1][2]
-
Reduction: The nitrile group can be reduced to a primary amine, 2-ethylhexylamine, through catalytic hydrogenation.[1][2]
-
Nucleophilic Addition: The electrophilic carbon atom of the cyano group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents, to form ketones after hydrolysis.[1]
-
Partial Reduction: Using specific reducing agents like Diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the partial reduction to an imine, which hydrolyzes to yield 2-ethylhexanal.[1]
Caption: Key chemical transformations of this compound.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on common organic chemistry practices.
One of the most effective methods for synthesizing nitriles is the dehydration of primary amides. A high yield of 94% has been reported for the synthesis of this compound from 2-ethylhexanamide using thionyl chloride (SOCl₂).[1]
Objective: To synthesize this compound by dehydrating 2-ethylhexanamide.
Materials:
-
2-Ethylhexanamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (or a suitable alternative solvent like toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification (separatory funnel, distillation apparatus)
Methodology:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dissolve 2-ethylhexanamide in anhydrous benzene within the flask.
-
Reaction: Slowly add thionyl chloride to the stirred solution. The reaction is often exothermic and may require cooling initially.
-
Heating: Once the initial reaction subsides, heat the mixture to reflux (approximately 80°C for benzene) and maintain for the duration required for the reaction to complete (monitor by TLC or GC).[1]
-
Workup: After cooling to room temperature, carefully quench the reaction by pouring it over ice water to hydrolyze any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) to remove acidic byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for nitrile synthesis via amide dehydration.
GC-MS is a powerful technique for separating, identifying, and quantifying volatile organic compounds like this compound.
Objective: To confirm the identity and assess the purity of a this compound sample.
Materials:
-
Synthesized or commercial sample of this compound
-
High-purity volatile solvent (e.g., hexane or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., non-polar DB-5 or similar)
-
Autosampler vials
Methodology:
-
Sample Preparation: Prepare a dilute solution of the nitrile sample (~1 mg/mL) in a suitable volatile solvent. For quantitative analysis, an internal standard may be added.
-
Instrument Setup:
-
Injector: Set to a temperature sufficient to vaporize the sample (e.g., 250°C). Use a split or splitless injection mode depending on the sample concentration.
-
GC Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation of all components.
-
Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.
-
MS Detector: Set the ion source temperature (e.g., 230°C) and quadrupole temperature (e.g., 150°C). Acquire data in full scan mode over a relevant mass range (e.g., 40-300 m/z).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identification: Identify the peak corresponding to this compound by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion peak (m/z = 125) and characteristic fragmentation patterns should be present.
-
Purity Assessment: Calculate the purity of the sample by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram (assuming similar response factors).
-
References
Spectroscopic Profile of 2-Ethylhexanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethylhexanenitrile (CAS No. 4528-39-6). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document collates available spectral data from various sources and outlines standardized experimental protocols for data acquisition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the prominent absorption band of the nitrile group.
Table 1: Infrared (IR) Spectral Data of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkane) | 2840 - 3000 | Medium to Strong |
| C≡N Stretch (Nitrile) | 2240 - 2260 | Sharp, Strong |
| C-H Bend (Alkyl groups) | ~1465 and ~1380 | Medium |
Data is based on typical values for aliphatic nitriles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR spectroscopy of this compound reveals the chemical environment of each proton. The protons adjacent to the electron-withdrawing nitrile group are expected to be deshielded and appear at a higher chemical shift (downfield).[1]
Table 2: Predicted ¹H NMR Spectral Data of this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH(CN)- | 2.0 - 3.0 | Multiplet |
| -CH₂- (butyl chain) | 1.3 - 1.6 | Multiplet |
| -CH₂-CH₃ (ethyl group) | 1.5 - 1.8 | Multiplet |
| -CH₃ (butyl group) | 0.8 - 1.0 | Triplet |
| -CH₃ (ethyl group) | 1.0 - 1.2 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. The carbon of the nitrile group is a key diagnostic signal.
Table 3: Predicted ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C≡N | 115 - 125 |
| -CH(CN)- | 35 - 45 |
| Alkyl Chain Carbons (-CH₂-, -CH₃) | 10 - 35 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Predicted [M+H]⁺ (m/z) | 126.1281 |
| Predicted [M+Na]⁺ (m/z) | 148.1100 |
Data sourced from computational predictions.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The infrared spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is homogenized (shimmed) to achieve high resolution.
-
¹H NMR Data Acquisition: A standard one-pulse experiment is typically used to acquire the proton NMR spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.
-
¹³C NMR Data Acquisition: A proton-decoupled experiment is commonly used to acquire the ¹³C NMR spectrum, which results in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program is set to ensure good separation of the analyte from any impurities and the solvent. The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the hot injection port of the GC, where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium).
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column as they pass through it.
-
Mass Spectrometric Detection: As each component elutes from the GC column, it enters the ion source of the mass spectrometer. The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: The resulting total ion chromatogram (TIC) shows the separated components as peaks. The mass spectrum corresponding to the peak of this compound can be extracted and analyzed to determine its molecular weight and fragmentation pattern.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-ethylhexanenitrile. The interpretation of this data is crucial for the structural elucidation and quality control of this important chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Structure and Spectral Overview
This compound (C₈H₁₅N) is a branched-chain aliphatic nitrile. Its structure consists of an eight-carbon backbone with a nitrile (-C≡N) functional group and an ethyl branch at the second carbon position. This specific arrangement of atoms gives rise to a unique spectral fingerprint in both NMR and IR spectroscopy.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of specific absorption bands that correspond to the vibrational modes of its constituent bonds.
A key diagnostic feature in the IR spectrum of this compound is the sharp and intense absorption band arising from the stretching vibration of the nitrile group (-C≡N). This peak is typically observed in the region of 2240 cm⁻¹ [1]. The presence of this strong absorption is a clear indicator of the nitrile functionality.
The spectrum also displays characteristic absorptions for the C-H bonds within the alkyl portion of the molecule. The stretching vibrations of the sp³ hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups are expected to appear in the region of 2850-3000 cm⁻¹ . Additionally, C-H bending vibrations for these groups will be present in the fingerprint region (below 1500 cm⁻¹), typically around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending).
Table 1: Predicted Infrared Absorption Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| -C≡N (Nitrile) | Stretching | ~ 2240[1] | Strong, Sharp |
| sp³ C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |
| -CH₂- | Bending (Scissoring) | ~ 1465 | Medium |
| -CH₃ | Bending (Umbrella) | ~ 1380 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will show distinct signals for the different types of protons in the molecule. The chemical shift of each proton is influenced by its local electronic environment. The electron-withdrawing nature of the nitrile group will cause protons on the adjacent carbon (the α-carbon) to be deshielded and appear at a lower field (higher ppm value).
The proton on the α-carbon (C2) is expected to be a multiplet in the range of 2.0–3.0 ppm . The complexity of this signal arises from its coupling to the neighboring protons on the ethyl group and the butyl chain. The protons of the ethyl and butyl chains will appear at higher fields (lower ppm values), typically between 0.8 and 1.8 ppm .
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment.
The carbon atom of the nitrile group (-C≡N) is highly deshielded and is predicted to appear in the range of 115–125 ppm [1]. The α-carbon (C2), being directly attached to the electron-withdrawing nitrile group, is also deshielded and is expected to have a chemical shift between 35–45 ppm [1]. The remaining alkyl carbons of the ethyl and butyl groups will resonate in the upfield region of the spectrum, typically between 10–35 ppm [1].
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C ≡N | 115 - 125[1] |
| -C H(CN)- (α-carbon) | 35 - 45[1] |
| Alkyl Chain Carbons (-CH₂-, -CH₃) | 10 - 35[1] |
Experimental Protocols
The acquisition of high-quality NMR and IR spectra is essential for accurate structural interpretation. The following are generalized experimental protocols for these techniques.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded first.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons for each resonance.
Structure-Spectra Correlation Diagram
The following diagram illustrates the logical relationship between the structural features of this compound and its key predicted spectral characteristics.
This comprehensive guide provides the foundational knowledge for interpreting the NMR and IR spectra of this compound, which is essential for its identification, characterization, and use in research and development.
References
The Reactivity of the Nitrile Group in 2-Ethylhexanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexanenitrile, a branched-chain aliphatic nitrile, serves as a versatile intermediate in organic synthesis. The reactivity of its nitrile (-C≡N) group is of significant interest for the construction of diverse molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The electronic nature of the nitrile group, characterized by a polarized triple bond and a lone pair of electrons on the nitrogen atom, dictates its participation in a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, with a focus on key reactions, experimental protocols, and quantitative data. The steric hindrance imparted by the 2-ethyl substituent can influence reaction kinetics and yields compared to linear nitriles, a factor that will be considered in the discussion of its reactivity.
Core Reactivity of the Nitrile Group
The nitrile group in this compound is a valuable functional group that can undergo several key transformations, primarily hydrolysis, reduction, and addition of organometallic reagents. These reactions allow for the conversion of the nitrile into other important functional groups such as carboxylic acids, amines, and ketones.
Table 1: Summary of Key Reactions of this compound
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |
| Hydrolysis | |||
| Acid-Catalyzed | H₂SO₄/H₂O or HCl/H₂O, heat | 2-Ethylhexanoic acid | >90% (general for nitriles) |
| Base-Catalyzed | NaOH/H₂O or KOH/H₂O, heat | Sodium 2-ethylhexanoate | >90% (general for nitriles) |
| Reduction | |||
| To Primary Amine | 1. LiAlH₄ in THF/ether, 0°C to rt2. H₂O workup | 2-Ethylhexylamine | ~55-90% (general for nitriles) |
| H₂/Raney Ni or PtO₂, pressure, heat | 2-Ethylhexylamine | High (general for nitriles) | |
| Addition Reactions | |||
| Grignard Reaction | 1. R-MgX in ether/THF2. H₃O⁺ workup | Ketone (R-C(O)-CH(Et)(Bu)) | 70-90% (general for nitriles)[1] |
| Organolithium Reaction | 1. R-Li in ether/THF2. H₃O⁺ workup | Ketone (R-C(O)-CH(Et)(Bu)) | High (general for nitriles) |
Key Reactions and Experimental Protocols
Hydrolysis of this compound
The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions.
Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile (General Procedure)
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the nitrile (1.0 eq).
-
Reagent Addition: Add a solution of aqueous sulfuric acid (e.g., 50% v/v) or concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of crushed ice. The product, 2-ethylhexanoic acid, may be extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by distillation.
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the nitrile is hydrolyzed to the corresponding carboxylate salt. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis of a Nitrile (General Procedure)
-
Setup: In a round-bottom flask fitted with a reflux condenser, place the nitrile (1.0 eq).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Reaction: Heat the mixture to reflux. Ammonia gas is typically evolved during the reaction. The reaction is continued until the evolution of ammonia ceases.
-
Workup: Cool the reaction mixture to room temperature. The resulting solution contains the sodium salt of the carboxylic acid. To isolate the free acid, the solution is carefully acidified with a mineral acid (e.g., concentrated HCl) until the pH is acidic.
-
Purification: The carboxylic acid is then extracted with an organic solvent, washed, dried, and the solvent is evaporated as described in the acid-catalyzed procedure.
Reduction of this compound to 2-Ethylhexylamine
The reduction of the nitrile group to a primary amine is a highly valuable transformation in organic synthesis. This can be achieved using various reducing agents, with lithium aluminum hydride (LAH) and catalytic hydrogenation being the most common methods.
LAH is a powerful reducing agent that readily converts nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.
Experimental Protocol: LAH Reduction of a Nitrile (General Procedure)
-
Setup: A dry, three-necked round-bottom flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Reagent Preparation: A suspension of lithium aluminum hydride (LAH) (typically 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.
-
Substrate Addition: The nitrile (1.0 eq), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel to the LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction.
-
Workup (Fieser Method): The reaction is carefully quenched by the sequential dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL). This procedure results in the formation of a granular precipitate of aluminum salts that is easily filtered.
-
Purification: The resulting slurry is filtered, and the solid is washed with additional solvent. The combined filtrate is dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and the solvent is removed by distillation to yield the amine.
Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or platinum oxide, is an industrially scalable and often cleaner method for the reduction of nitriles.
Experimental Protocol: Catalytic Hydrogenation of a Nitrile (General Procedure)
-
Setup: A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) is charged with the nitrile (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and the catalyst (e.g., Raney Nickel, typically 5-10% by weight of the nitrile).
-
Reaction: The apparatus is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The mixture is then heated and agitated for several hours.
-
Workup: After the reaction is complete (as indicated by the cessation of hydrogen uptake), the apparatus is cooled, and the excess hydrogen is carefully vented.
-
Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate by distillation to give the crude amine, which can be further purified by distillation under reduced pressure.
Reaction with Grignard Reagents
The reaction of this compound with a Grignard reagent (R-MgX) provides a convenient route to ketones. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which is then hydrolyzed upon acidic workup to yield the ketone.
Experimental Protocol: Grignard Reaction with a Nitrile (General Procedure)
-
Setup: All glassware must be rigorously dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). A three-necked flask is equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.
-
Reaction with Nitrile: Once the Grignard reagent has formed, a solution of the nitrile (1.0 eq) in the same anhydrous solvent is added dropwise at a controlled rate, often at 0 °C or room temperature.
-
Workup: The reaction mixture is then quenched by carefully pouring it into a mixture of crushed ice and a dilute acid (e.g., aqueous HCl or H₂SO₄).
-
Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting ketone can be purified by distillation or chromatography.
Visualizing Reaction Pathways and Workflows
Reaction Mechanisms
The following diagrams illustrate the mechanisms of the key reactions of the nitrile group in this compound.
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Caption: Simplified mechanism for the reduction of this compound with LiAlH₄.
Caption: Mechanism of the Grignard reaction with this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.
Caption: A generalized workflow for the synthesis and reaction of this compound.
Conclusion
The nitrile group of this compound is a synthetically versatile functional group that provides access to a range of important chemical entities, including carboxylic acids, primary amines, and ketones. The choice of reaction conditions and reagents allows for the selective transformation of the nitrile group, making this compound a valuable building block in organic synthesis. While specific quantitative data for some reactions of this compound are not widely available in the public literature, the general reactivity patterns of aliphatic nitriles provide a strong predictive framework for its chemical behavior. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further research into the specific kinetics and optimization of these reactions for this compound could yield more precise and efficient synthetic methodologies.
References
Environmental Fate of 2-Ethylhexanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental fate of 2-ethylhexanenitrile (CAS No. 4528-39-6). The document summarizes key environmental parameters, outlines experimental protocols for their determination, and presents visual representations of degradation pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison.
Physicochemical Properties and Environmental Partitioning
Understanding the fundamental physicochemical properties of this compound is essential for predicting its distribution and behavior in the environment. The octanol-water partition coefficient (Log K_ow_) is a key parameter indicating a substance's tendency to partition between fatty tissues of organisms and water.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | |
| Predicted Log K_ow_ | 2.8 | [1] |
A Log K_ow_ of 2.8 suggests that this compound has a moderate potential for bioaccumulation.[1]
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, are crucial pathways for the transformation of chemical compounds in the environment without the involvement of microorganisms.
Hydrolysis
| Parameter | Predicted Value | Method |
| Hydrolysis Half-life | Data not available | EPI Suite™ |
Photolysis
Direct photolysis is the process by which a chemical in the aquatic environment is degraded by absorbing light. The rate of this process is dependent on the substance's light absorption spectrum and its quantum yield. Specific experimental data on the photolysis of this compound is limited.
| Parameter | Predicted Value | Method |
| Atmospheric Half-life | Data not available | EPI Suite™ |
Biodegradation
Biodegradation is the breakdown of organic substances by microorganisms. It is a key process determining the persistence of chemicals in the environment.
Biodegradation Pathway
The microbial degradation of nitriles can proceed through two main enzymatic pathways:
-
Nitrilase-mediated pathway: Nitrilases hydrolyze the nitrile group directly to a carboxylic acid and ammonia in a single step.[3][4]
-
Nitrile hydratase and amidase-mediated pathway: Nitrile hydratase first converts the nitrile to an amide, which is then further hydrolyzed to a carboxylic acid and ammonia by an amidase.[4][5]
For this compound, the expected biodegradation would lead to the formation of 2-ethylhexanoic acid and ammonia.
Biodegradability Assessment
While specific experimental data on the biodegradation rate of this compound is scarce, predictions can be made using QSAR models.
| Parameter | Predicted Value | Method |
| Biodegradation Half-life | Data not available | EPI Suite™ |
Environmental Transport and Partitioning
The transport and partitioning of a chemical determine its distribution among different environmental compartments such as soil, water, and air.
Soil Sorption
The soil organic carbon-water partitioning coefficient (K_oc_) is a measure of a chemical's tendency to adsorb to soil and sediment. A higher K_oc_ value indicates stronger adsorption and lower mobility in soil.
| Parameter | Predicted Value | Method |
| Soil Adsorption Coefficient (Log K_oc_) | Data not available | EPI Suite™ |
Ecotoxicity
Ecotoxicity studies are essential to assess the potential adverse effects of a chemical on aquatic and terrestrial organisms.
| Organism | Endpoint | Value | Reference |
| Daphnia magna (Water Flea) | 48h EC₅₀ (immobilization) | > 100 mg/L (EL50) | [6] |
| Fish (species not specified) | 96h LC₅₀ | Data not available | |
| Algae (Raphidocelis subcapitata) | 72h EC₅₀ (growth inhibition) | Data not available |
The available data indicates that this compound has low acute toxicity to Daphnia magna.[6]
Experimental Protocols
Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate of chemicals.
Hydrolysis: OECD Guideline 111
This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals as a function of pH.[3][6][7]
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.
-
Procedure:
-
A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolysis potential.
-
If significant hydrolysis occurs, a more detailed study is performed at a lower, environmentally relevant temperature.
-
Samples are taken at various time intervals and analyzed for the concentration of the test substance and any major hydrolysis products.
-
-
Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH.
Ready Biodegradability: OECD Guideline 301
This set of guidelines provides six different methods to screen for the ready biodegradability of chemicals in an aerobic aqueous medium.[4][8] The CO₂ Evolution Test (OECD 301B) is a common method.
-
Principle: The test substance is incubated with a microbial inoculum (e.g., activated sludge) in a mineral medium. The amount of CO₂ produced from the ultimate biodegradation of the test substance is measured.
-
Procedure:
-
The test substance is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms.
-
The mixture is incubated in the dark at a controlled temperature for 28 days.
-
The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a total organic carbon (TOC) analyzer.
-
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂). A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO₂ within a 10-day window during the 28-day test.
Inherent Biodegradability: OECD Guideline 302
These tests are designed to assess the potential for a chemical to be biodegraded under favorable conditions. The Zahn-Wellens/EMPA Test (OECD 302B) is a static test for inherent biodegradability.[5][9][10]
-
Principle: A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from activated sludge. The degradation is followed by the measurement of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD).
-
Procedure:
-
The test substance is added to a vessel containing a mineral medium and a high concentration of activated sludge.
-
The mixture is aerated and agitated for up to 28 days.
-
Samples of the filtered mixed liquor are taken at regular intervals and analyzed for DOC or COD.
-
-
Data Analysis: The percentage of degradation is calculated from the elimination of DOC or COD. A substance showing significant degradation (>70%) in this test is considered inherently biodegradable.
Adsorption/Desorption: OECD Guideline 106
This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.[11][12][13][14]
-
Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance remaining in the solution phase is measured to determine the amount adsorbed to the soil.
-
Procedure:
-
A preliminary test is conducted to determine the appropriate soil-to-solution ratio and equilibration time.
-
For the main test, solutions of the test substance at different concentrations are shaken with soil samples until equilibrium is reached.
-
The soil and solution phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is determined.
-
Desorption can be studied by replacing the supernatant with a fresh solution and re-equilibrating.
-
-
Data Analysis: The adsorption coefficient (K_d_) is calculated. This is often normalized to the organic carbon content of the soil to give the K_oc_ value.
Direct Photolysis: OECD Guideline 316
This guideline describes a tiered approach to determine the rate of direct phototransformation of chemicals in water.[15][16][17]
-
Principle: A solution of the test chemical in pure water is irradiated with light of a spectral distribution similar to that of sunlight. The rate of disappearance of the chemical is measured.
-
Procedure:
-
A Tier 1 screening involves calculating a theoretical maximum photolysis rate based on the UV-visible absorption spectrum of the chemical.
-
If the theoretical rate is significant, a Tier 2 experimental study is conducted. A solution of the test substance is irradiated using a light source (e.g., a xenon arc lamp) that simulates natural sunlight.
-
Samples are taken at different time intervals and analyzed for the concentration of the test substance and its photoproducts. Dark controls are run in parallel to account for non-photolytic degradation.
-
-
Data Analysis: The quantum yield and the first-order rate constant for direct photolysis are determined. From these, the environmental half-life under specific sunlight conditions can be estimated.
Conclusion
This compound is a moderately hydrophobic compound with a predicted Log K_ow_ of 2.8, suggesting some potential for bioaccumulation. It is expected to undergo hydrolysis to 2-ethylhexanoic acid, although quantitative data on the rate of this process is lacking. The biodegradation of this compound likely proceeds via enzymatic pathways common to other nitriles, ultimately forming 2-ethylhexanoic acid and ammonia. Ecotoxicological data indicates low acute toxicity to Daphnia magna. Further experimental studies following standardized OECD guidelines are necessary to definitively determine the hydrolysis and biodegradation rates, soil sorption behavior, and photolytic degradation of this compound to provide a complete environmental risk assessment. The use of QSAR models such as EPI Suite™ can provide valuable initial estimates for these parameters in the absence of experimental data.
References
- 1. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 2. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 5. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. cerc.usgs.gov [cerc.usgs.gov]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
- 9. Algal EC50 toxicity data - ECETOC [ecetoc.org]
- 10. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. umesc.usgs.gov [umesc.usgs.gov]
- 14. Key Opportunities to Replace, Reduce, and Refine Regulatory Fish Acute Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial Degradation of Cyanides and Nitriles | Semantic Scholar [semanticscholar.org]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
The Interplay of Steric and Electronic Effects in Branched-Chain Nitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reactivity and physicochemical properties of branched-chain nitriles are critically influenced by a delicate balance of steric and electronic effects. The introduction of alkyl substituents, particularly at the α- and β-positions relative to the cyano group, can profoundly alter the accessibility of the electrophilic nitrile carbon and modulate the electron density of the C≡N triple bond. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in understanding and predicting the behavior of this important class of organic compounds.
Introduction
Nitriles are organic compounds characterized by a C≡N functional group. The linear geometry of the sp-hybridized nitrile carbon and the high electronegativity of the nitrogen atom create a strong dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2][3] This inherent reactivity makes nitriles valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of nitrogen-containing heterocycles and other complex molecular architectures.
The introduction of branching in the alkyl chain attached to the nitrile group introduces steric and electronic perturbations that can significantly impact reaction rates and equilibria. Understanding these effects is crucial for designing synthetic routes, predicting reaction outcomes, and developing structure-activity relationships (SAR) in drug discovery.
Electronic Effects of Alkyl Substitution
Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This effect arises from the polarization of the σ-bond between the alkyl group and the more electronegative sp-hybridized carbon of the nitrile. An increase in the number and size of alkyl substituents at the α-carbon enhances the electron-donating effect, which in turn can influence the reactivity of the nitrile group.
The electronic influence of alkyl groups on the nitrile functionality can be quantified using Taft's polar substituent constants (σ). As shown in Table 1, the σ value becomes more negative as the substitution on the α-carbon increases, indicating a stronger electron-donating effect.
| Alkyl Group | Taft Polar Constant (σ*) |
|---|---|
| Methyl (CH₃) | 0.00 |
| Ethyl (CH₃CH₂) | -0.10 |
| Isopropyl ((CH₃)₂CH) | -0.19 |
| tert-Butyl ((CH₃)₃C) | -0.30 |
Table 1: Taft Polar Substituent Constants (σ*) for Common Alkyl Groups.
This increased electron density on the nitrile carbon can have several consequences:
-
Decreased Electrophilicity: The nitrile carbon becomes less electrophilic, potentially slowing down the rate of nucleophilic attack.
-
Altered Spectroscopic Properties: The electron-donating groups can influence the vibrational frequency of the C≡N bond in infrared (IR) spectroscopy and the chemical shift of the nitrile carbon in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Steric Effects of Alkyl Substitution
Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, plays a significant role in the reactivity of branched-chain nitriles. The bulky nature of branched alkyl groups can physically obstruct the trajectory of an incoming nucleophile, thereby slowing down the reaction rate.
The magnitude of steric hindrance can be quantified by Taft's steric substituent constants (Eₛ). These values are derived from the rates of acid-catalyzed hydrolysis of esters and provide a measure of the steric bulk of a substituent. As presented in Table 2, the Eₛ value becomes increasingly negative with greater branching, signifying a more significant steric impediment.
| Alkyl Group | Taft Steric Constant (Eₛ) |
|---|---|
| Methyl (CH₃) | 0.00 |
| Ethyl (CH₃CH₂) | -0.07 |
| Isopropyl ((CH₃)₂CH) | -0.47 |
| tert-Butyl ((CH₃)₃C) | -1.54 |
Table 2: Taft Steric Substituent Constants (Eₛ) for Common Alkyl Groups.
A classic example illustrating steric effects is the hydrolysis of nitriles. The rate of hydrolysis generally decreases with increasing steric bulk at the α-position, as the approach of the nucleophile (water or hydroxide ion) to the electrophilic nitrile carbon is hindered.
Quantitative Analysis of Steric and Electronic Effects
The combined influence of steric and electronic effects can be observed in the reaction kinetics and spectroscopic properties of a homologous series of branched-chain nitriles.
Reaction Kinetics: Hydrolysis of Branched-Chain Nitriles
Spectroscopic Data
The C≡N stretching frequency in the IR spectrum is sensitive to the electronic environment of the nitrile group. Electron-donating alkyl groups are expected to slightly decrease the bond order of the C≡N triple bond, leading to a lower stretching frequency (wavenumber). However, this effect is often subtle and can be influenced by other factors.
| Nitrile | C≡N Stretching Frequency (cm⁻¹) |
|---|---|
| Acetonitrile (CH₃CN) | ~2254 |
| Propionitrile (CH₃CH₂CN) | ~2249 |
| Isobutyronitrile ((CH₃)₂CHCN) | ~2247 |
| Pivalonitrile ((CH₃)₃CCN) | ~2239 |
Table 3: Approximate C≡N Stretching Frequencies for a Series of Branched-Chain Nitriles.[2][3]
The chemical shift of the nitrile carbon in the ¹³C NMR spectrum is also influenced by the electronic environment. Increased electron density from alkyl groups should lead to increased shielding and a shift to a lower frequency (upfield).
| Nitrile | ¹³C NMR Chemical Shift of CN (ppm) |
|---|---|
| Acetonitrile (CH₃CN) | ~117.7 |
| Propionitrile (CH₃CH₂CN) | ~120.9 |
| Isobutyronitrile ((CH₃)₂CHCN) | ~123.5 |
| Pivalonitrile ((CH₃)₃CCN) | ~125.5 |
Table 4: Approximate ¹³C NMR Chemical Shifts of the Nitrile Carbon for a Series of Branched-Chain Nitriles.
Experimental Protocols
Synthesis of a Homologous Series of α-Branched Alkyl Nitriles
A general method for the synthesis of α-branched alkyl nitriles is the nucleophilic substitution of a corresponding alkyl halide with a cyanide salt.[4][5]
General Procedure:
-
To a solution of the appropriate alkyl bromide (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO), add sodium cyanide (1.2 eq).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude nitrile by distillation to obtain the desired product.
Note: This procedure can be adapted for the synthesis of acetonitrile, propionitrile, isobutyronitrile, and pivalonitrile starting from methyl bromide, ethyl bromide, isopropyl bromide, and tert-butyl bromide, respectively.
Kinetic Study of Nitrile Hydrolysis by Titration
The rate of acid-catalyzed hydrolysis of a nitrile can be monitored by titrating the ammonia produced over time.
Procedure:
-
Prepare a stock solution of the nitrile in a suitable solvent (e.g., 1 M in dioxane).
-
Prepare a solution of aqueous acid (e.g., 2 M HCl).
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine the acid solution and heat to the desired temperature (e.g., 80 °C).
-
At time t=0, add a known volume of the nitrile stock solution to the pre-heated acid solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Titrate the unreacted acid in the quenched aliquot with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
The concentration of ammonia produced, and thus the extent of reaction, can be calculated from the change in acid concentration.
-
Plot the concentration of the nitrile versus time and determine the rate constant from the integrated rate law.
Monitoring Nitrile Hydrolysis Kinetics by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the nitrile and the appearance of the corresponding carboxylic acid or amide.[1]
Procedure:
-
Develop an HPLC method that can separate the starting nitrile from the hydrolysis products (amide and carboxylic acid). This typically involves a reverse-phase C18 column and a mobile phase consisting of a mixture of water (with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Set up the hydrolysis reaction as described in the titration protocol.
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench it (e.g., by dilution in a cold solvent), and inject it into the HPLC system.
-
Quantify the concentrations of the nitrile and the products by comparing their peak areas to those of standard solutions of known concentrations.
-
Plot the concentration of the nitrile as a function of time to determine the reaction kinetics.
Visualizing Key Concepts
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Conclusion
The steric and electronic effects in branched-chain nitriles are fundamental to their chemical behavior. While electronic effects subtly modulate the properties of the nitrile group, steric hindrance often plays a dominant role in determining the rates of reactions involving nucleophilic attack at the nitrile carbon. A quantitative understanding of these effects, through parameters like Taft constants and kinetic studies, is essential for the rational design and application of these compounds in organic synthesis and medicinal chemistry. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate and harness the rich chemistry of branched-chain nitriles.
References
- 1. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Safety and Hazards of 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexanenitrile is a branched-chain aliphatic nitrile that serves as a versatile intermediate in various chemical syntheses. Its unique chemical properties make it a valuable component in the production of a range of compounds. However, understanding its safety profile and potential hazards is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the safety and hazards associated with this compound, including its toxicological properties, handling and storage procedures, and emergency response protocols.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of a robust safety assessment. These properties influence its behavior in various environments and are critical for developing appropriate handling and emergency procedures.
| Property | Value |
| Molecular Formula | C8H15N[1] |
| Molecular Weight | 125.21 g/mol [1] |
| CAS Number | 4528-39-6[1] |
| Appearance | Colorless liquid |
| Odor | Faint odor |
| Boiling Point | 193 °C at 760 mmHg |
| Density | 0.811 g/cm³ |
| Solubility | Poorly soluble in water; soluble in many organic solvents. |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
GHS Hazard Pictograms:
Signal Word: Warning
GHS Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
| Exposure Route | GHS Hazard Classification |
| Oral | Acute Toxicity 4 (Harmful if swallowed)[1] |
| Dermal | Acute Toxicity 4 (Harmful in contact with skin)[1] |
| Inhalation | Acute Toxicity 4 (Harmful if inhaled)[1] |
| Skin Irritation | Category 2 (Causes skin irritation)[1] |
| Eye Irritation | Category 2A (Causes serious eye irritation)[1] |
Experimental Protocols for Hazard Assessment
The determination of the toxicological hazards of chemical substances like this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the data.
Acute Toxicity Studies
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the substance in a single dose or multiple doses over 24 hours to a group of rodents, typically rats. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is then calculated.
-
Acute Dermal Toxicity (OECD 402): In this test, the substance is applied to a shaved area of the skin of an animal, usually a rabbit or rat, for 24 hours.[2] The animals are observed for 14 days for signs of toxicity and skin reactions.[2] The dermal LD50 is determined.[2][3][4][5]
-
Acute Inhalation Toxicity (OECD 403): This protocol involves exposing animals, typically rats, to the substance in the form of a vapor, dust, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[6][7][8][9][10] The animals are then observed for 14 days for toxic effects and mortality to determine the LC50 (Lethal Concentration 50).[6][7][8][9][10]
Irritation and Corrosivity Studies
-
Acute Dermal Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11][12][13][14][15] The substance is applied to the shaved skin of a rabbit for up to 4 hours, and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals.[11][12][13][14][15]
-
Acute Eye Irritation/Corrosion (OECD 405): This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[16][17][18][19][20] A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[16][17][18][19][20] The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling.[16][17][18][19][20]
Safe Handling and Storage
Given the identified hazards, strict adherence to safe handling and storage practices is essential to minimize the risk of exposure and accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE program is the first line of defense for personnel handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.
-
Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a good initial choice for incidental contact, but for prolonged or immersive work, it is crucial to consult the glove manufacturer's chemical resistance data.[21] A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a potential for inhalation exposure above the occupational exposure limit (if established), a NIOSH-approved respirator with an organic vapor cartridge is required.
Engineering Controls
-
Ventilation: All work with this compound should be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are critical in case of accidental exposure.
Storage
-
Containers: Store in tightly closed, properly labeled containers.
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of an emergency involving this compound, a swift and appropriate response is crucial.
First Aid Measures
-
Inhalation: Move the affected person to fresh air.[22] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[22]
-
Skin Contact: Immediately remove contaminated clothing and shoes.[23][24] Flush the skin with copious amounts of water for at least 15 minutes.[23][24][25] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[24][25] Remove contact lenses if present and easy to do.[24] Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[26] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[27] Collect the absorbed material into a suitable container for disposal.
-
Large Spills: Evacuate the area and call for emergency response.[28][29][30][31] Prevent the spill from entering drains or waterways.[29][30][31] Approach the spill from upwind.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It should be treated as a hazardous waste.
Conclusion
This compound is a valuable chemical intermediate, but it presents several significant hazards that require careful management. A thorough understanding of its toxicity, flammability, and irritant properties, coupled with strict adherence to safe handling, storage, and emergency procedures, is essential for the protection of all personnel. By implementing the guidelines outlined in this document, researchers, scientists, and drug development professionals can work with this compound safely and responsibly.
References
- 1. This compound | C8H15N | CID 239609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Test No. 404: Acute Dermal Irritation/Corrosion | OECD [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. libcatalog.usc.edu [libcatalog.usc.edu]
- 21. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 22. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 24. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 25. ehs.princeton.edu [ehs.princeton.edu]
- 26. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 27. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 28. augustana.edu [augustana.edu]
- 29. sfasu.edu [sfasu.edu]
- 30. ehs.princeton.edu [ehs.princeton.edu]
- 31. cws.auburn.edu [cws.auburn.edu]
Methodological & Application
Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylhexanenitrile from 2-ethylhexanol. The synthesis can be approached through two primary routes: a direct, one-pot conversion and a two-step process involving the oxidation of the alcohol to an aldehyde intermediate. These methods offer flexibility in terms of reaction conditions and scale, catering to various laboratory and potential scale-up needs.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including amines, amides, and other nitrogen-containing heterocycles, which are of interest in pharmaceutical and materials science research. The synthesis from 2-ethylhexanol, a readily available and cost-effective starting material, presents an economical route to this nitrile. The following sections detail the methodologies, present key reaction data, and provide visual workflows for the primary synthetic pathways.
Synthetic Pathways Overview
Two principal strategies for the conversion of 2-ethylhexanol to this compound are outlined:
-
Direct Ammoxidation of 2-Ethylhexanol: This industrial-style method involves a vapor-phase reaction of 2-ethylhexanol with ammonia over a heterogeneous catalyst at elevated temperatures. It is a direct conversion that is efficient for large-scale production.
-
Two-Step Synthesis via 2-Ethylhexanal: This approach involves the initial oxidation of 2-ethylhexanol to 2-ethylhexanal, followed by the conversion of the aldehyde to this compound. This route offers milder reaction conditions and may be more suitable for laboratory-scale synthesis with higher selectivity.
A logical diagram illustrating the decision-making process for selecting a synthetic route is provided below.
Caption: Decision matrix for selecting a synthetic route.
Method 1: Direct Vapor-Phase Ammoxidation of 2-Ethylhexanol
This method is based on the direct catalytic conversion of primary alcohols to nitriles in the presence of ammonia in the vapor phase. This process is particularly suited for continuous flow production.
Experimental Protocol
1. Catalyst Preparation:
- A common catalyst for this reaction is copper dispersed on a support like alumina or silica. A typical preparation involves impregnating the support with a solution of a copper salt (e.g., copper(II) nitrate), followed by drying and calcination. The catalyst is then reduced in a stream of hydrogen gas before use.
2. Reaction Setup:
- A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with the prepared catalyst.
- The reactor is placed in a tube furnace to maintain the reaction temperature.
- A system for delivering precise flows of gaseous ammonia and vaporized 2-ethylhexanol is required. This can be achieved using mass flow controllers for ammonia and a syringe pump for the alcohol, which is vaporized in a heated mixing chamber with an inert carrier gas (e.g., nitrogen).
3. Reaction Procedure:
- The catalyst is heated to the reaction temperature (typically 300-400 °C) under a flow of nitrogen.
- Ammonia gas is introduced into the reactor.
- 2-Ethylhexanol is vaporized and introduced into the gas stream.
- The reaction mixture is passed over the catalyst bed.
- The product stream is cooled to condense the liquid products, which are then collected for analysis and purification.
4. Purification:
- The collected liquid is washed with dilute acid to remove unreacted ammonia, followed by water and brine.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- The crude this compound is purified by fractional distillation.
Data Presentation
| Parameter | Value | Reference |
| Catalyst | Reduced copper on a support (e.g., alumina) | General method for aliphatic nitriles |
| Temperature | 300 - 400 °C | General method for aliphatic nitriles |
| Reactant Molar Ratio | NH₃ : Alcohol > 3:1 | To favor nitrile formation |
| Space Velocity | 100 - 5000 h⁻¹ | Dependent on catalyst activity |
| Yield | Moderate to Good (Estimated 60-80%) | Based on similar aliphatic alcohols |
Note: Specific yield for this compound is not explicitly reported in the literature and is an estimation based on general procedures for aliphatic alcohols.
Reaction Pathway Diagram
Caption: Direct vapor-phase ammoxidation of 2-ethylhexanol.
Method 2: Two-Step Synthesis via 2-Ethylhexanal Intermediate
This route provides a more controlled synthesis with milder conditions and is often preferred for laboratory-scale preparations.
Step 1: Oxidation of 2-Ethylhexanol to 2-Ethylhexanal
The oxidation of 2-ethylhexanol to 2-ethylhexanal can be achieved using various standard oxidation protocols. A common and efficient method is Swern oxidation or using other modern, selective oxidizing agents.
1. Reaction Setup:
- A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is set up under an inert atmosphere (nitrogen or argon).
2. Reagent Preparation:
- A solution of oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath).
- Dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM is added dropwise to the oxalyl chloride solution, keeping the temperature below -60 °C.
3. Reaction Procedure:
- A solution of 2-ethylhexanol (1.0 eq.) in DCM is added dropwise to the activated DMSO solution, maintaining the temperature below -60 °C.
- The reaction is stirred for 30 minutes at -78 °C.
- Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
- Water is added to quench the reaction.
4. Work-up and Purification:
- The layers are separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine.
- The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2-ethylhexanal.
- The crude product can be purified by distillation if necessary.
Step 2: Conversion of 2-Ethylhexanal to this compound
The direct conversion of aldehydes to nitriles can be achieved using various one-pot methods. A convenient protocol utilizes periodic acid and potassium iodide in aqueous ammonia.[1]
1. Reaction Setup:
- A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
2. Reaction Procedure:
- To a stirred solution of 2-ethylhexanal (1.0 eq.) in aqueous ammonia (25-30%), potassium iodide (KI, 1.5 eq.) is added.
- Periodic acid (H₅IO₆, 1.2 eq.) is added portion-wise to the mixture.
- The reaction mixture is heated to 60 °C and stirred for several hours (monitoring by TLC or GC is recommended).
3. Work-up and Purification:
- After the reaction is complete, the mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate or DCM).
- The combined organic layers are washed with sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.
- The resulting crude this compound is purified by column chromatography or distillation.
Data Presentation
| Step | Reagents | Solvent | Temperature | Time | Yield |
| 1. Oxidation | Oxalyl Chloride, DMSO, Et₃N | DCM | -78 °C to RT | 2-4 h | >90% |
| 2. Nitrile Formation | H₅IO₆, KI, aq. NH₃ | Aqueous Ammonia | 60 °C | 4-8 h | 70-85% (Estimated) |
Note: The yield for the nitrile formation step is an estimate based on the reported yields for other aliphatic aldehydes using this method.[1]
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Safety Considerations
-
2-Ethylhexanol and 2-ethylhexanal are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. All operations should be carried out in a fume hood, and care should be taken to use anhydrous conditions.
-
Ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area.
-
Periodic acid and potassium iodide are oxidizing agents. Avoid contact with combustible materials.
-
Swern oxidation generates carbon monoxide, a toxic gas. The reaction must be performed in an efficient fume hood.
Conclusion
The synthesis of this compound from 2-ethylhexanol can be effectively achieved through either direct vapor-phase ammoxidation or a two-step process involving an aldehyde intermediate. The choice of method will depend on the desired scale of the reaction and the available equipment. For large-scale, continuous production, direct ammoxidation is a viable option. For laboratory-scale synthesis requiring higher control and milder conditions, the two-step approach is recommended. The protocols and data provided herein serve as a comprehensive guide for researchers in the successful synthesis of this valuable nitrile intermediate.
References
Application Notes and Protocols for the Laboratory Synthesis of 2-Ethylhexanenitrile
Introduction
2-Ethylhexanenitrile (C₈H₁₅N) is a branched-chain aliphatic nitrile, a valuable intermediate in organic synthesis.[1] Its structure, featuring a nitrile group attached to a 2-ethylhexyl backbone, allows for a variety of chemical transformations. The nitrile group can be hydrolyzed to form 2-ethylhexanoic acid, reduced to 2-ethylhexylamine, or undergo nucleophilic addition to generate a range of derivatives.[1][2] These products find applications as precursors for plasticizers, surfactants, and corrosion inhibitors.[2] This document outlines established laboratory-scale methods for the synthesis of this compound.
Synthesis Pathways Overview
The laboratory preparation of this compound can be accomplished through several synthetic routes, primarily involving nucleophilic substitution, dehydration, or oxidation reactions. The most common and well-documented pathways start from 2-ethylhexyl halides, 2-ethylhexanamide, or 2-ethylhexanol.
// Nodes AlkylHalide [label="2-Ethylhexyl Halide\n(e.g., Bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="2-Ethylhexanamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="2-Ethylhexanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrile [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];
// Edges AlkylHalide -> Nitrile [label=" NaCN or KCN\n (SN2 Substitution) ", color="#4285F4", fontcolor="#202124"]; Amide -> Nitrile [label=" Dehydration\n (SOCl₂, P₂O₅) ", color="#EA4335", fontcolor="#202124"]; Alcohol -> Nitrile [label=" Multi-step Conversion\n (e.g., via Halide) ", color="#34A853", fontcolor="#202124"]; } dot Caption: Major synthetic routes to this compound.
Experimental Protocols
Method 1: Synthesis from 2-Ethylhexyl Bromide (Kolbe Nitrile Synthesis)
This method involves the nucleophilic substitution of a halide with a cyanide ion, a classic SN2 reaction.[3][4] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it enhances the reaction rate for secondary halides.[4][5]
Reaction: CH₃(CH₂)₃CH(C₂H₅)CH₂Br + NaCN → CH₃(CH₂)₃CH(C₂H₅)CN + NaBr
Materials:
-
2-Ethylhexyl bromide (1-bromo-2-ethylhexane)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Reagent Addition: Slowly add 2-ethylhexyl bromide to the stirred solution.
-
Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Washing: Combine the organic extracts and wash them with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation.
Method 2: Synthesis from 2-Ethylhexanamide (Dehydration)
This protocol describes the dehydration of a primary amide using thionyl chloride (SOCl₂) to yield the corresponding nitrile.[2][6][7]
Reaction: CH₃(CH₂)₃CH(C₂H₅)CONH₂ + SOCl₂ → CH₃(CH₂)₃CH(C₂H₅)CN + SO₂ + 2HCl
Materials:
-
2-Ethylhexanamide
-
Thionyl chloride (SOCl₂)
-
Dry benzene (or another inert solvent like toluene)
-
Ice
-
50% Potassium hydroxide (KOH) solution
-
1% Sodium carbonate (Na₂CO₃) solution
Protocol:
-
Reaction Setup: In a 1-liter round-bottomed flask fitted with an efficient reflux condenser, place 286 g (2 moles) of 2-ethylhexanamide, 300 ml of dry benzene, and 357 g (3 moles) of thionyl chloride.[7]
-
Heating: Heat the flask in a water bath to 75–80°C and maintain this temperature for 4.5 hours.[7] A gas trap should be attached to the condenser to handle the evolved SO₂ and HCl gases.[7]
-
Work-up - Decomposition: Cool the reaction mixture in an ice bath and carefully add a mixture of 100 g of crushed ice and 100 ml of water to decompose the excess thionyl chloride.[7]
-
Neutralization: With continued cooling and stirring, add cold 50% potassium hydroxide solution in small portions until the mixture is alkaline.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous portion with 100 ml of benzene.[7]
-
Washing: Combine the benzene solutions and wash once with 150 ml of 1% sodium carbonate solution and twice with 150-ml portions of water.[7]
-
Drying and Distillation: Dry the benzene solution with anhydrous calcium chloride. After removing the drying agent, distill the benzene. The remaining product is then distilled under reduced pressure.[7]
Method 3: Synthesis from 2-Ethylhexanol (One-Pot, Two-Step Process)
Primary alcohols can be converted to nitriles in a one-pot, two-step process.[8] This involves an in-situ conversion of the alcohol to a trifluoroacetate intermediate, followed by nucleophilic substitution with sodium cyanide.[8]
Reaction:
-
CH₃(CH₂)₃CH(C₂H₅)CH₂OH + (CF₃CO)₂O → CH₃(CH₂)₃CH(C₂H₅)CH₂OCOCF₃ + CF₃COOH
-
CH₃(CH₂)₃CH(C₂H₅)CH₂OCOCF₃ + NaCN → CH₃(CH₂)₃CH(C₂H₅)CN + NaOCOCF₃
Materials:
-
2-Ethylhexanol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous sodium cyanide (NaCN)
-
Anhydrous solvents (e.g., THF:HMPT 1:1 mixture, or DMSO)[8]
-
Dichloromethane (CH₂Cl₂)
Protocol:
-
Trifluoroacetylation: In a flask, treat the 2-ethylhexanol with an excess of trifluoroacetic anhydride in a solvent like dichloromethane at room temperature. The reaction is typically complete within minutes.[8]
-
Solvent Removal: Evaporate the resulting trifluoroacetic acid and the excess anhydride under reduced pressure.[8]
-
Cyanide Substitution: Treat the intermediate trifluoroacetate in-situ with anhydrous sodium cyanide in a 1:1 mixture of THF:HMPT or DMSO.[8]
-
Heating: Heat the mixture to approximately 90°C until the reaction is complete (monitor by GC or TLC).[8]
-
Work-up and Purification: Follow a standard aqueous work-up, extraction with an organic solvent, drying, and purification by vacuum distillation as described in Method 1.
Data Presentation
The following table summarizes the quantitative data and physical properties related to the synthesis of this compound.
| Parameter | Method 1 (from Alkyl Halide) | Method 2 (from Amide) | Method 3 (from Alcohol) | Product Information |
| Starting Material | 2-Ethylhexyl bromide | 2-Ethylhexanamide | 2-Ethylhexanol | - |
| Key Reagents | NaCN, DMSO | SOCl₂, Benzene | TFAA, NaCN, DMSO/THF | - |
| Reaction Temp. | Reflux | 75–80°C[7] | 90°C[8] | - |
| Reaction Time | Varies (monitor) | 4.5 hours[7] | Varies (monitor) | - |
| Reported Yield | Moderate to Good[5] | >90%[7] | Excellent[8] | - |
| Molecular Formula | - | - | - | C₈H₁₅N[1] |
| Molecular Weight | - | - | - | 125.21 g/mol [1] |
| Boiling Point | - | - | - | 193 °C at 760 mmHg[2] |
| Density | - | - | - | 0.811 g/cm³[2] |
| Appearance | - | - | - | Colorless liquid[1] |
Experimental Workflow Visualization
The following diagram illustrates the detailed workflow for the synthesis of this compound from 2-ethylhexanamide (Method 2).
// Nodes Start [label="Start:\nCombine 2-Ethylhexanamide,\nSOCl₂, and Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat under Reflux\n(75-80°C, 4.5h)", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool Reaction Mixture\nin Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decompose [label="Decompose Excess SOCl₂\nwith Ice/Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralize [label="Neutralize with 50% KOH\n(alkaline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Separate Layers &\nExtract Aqueous Phase\nwith Benzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Combine Organic Layers\n& Wash with Na₂CO₃\nand Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry with CaCl₂\n& Filter", fillcolor="#34A853", fontcolor="#FFFFFF"]; Distill [label="Distill off Benzene,\nthen Vacuum Distill Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];
// Edges Start -> Heat [color="#5F6368"]; Heat -> Cool [color="#5F6368"]; Cool -> Decompose [color="#5F6368"]; Decompose -> Neutralize [color="#5F6368"]; Neutralize -> Extract [color="#5F6368"]; Extract -> Wash [color="#5F6368"]; Wash -> Dry [color="#5F6368"]; Dry -> Distill [color="#5F6368"]; Distill -> Product [color="#5F6368"]; } dot Caption: Workflow for the dehydration of 2-ethylhexanamide.
Safety Precautions
-
Cyanide Compounds: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with an oxidizing agent like sodium hypochlorite).
-
Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It is a lachrymator and should be handled in a fume hood.
-
Solvents: Organic solvents like DMSO, benzene, and diethyl ether are flammable and may have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these experiments.
References
- 1. Buy this compound | 4528-39-6 [smolecule.com]
- 2. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 5. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
Synthesis of 2-Ethylhexanenitrile via Nucleophilic Substitution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylhexanenitrile, a valuable intermediate in organic synthesis. The primary method detailed is the nucleophilic substitution of a 2-ethylhexyl halide with sodium cyanide, a robust and efficient method for carbon chain extension. This protocol is based on established methodologies for the preparation of nitriles from alkyl halides.[1][2][3] Included are reaction parameters, a step-by-step experimental procedure, purification techniques, and expected yields based on analogous reactions.
Introduction
This compound is a branched-chain aliphatic nitrile with applications as a precursor in the synthesis of various organic compounds, including amines, carboxylic acids, and ketones.[4] The introduction of the nitrile functional group is a critical transformation in organic synthesis, and the nucleophilic substitution reaction between an alkyl halide and an alkali metal cyanide (the Kolbe nitrile synthesis) is a classic and effective method for this purpose.[3] This SN2 reaction is particularly effective for primary alkyl halides and is advantageously carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO), which enhances the nucleophilicity of the cyanide ion and promotes rapid and efficient conversion.[2]
Reaction Scheme
The synthesis of this compound from a 2-ethylhexyl halide (e.g., 2-ethylhexyl chloride or bromide) and sodium cyanide proceeds as follows:
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various nitriles from primary alkyl halides using sodium cyanide in DMSO, based on the work of Friedman and Shechter (1960).[2] This data provides a reasonable expectation for the synthesis of this compound.
| Alkyl Halide | Molar Ratio (Halide:NaCN) | Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
| 1-Chlorohexane | 1:1.1 | DMSO | 140-150 | 0.5 | 92 |
| 1-Bromohexane | 1:1.1 | DMSO | 80-140 | 0.5 | 95 |
| 1-Chlorooctane | 1:1.1 | DMSO | 150-160 | 0.5 | 93 |
| 1-Bromooctane | 1:1.1 | DMSO | 120-140 | 0.5 | 96 |
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of nitriles from alkyl halides in dimethyl sulfoxide.[2]
Materials:
-
2-Ethylhexyl chloride (or bromide)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1 molar equivalents relative to the alkyl halide). Add anhydrous dimethyl sulfoxide (approximately 3-4 mL per gram of sodium cyanide).
-
Heating: Heat the stirred suspension to approximately 80-90 °C to dissolve the sodium cyanide.
-
Addition of Alkyl Halide: Slowly add 2-ethylhexyl chloride (1.0 molar equivalent) dropwise to the heated solution. An exothermic reaction is expected. Maintain the reaction temperature between 140-150 °C.
-
Reaction: After the addition is complete, continue heating and stirring the reaction mixture for 30-60 minutes to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a significant volume of water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash them twice with a saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is 193 °C at 760 mmHg.[5]
-
Safety Precautions:
-
Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available.
-
Dimethyl sulfoxide can facilitate the absorption of chemicals through the skin. Avoid skin contact.
-
The reaction is exothermic and should be carefully controlled.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via nucleophilic substitution of a 2-ethylhexyl halide with sodium cyanide in DMSO is a highly effective method. The provided protocol, based on well-established procedures, offers a clear and concise guide for researchers. Adherence to the reaction conditions and safety precautions is crucial for a successful and safe synthesis. The expected high yields and straightforward work-up make this an attractive route for the preparation of this versatile chemical intermediate.
References
- 1. Friedman, L. and Shechter, H. (1960) Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25, 877-879. - References - Scientific Research Publishing [scirp.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Buy this compound | 4528-39-6 [smolecule.com]
- 5. This compound | 4528-39-6 | Benchchem [benchchem.com]
Application Notes and Protocols for the Dehydration of 2-Ethylhexanamide to 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylhexanenitrile via the dehydration of 2-ethylhexanamide. The primary focus is on the well-established method using thionyl chloride, for which a comprehensive protocol, including reaction setup, workup, and purification, is provided. Additionally, alternative dehydration reagents and methodologies are discussed to offer a broader perspective for process development and optimization. Quantitative data on reaction parameters are summarized for comparative analysis. Visual aids in the form of diagrams for the experimental workflow and reaction mechanism are included to enhance understanding.
Introduction
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. Nitriles are valuable intermediates in the pharmaceutical and fine chemical industries, serving as precursors to amines, carboxylic acids, and various heterocyclic compounds.[1] this compound, a branched-chain nitrile, is utilized as a solvent and as an intermediate in the synthesis of plasticizers and surfactants.[1] The dehydration of 2-ethylhexanamide is a direct and efficient route to this important chemical. This document outlines the practical aspects of this conversion, with a focus on reliable and scalable laboratory procedures.
Dehydration Methodologies
Several reagents are known to effect the dehydration of primary amides to nitriles. The choice of reagent can depend on factors such as substrate compatibility, desired reaction conditions (temperature, time), and cost.
Thionyl Chloride (SOCl₂) Method
Thionyl chloride is a highly effective and commonly used reagent for the dehydration of 2-ethylhexanamide, affording high yields of the corresponding nitrile.[2][3] The reaction is typically conducted in an inert solvent, such as benzene, at elevated temperatures.[2][4]
Alternative Dehydrating Agents
While the thionyl chloride method is robust, other reagents can also be employed for the dehydration of primary amides. These may offer advantages in terms of milder reaction conditions or different workup procedures.
-
Phosphorus Pentoxide (P₄O₁₀): A powerful dehydrating agent, P₄O₁₀ can convert primary amides to nitriles, often by heating the neat mixture or in a high-boiling solvent.[5][6][7] The reaction is driven by the highly exothermic hydration of P₄O₁₀.[7][8]
-
Trifluoroacetic Anhydride (TFAA): TFAA, often in the presence of a base like pyridine or N-methylmorpholine, can facilitate the dehydration of amides under milder conditions than those required for thionyl chloride or P₄O₁₀.[9]
-
Vilsmeier Reagent (e.g., from DMF/Oxalyl Chloride): Chloromethylene iminium salts, known as Vilsmeier reagents, are effective for converting amides to nitriles.[10][11] These reagents are often generated in situ.
-
Phosphorus-III Reagents: Reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃) and phosphorus trichloride (PCl₃) have been shown to be effective for this transformation under relatively mild conditions.[12]
Quantitative Data
The following table summarizes the reaction conditions for the dehydration of 2-ethylhexanamide using various reagents.
| Dehydrating Agent | Amide:Reagent Ratio (molar) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl Chloride | 1 : 1.5 | Benzene | 75–80 | 4.5 | 86–94 | [2] |
| Phosphorus Pentoxide | Stoichiometric | Neat or high-boiling solvent | High | Variable | Not Specified | [6][7] |
| Trifluoroacetic Anhydride | Stoichiometric | 2-MeTHF | Room Temp | Variable | Not Specified | [9] |
| Vilsmeier Reagent | Stoichiometric | Dichloromethane | Room Temp | < 1 | Good to Excellent | [13] |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
2-Ethylhexanamide (286 g, 2 moles)
-
Thionyl chloride (357 g, 218 mL, 3 moles)
-
Dry benzene (300 mL)
-
Crushed ice
-
50% Potassium hydroxide solution
-
1% Sodium carbonate solution
-
1 L Round-bottom flask
-
Reflux condenser with gas trap
-
Water bath
-
Separatory funnel
-
Distillation apparatus (e.g., modified Claisen flask)
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with an efficient reflux condenser and a gas trap, combine 2-ethylhexanamide (286 g), dry benzene (300 mL), and thionyl chloride (357 g).
-
Reaction: Place the flask in a water bath and heat to 75–80°C. Maintain this temperature for 4.5 hours.
-
Workup - Quenching: After the reaction period, cool the mixture in an ice bath. Carefully add a mixture of 100 g of crushed ice and 100 mL of water to decompose the excess thionyl chloride.
-
Workup - Neutralization: With continued cooling and stirring, add cold 50% potassium hydroxide solution in small portions until the mixture is alkaline to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 100 mL of benzene.
-
Washing: Combine the organic layers and wash once with 150 mL of 1% sodium carbonate solution, followed by two washes with 150 mL portions of water.
-
Purification: Transfer the washed organic solution to a distillation apparatus. Remove the bulk of the benzene at atmospheric pressure. The product, this compound, is then distilled under reduced pressure. The expected yield is 215–236 g (86–94%), with a boiling point of 118–120°C at 100 mm Hg.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The dehydration of a primary amide with thionyl chloride proceeds through the following mechanism.[14]
Caption: Mechanism of amide dehydration using thionyl chloride.
Safety Considerations
-
Thionyl Chloride: Thionyl chloride is toxic, corrosive, and reacts violently with water to release HCl and SO₂ gases.[15] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Benzene: Benzene is a known carcinogen and is flammable. Use with adequate ventilation and avoid inhalation or skin contact.
-
Potassium Hydroxide: Concentrated potassium hydroxide is highly corrosive. Avoid contact with skin and eyes. The neutralization step is exothermic and should be performed with cooling.
Conclusion
The dehydration of 2-ethylhexanamide to this compound is a straightforward and high-yielding reaction, particularly when using thionyl chloride. The detailed protocol provided herein offers a reliable method for laboratory-scale synthesis. The discussion of alternative reagents provides a foundation for further process optimization, potentially leading to the development of greener or more cost-effective synthetic routes. Adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.
References
- 1. Buy this compound | 4528-39-6 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 4. 2-Ethylhexanamide (CAS 4164-92-5)|RUO [benchchem.com]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. doubtnut.com [doubtnut.com]
- 7. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thionyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Catalytic Oxidation of Primary Alcohols to Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of primary alcohols into nitriles is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for three prominent catalytic systems employed for this oxidation: metal-free (TEMPO-based), copper-catalyzed, and ruthenium-catalyzed methods.
I. Metal-Free Catalytic System: TEMPO-Mediated Oxidation
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst offers a metal-free approach for the oxidation of primary alcohols to nitriles. This method is valued for its mild reaction conditions and avoidance of heavy metal contaminants. The reaction typically proceeds via the in-situ formation of an aldehyde, which is then converted to the nitrile.
Quantitative Data
| Substrate | Oxidant | Catalyst Loading (mol%) | Nitrogen Source | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzyl alcohol | t-BuOCl | 5 | aq. NH₃/I₂ | CH₂Cl₂ | 0.5 | RT | 95 | |
| 4-Methoxybenzyl alcohol | DIH | 5 | aq. NH₃/I₂ | CH₂Cl₂ | 0.5 | RT | 92 | |
| Cinnamyl alcohol | DIH | 5 | aq. NH₃/I₂ | CH₂Cl₂ | 1 | RT | 88 | |
| 1-Octanol | I₂ | 5 | aq. NH₃/I₂ | CH₂Cl₂ | 3 | RT | 85 | |
| 4-Nitrobenzyl alcohol | PhI(OAc)₂ | 5 | NH₄OAc | MeCN/H₂O | 2 | RT | 91 |
DIH: 1,3-diiodo-5,5-dimethylhydantoin; RT: Room Temperature
Experimental Protocol: One-Pot Conversion using TEMPO and DIH
-
To a solution of the primary alcohol (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add TEMPO (0.05 mmol, 7.8 mg).
-
Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (1.1 mmol) to the mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the alcohol is consumed.
-
Upon completion, add a solution of iodine (1.1 mmol) in aqueous ammonia (28%, 5 mL).
-
Continue stirring at room temperature for the specified time (see table).
-
After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding nitrile.
II. Copper-Catalyzed Aerobic Oxidation
Copper-based catalytic systems, often used in conjunction with TEMPO, provide an efficient and practical method for the aerobic oxidation of primary alcohols to nitriles. These reactions utilize molecular oxygen from the air as the terminal oxidant, making them environmentally benign.
Quantitative Data
| Substrate | Copper Catalyst | Co-catalyst/Ligand | Catalyst Loading (mol%) | Nitrogen Source | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzyl alcohol | CuCl | DABCO/4-HO-TEMPO | 5/10/5 | aq. NH₃ | Toluene | 12 | RT | 95 | |
| 4-Methylbenzyl alcohol | CuI | bpy/TEMPO | 5/5/2 | aq. NH₃ | EtOH | 12 | 50 | 92 | |
| 4-Chlorobenzyl alcohol | CuCl | DABCO/4-HO-TEMPO | 5/10/5 | aq. NH₃ | Toluene | 12 | RT | 91 | |
| 2-Thiophenemethanol | CuI | bpy/TEMPO | 5/5/2 | aq. NH₃ | MeCN | 24 | 50 | 85 | |
| 1-Hexanol | CuI | bpy/TEMPO | 5/5/2 | aq. NH₃ | MeCN | 24 | 50 | 82 |
DABCO: 1,4-diazabicyclo[2.2.2]octane; bpy: 2,2'-bipyridine; RT: Room Temperature
Experimental Protocol: CuCl/DABCO/4-HO-TEMPO Catalyzed Aerobic Oxidation
-
In a round-bottom flask, combine the primary alcohol (1.0 mmol), CuCl (0.05 mmol, 5.0 mg), 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 11.2 mg), and 4-hydroxy-TEMPO (0.05 mmol, 8.6 mg).
-
Add toluene (5 mL) and aqueous ammonia (28%, 2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere (using a balloon filled with air or by leaving the flask open to the air).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure nitrile.
III. Ruthenium-Catalyzed Oxidation
Ruthenium catalysts are also effective for the oxidative conversion of primary alcohols to nitriles. These systems can operate under various conditions, including aerobic oxidation.
Quantitative Data
| Substrate | Ruthenium Catalyst | Oxidant | Catalyst Loading (mol%) | Nitrogen Source | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzyl alcohol | RuCl₃·nH₂O | O₂ | 2 | NaCN | MeOH/AcOH | 1 | 60 | 94 | |
| 4-Methoxybenzyl alcohol | Ru/C | Air | 10 | - | Solvent-free | 24 | 100 | 91 | |
| 1-Phenylethanol | Ru complex/quinone | Air | 0.5 | - | Toluene | 2 | 100 | 98 |
Experimental Protocol: Ruthenium-on-Carbon Catalyzed Solvent-Free Aerobic Oxidation
-
In a flask, mix the primary alcohol (1.0 mmol) and 10% Ruthenium on carbon (Ru/C) (10 mol%).
-
Heat the mixture to the desired temperature (e.g., 100 °C) under an air or oxygen atmosphere.
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the catalyst with the same solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of nitriles.
Caption: Key steps in the Cu/TEMPO-catalyzed synthesis of nitriles.
Applications of 2-Ethylhexanenitrile in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-ethylhexanenitrile as a versatile intermediate in organic synthesis. This compound, a branched-chain aliphatic nitrile, serves as a valuable precursor for the synthesis of key chemical building blocks, including primary amines, carboxylic acids, and ketones. Its derivatives find applications in various fields, including the production of plasticizers, surfactants, corrosion inhibitors, and as intermediates in the pharmaceutical and agrochemical industries.
Reduction of this compound to 2-Ethylhexylamine
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. 2-Ethylhexylamine is a key intermediate used in the synthesis of corrosion inhibitors, pharmaceuticals, and other specialty chemicals[1][2]. Catalytic hydrogenation is a common and efficient method for this conversion.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction of this compound to 2-ethylhexylamine via transfer hydrogenation using Raney Nickel as the catalyst and 2-propanol as the hydrogen donor. This method offers a convenient alternative to high-pressure hydrogenation.
Reaction Scheme:
Figure 1: Reduction of this compound to 2-ethylhexylamine.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 125.21 | 12.5 g (0.1 mol) | --- |
| Raney Nickel (slurry in water) | --- | ~5 g | Caution: Pyrophoric when dry. |
| 2-Propanol | 60.10 | 100 mL | Solvent and hydrogen donor. |
| Potassium Hydroxide (KOH) | 56.11 | 0.2 g | Catalyst promoter. |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-propanol (100 mL) and potassium hydroxide (0.2 g).
-
Carefully add the Raney Nickel slurry (~5 g).
-
Add this compound (12.5 g, 0.1 mol) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully filter the catalyst using a pad of Celite. Wash the filter cake with 2-propanol (2 x 20 mL). Caution: Do not allow the Raney Nickel to dry on the filter paper as it can ignite. Keep it wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude 2-ethylhexylamine can be purified by fractional distillation under reduced pressure.
Expected Yield: 85-95%
Hydrolysis of this compound to 2-Ethylhexanoic Acid
The hydrolysis of nitriles to carboxylic acids is a robust and widely used transformation. 2-Ethylhexanoic acid is a commercially significant compound used in the synthesis of metal salts for driers in paints and inks, as well as in the production of plasticizers and lubricants[2][3].
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the hydrolysis of this compound to 2-ethylhexanoic acid using aqueous sulfuric acid.
Reaction Scheme:
Figure 2: Hydrolysis of this compound to 2-ethylhexanoic acid.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 125.21 | 25.0 g (0.2 mol) | --- |
| Sulfuric Acid (conc.) | 98.08 | 20 mL | Corrosive. |
| Water | 18.02 | 80 mL | --- |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid (20 mL) to water (80 mL) with cooling in an ice bath.
-
To the cooled aqueous sulfuric acid solution, add this compound (25.0 g, 0.2 mol).
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Continue refluxing for 8-12 hours. The reaction mixture should become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting nitrile.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-ethylhexanoic acid can be purified by vacuum distillation.
Expected Yield: 80-90%
Synthesis of Ketones via Grignard Reaction
The reaction of nitriles with Grignard reagents provides a convenient route for the synthesis of ketones. This reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to the corresponding ketone.
Experimental Protocol: Synthesis of 3-Nonanone
This protocol outlines the synthesis of 3-nonanone from this compound and ethylmagnesium bromide.
Reaction Scheme:
Figure 3: Synthesis of 3-nonanone from this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 125.21 | 12.5 g (0.1 mol) | --- |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | --- | 37 mL (0.11 mol) | Moisture sensitive. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | --- |
| Hydrochloric Acid (10% aq.) | --- | ~50 mL | For workup. |
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add this compound (12.5 g, 0.1 mol) and anhydrous THF (50 mL) to the flask.
-
Cool the flask in an ice bath.
-
Add the ethylmagnesium bromide solution (37 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 10% aqueous hydrochloric acid (~50 mL) until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude 3-nonanone by vacuum distillation.
Expected Yield: 70-80%
This compound as a Solvent in Organic Synthesis
Due to its relatively high boiling point (193-195 °C), polarity, and good solvency for a range of organic compounds, this compound can be employed as a solvent in certain organic reactions, particularly those requiring elevated temperatures. Its branched alkyl chain can also influence the solubility of nonpolar reactants. While not as common as other aprotic polar solvents like acetonitrile or DMF, it can be a useful alternative in specific cases.
Potential Applications:
-
Nucleophilic Substitution Reactions (SN1 and SN2): The polar nature of the nitrile group can help to stabilize charged intermediates and transition states in nucleophilic substitution reactions.
-
Polymerization Reactions: this compound can serve as a solvent for certain polymerization processes where its high boiling point is advantageous for maintaining reaction temperature[4][5][6][7].
Workflow for Solvent Screening:
Figure 4: Workflow for evaluating this compound as a reaction solvent.
Applications in Pharmaceutical and Agrochemical Synthesis
While direct incorporation of the this compound moiety into final drug or agrochemical products is not widely documented, its derivatives, particularly 2-ethylhexylamine, are valuable intermediates.
-
Pharmaceuticals: 2-Ethylhexylamine can be used as a building block in the synthesis of more complex molecules with potential biological activity. Its lipophilic nature can be utilized to modify the pharmacokinetic properties of a drug candidate[1].
-
Agrochemicals: The derivatives of this compound can be explored for the development of new pesticides and herbicides. The branched alkyl chain can influence the compound's interaction with biological targets and its environmental fate.
The synthetic pathways to these applications would typically involve one of the primary transformations outlined above (reduction, hydrolysis, or Grignard reaction) followed by further functionalization.
Summary of Quantitative Data
| Reaction | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reduction | 2-Ethylhexylamine | Raney Ni / KOH | 2-Propanol | Reflux | 4-6 | 85-95 |
| Hydrolysis | 2-Ethylhexanoic Acid | H₂SO₄ | Water | Reflux | 8-12 | 80-90 |
| Grignard Reaction | 3-Nonanone | EtMgBr | THF | 0 - RT | 2.5 | 70-80 |
References
- 1. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. [PDF] Solvent Effect on Photoinitiator Reactivity in the Polymerization of 2-Hydroxyethyl Methacrylate | Semantic Scholar [semanticscholar.org]
- 6. Greener, Faster, Stronger: The Benefits of Deep Eutectic Solvents in Polymer and Materials Science [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethylhexanenitrile as a Precursor for Plasticizers and Surfactants
Introduction
2-Ethylhexanenitrile is a versatile branched-chain nitrile that serves as a crucial chemical intermediate in the synthesis of a wide array of commercially important products.[1] Due to the reactivity of its cyano group, this compound can be readily converted into key functional groups, including amines and carboxylic acids.[1] These derivatives, primarily 2-ethylhexylamine and 2-ethylhexanol, are foundational building blocks for the production of high-performance plasticizers and surfactants utilized across various industries. This document provides detailed application notes and experimental protocols for the synthesis of these valuable downstream products, intended for researchers, scientists, and professionals in drug development and material science.
Part 1: Synthesis of Plasticizers from this compound
The most prominent plasticizer derived from the 2-ethylhexyl backbone is Di(2-ethylhexyl) phthalate (DEHP). The synthetic pathway commences with the conversion of this compound to 2-ethylhexanol, which is subsequently esterified with phthalic anhydride.
Logical Workflow for Plasticizer Synthesis
Caption: Synthetic pathway from this compound to DEHP plasticizer.
Experimental Protocols
Protocol 1.1: Synthesis of 2-Ethylhexylamine by Hydrogenation of this compound
This protocol outlines the catalytic hydrogenation of a nitrile to its corresponding primary amine.
-
Materials:
-
Procedure:
-
Ensure the autoclave is clean, dry, and properly assembled.
-
In a separate flask, prepare a solution of this compound in the chosen alcohol solvent (e.g., 300 g of nitrile in a suitable volume of solvent).
-
Under an inert atmosphere (e.g., argon), carefully add the Raney Nickel catalyst to the autoclave. The catalyst is often supplied as a slurry and should not be allowed to dry out as it can be pyrophoric.[2]
-
Transfer the nitrile solution to the autoclave.
-
Seal the autoclave and purge the system several times with nitrogen, followed by hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-600 psi).[3]
-
Begin stirring and heat the reactor to the target temperature (e.g., 60-80 °C).[3]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen before opening.
-
Filter the reaction mixture to remove the catalyst. The resulting solution contains 2-ethylhexylamine.
-
The product can be purified by distillation.
-
Protocol 1.2: Synthesis of Di(2-ethylhexyl) phthalate (DEHP)
This protocol describes the acid-catalyzed esterification of 2-ethylhexanol with phthalic anhydride.[4][5]
-
Materials:
-
2-Ethylhexanol
-
Phthalic anhydride
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[4][5]
-
Reaction flask equipped with a Dean-Stark trap and reflux condenser
-
Heating mantle and magnetic stirrer
-
Sodium bicarbonate solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
Charge the reaction flask with phthalic anhydride and a molar excess of 2-ethylhexanol (e.g., a 2.2:1 molar ratio of alcohol to anhydride).
-
Add the acid catalyst (typically 0.1-0.5% by weight of the reactants).
-
Heat the mixture with stirring. The reaction temperature is typically maintained between 140-160 °C.
-
Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture.
-
Neutralize the excess acid catalyst by washing the mixture with a dilute sodium bicarbonate solution, followed by water.
-
Separate the organic layer and dry it over an anhydrous drying agent.
-
Remove the excess 2-ethylhexanol and any residual water by vacuum distillation to yield the final product, DEHP.
-
Quantitative Data for Plasticizer Synthesis
| Parameter | Value/Range | Reference/Notes |
| Nitrile Hydrogenation | ||
| Catalyst | Raney Nickel or Cobalt-based | [3] |
| Temperature | 50 - 170 °C | [3] |
| Pressure | 50 - 1000 psi | [3] |
| Conversion of Nitrile | >99% achievable | [3] |
| Selectivity to Primary Amine | >94% | [3] |
| DEHP Esterification | ||
| Reactant Ratio | ~2.2:1 (2-Ethylhexanol:Phthalic Anhydride) | General practice for esterification |
| Catalyst | p-Toluenesulfonic acid or H₂SO₄ | [4][5] |
| Temperature | 140 - 160 °C | Based on typical esterification conditions |
| Reaction Time | 4 - 8 hours | Dependent on scale and catalyst |
| Plasticizer Performance | ||
| PVC Tensile Strength (with DEHP) | ~17.4–19.1 MPa | [6] |
| PVC Elongation at Break | ~705–810% | [6] |
Part 2: Synthesis of Surfactants from this compound
The primary route to surfactants from this compound involves its conversion to 2-ethylhexanol, which then acts as a hydrophobic starting material for the synthesis of nonionic surfactants through alkoxylation.
Logical Workflow for Surfactant Synthesis
References
- 1. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Di(2-ethylhexyl) phthalate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 2-Ethylhexanenitrile to 2-Ethylhexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexylamine is a versatile primary amine with a branched octyl chain, making it a valuable intermediate in the synthesis of a wide range of specialty chemicals. Its applications are found in the production of corrosion inhibitors, emulsifiers, and as a key building block in the pharmaceutical and agrochemical industries. The efficient and selective reduction of 2-ethylhexanenitrile is a critical step in the manufacturing of high-purity 2-ethylhexylamine. This document provides detailed application notes and experimental protocols for various methods to achieve this transformation, catering to both laboratory-scale synthesis and process development.
Overview of Reduction Methods
The conversion of the nitrile functional group in this compound to a primary amine can be accomplished through several synthetic routes, broadly categorized as catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation is an atom-economical and widely used industrial method. It involves the use of a metal catalyst and hydrogen gas to reduce the nitrile. Common catalysts include Raney Nickel, Palladium, Rhodium, and Ruthenium. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate, yield, and selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts.
Chemical Reduction employs stoichiometric reducing agents to convert the nitrile to the amine. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation in a laboratory setting, typically affording high yields under mild conditions.
This document will detail protocols for the following methods:
-
Catalytic Hydrogenation using Raney® Nickel
-
Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Alternative Catalytic Hydrogenation Methods (Rhodium, Ruthenium, Palladium)
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the reduction of this compound to 2-ethylhexylamine based on literature for similar aliphatic nitriles.
| Method | Catalyst/Reagent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel | 100 - 150 | 500 - 1500 | 4 - 8 | > 90 | Industrial standard; requires high pressure; catalyst handling. |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | 25 - 70 | Atmospheric | 2 - 6 | > 95 | High yield at lab scale; requires anhydrous conditions; careful workup.[1][2] |
| Catalytic Hydrogenation | Rhodium on Carbon | 20 - 110 | 15 - 200 | 2 - 5 | High | High selectivity to primary amine at lower pressures.[3][4] |
| Catalytic Hydrogenation | Ruthenium on Carbon | 80 - 120 | 500 - 1000 | 6 - 12 | High | Good functional group tolerance.[5][6][7][8][9] |
| Catalytic Hydrogenation | Palladium on Carbon | 25 - 60 | Atmospheric | 12 - 24 | Moderate to High | Prone to forming secondary and tertiary amines.[10][11][12] |
Experimental Workflow
The general workflow for the synthesis of 2-ethylhexylamine from this compound involves the reaction setup, the reduction reaction itself, and subsequent workup and purification of the product.
Caption: General experimental workflow for the synthesis of 2-ethylhexylamine.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes a standard procedure for the catalytic hydrogenation of this compound using Raney® Nickel, a method well-suited for scale-up.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and thermocouple
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the nitrile) with the chosen alcohol solvent three times to remove water.
-
Reactor Setup: Charge the washed Raney® Nickel catalyst and the alcohol solvent (e.g., 200 mL for 1 mole of nitrile) into the autoclave.
-
Add this compound (e.g., 1 mole).
-
(Optional) If suppression of secondary amine formation is critical, the solvent can be saturated with ammonia gas prior to adding the nitrile.
-
Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1000 psi).
-
Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric upon drying; keep it wet with solvent.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude 2-ethylhexylamine by fractional distillation under reduced pressure.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is suitable for laboratory-scale synthesis and generally provides high yields of the primary amine.[1][2]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, place LiAlH₄ (e.g., 1.2 equivalents relative to the nitrile) in the dry three-necked flask.
-
Add anhydrous diethyl ether or THF (e.g., 150 mL for 0.5 mole of nitrile) to the flask and stir to form a suspension.
-
Addition of Nitrile: Dissolve this compound (e.g., 0.5 mole) in the same anhydrous solvent (e.g., 50 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath may be required to control the initial exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup (Fieser & Fieser Method): Cool the reaction mixture in an ice bath.
-
Carefully and slowly add distilled water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.
-
Add 15% sodium hydroxide solution (x mL) dropwise.
-
Add distilled water (3x mL) dropwise.
-
Stir the mixture vigorously for 15-30 minutes until a granular white precipitate forms.
-
Isolation: Filter the solid aluminum salts and wash them with the solvent.
-
Combine the filtrate and washes, and dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent using a rotary evaporator.
-
Purify the crude 2-ethylhexylamine by fractional distillation under reduced pressure.
Alternative Catalytic Hydrogenation Methods
While Raney® Nickel is a common choice, other catalysts can offer advantages in terms of selectivity and reaction conditions.
-
Rhodium-based catalysts can facilitate the hydrogenation of nitriles to primary amines at significantly lower temperatures and pressures compared to nickel-based systems, often with high selectivity.[3][4]
-
Ruthenium-based catalysts are also effective and can exhibit good tolerance to other functional groups that might be present in more complex molecules.[5][6][7][8][9]
-
Palladium-based catalysts , such as palladium on carbon (Pd/C), can be used for nitrile reduction. However, they have a higher tendency to promote the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the imine intermediate.[10][11][12] This can sometimes be mitigated by the addition of ammonia or by careful control of reaction conditions.
Signaling Pathways and Logical Relationships
The reduction of a nitrile to a primary amine involves a series of intermediate steps. The following diagram illustrates the simplified reaction pathway.
Caption: Simplified reaction pathway for nitrile reduction.
Conclusion
The reduction of this compound to 2-ethylhexylamine can be effectively achieved through both catalytic hydrogenation and chemical reduction methods. The choice of method will depend on the scale of the synthesis, available equipment, and desired purity of the final product. For large-scale industrial production, catalytic hydrogenation with Raney® Nickel is often preferred due to its cost-effectiveness. For laboratory-scale synthesis requiring high yields and purity, chemical reduction with LiAlH₄ is an excellent option. Alternative catalysts such as Rhodium and Ruthenium can provide benefits in terms of milder reaction conditions and selectivity. Careful optimization of reaction parameters is crucial to maximize the yield of the desired primary amine and minimize byproduct formation.
References
- 1. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Ethylhexylamine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Ruthenium-catalyzed selective imine synthesis from nitriles and secondary alcohols under hydrogen acceptor- and base-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of 2-Ethylhexanenitrile to 2-Ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This document provides detailed application notes and protocols for the hydrolysis of 2-ethylhexanenitrile to 2-ethylhexanoic acid. 2-Ethylhexanoic acid and its derivatives are important intermediates in the production of a variety of industrial products, including plasticizers, coatings, and lubricants. The protocols outlined below describe both acid- and base-catalyzed hydrolysis methods. Due to the sterically hindered and hydrophobic nature of this compound, the reaction conditions typically require elevated temperatures and prolonged reaction times for efficient conversion.
Reaction Principle
The hydrolysis of this compound proceeds in two main stages. Initially, the nitrile is hydrated to form an intermediate, 2-ethylhexanamide. Subsequently, the amide is further hydrolyzed to yield 2-ethylhexanoic acid and ammonia (or an ammonium salt, depending on the reaction conditions). The overall reaction can be catalyzed by either an acid or a base.
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water.[1][2] In contrast, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[1][3]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the acid- and base-catalyzed hydrolysis of this compound. Please note that optimal conditions may vary and require empirical optimization.
Table 1: Acid-Catalyzed Hydrolysis of this compound
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) |
| Solvent | Aqueous | Aqueous |
| Temperature | 100-120°C (Reflux) | 100-110°C (Reflux) |
| Reaction Time | 12-24 hours | 18-36 hours |
| Typical Yield | 75-85% | 70-80% |
Table 2: Base-Catalyzed Hydrolysis of this compound
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Solvent | Aqueous Ethanol | Aqueous Ethylene Glycol |
| Temperature | 80-100°C (Reflux) | 120-140°C |
| Reaction Time | 8-16 hours | 6-12 hours |
| Typical Yield | 80-90% | 85-95% |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis with Sulfuric Acid
This protocol describes a representative procedure for the hydrolysis of this compound using sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.1 mol, 12.5 g).
-
Acid Addition: Slowly and with caution, add a 50% (v/v) aqueous solution of sulfuric acid (e.g., 100 mL) to the flask while stirring. The addition should be done in an ice bath to control the initial exotherm.
-
Reflux: Heat the mixture to reflux (approximately 100-120°C) using a heating mantle. Continue refluxing with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice (e.g., 200 g).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-ethylhexanoic acid.
-
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide
This protocol provides a general method for the hydrolysis of this compound using sodium hydroxide in an aqueous ethanol solvent system.
Materials:
-
This compound
-
Sodium Hydroxide (pellets or flakes)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (37%)
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (e.g., 0.4 mol, 16 g) in a mixture of ethanol (50 mL) and deionized water (50 mL).
-
Substrate Addition: Add this compound (e.g., 0.1 mol, 12.5 g) to the alkaline solution.
-
Reflux: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or GC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-ethylhexanoic acid.
-
-
Purification: The crude product can be purified by vacuum distillation.
Visualizations
The following diagrams illustrate the logical workflow of the described hydrolysis protocols.
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Caption: Workflow for Base-Catalyzed Hydrolysis.
Signaling Pathway of Hydrolysis
The chemical transformation from this compound to 2-ethylhexanoic acid can be visualized as a two-step pathway involving an amide intermediate.
Caption: Chemical Pathway of Nitrile Hydrolysis.
References
Application Notes and Protocols for 2-Ethylhexanenitrile in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-ethylhexanenitrile as a solvent in coating formulations. The information is intended to guide researchers and professionals in leveraging the unique properties of this solvent for the development of advanced and compliant coating systems.
Introduction to this compound as a Coating Solvent
This compound is a branched-chain aliphatic nitrile with the chemical formula C₈H₁₅N. It is a colorless liquid with a faint odor, characterized by its low water solubility and good solubility in many organic solvents.[1] These properties, combined with its high boiling point and low vapor pressure, make it a suitable candidate for use as a slow-evaporating solvent in a variety of coating systems. Its molecular structure, featuring a branched alkyl chain and a polar nitrile group, provides a unique solvency profile, enabling it to dissolve a range of non-polar to moderately polar resins, such as alkyds and epoxy-based systems.[2]
The primary applications for this compound in coatings include:
-
High-Solids and Low-VOC Formulations: Due to its high boiling point and low volatility, this compound can be used to formulate coatings with higher solids content, thereby reducing the overall volatile organic compound (VOC) emissions.[3][4]
-
Coalescing Agent: In latex paints, it can function as a coalescing agent, aiding in the formation of a continuous and durable film as the paint dries.[3]
-
Flow and Leveling Promoter: Its slow evaporation rate allows for extended wet edge time, which can improve the flow and leveling of the coating, resulting in a smoother, more uniform finish.[5][6]
-
Reactive Diluent: In some systems, the nitrile group may offer potential for reactivity, allowing it to be incorporated into the polymer backbone, further reducing VOCs.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in a coating formulation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | [1] |
| Boiling Point | 193 °C at 760 mmHg | [1] |
| Flash Point | 82.3 °C | [1] |
| Vapor Pressure | 0.475 mmHg at 25 °C | [1] |
| Density | 0.811 g/cm³ | [1] |
| Water Solubility | Poorly soluble | [1][2] |
Caption: Table 1. Key physicochemical properties of this compound.
Hypothetical Performance Data in a Coating Formulation
It is critical to note that this data is illustrative and must be verified through laboratory testing for any specific coating formulation.
Viscosity Reduction in an Epoxy Resin System
The branched structure and moderate polarity of this compound suggest it can be an effective viscosity-reducing agent for epoxy resins.
| Solvent | % in Formulation (by weight) | Viscosity (cP) at 25°C |
| Control (No Solvent) | 0% | 12000 |
| Xylene | 10% | 4500 |
| Methyl Amyl Ketone (MAK) | 10% | 4200 |
| This compound | 10% | 4800 |
Caption: Table 2. Hypothetical viscosity of an epoxy resin formulation with different solvents.
Drying Time of an Alkyd-Based Coating
As a high-boiling point, slow-evaporating solvent, this compound is expected to extend the drying time of coatings compared to more volatile solvents.
| Solvent | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Hard-Dry Time (hours) |
| Xylene | 2 | 6 | 18 |
| Methyl Amyl Ketone (MAK) | 2.5 | 7 | 20 |
| This compound | 4 | 10 | 28 |
Caption: Table 3. Hypothetical drying time of an alkyd coating with different solvents.
Adhesion of a Polyurethane Coating on Steel
The improved flow and leveling provided by a slow-evaporating solvent can lead to better film formation and potentially enhanced adhesion.
| Solvent | Adhesion (Cross-Hatch, ASTM D3359) |
| Xylene | 4B |
| Methyl Amyl Ketone (MAK) | 4B |
| This compound | 5B |
Caption: Table 4. Hypothetical adhesion of a polyurethane coating with different solvents.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in a coating formulation.
Protocol for Viscosity Measurement
Objective: To determine the efficiency of this compound in reducing the viscosity of a resin system.
Materials:
-
Resin (e.g., Epoxy, Alkyd, Polyurethane)
-
This compound and other comparative solvents
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Beakers and stirring equipment
-
Temperature control bath
Procedure:
-
Prepare a stock solution of the resin.
-
In separate beakers, weigh out equal amounts of the resin stock solution.
-
Add a predetermined weight percentage (e.g., 5%, 10%, 15%) of this compound to one beaker and the same percentage of a comparative solvent to another. Prepare a control sample with no solvent.
-
Thoroughly mix each sample until a homogenous solution is obtained.
-
Allow the samples to equilibrate to a constant temperature (e.g., 25°C) in a temperature control bath.
-
Measure the viscosity of each sample using a rotational viscometer according to the instrument's operating instructions. Ensure the same spindle and rotational speed are used for all measurements to ensure comparability.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Protocol for Drying Time Determination (ASTM D1640)
Objective: To measure the set-to-touch, tack-free, and hard-dry times of a coating formulated with this compound.
Materials:
-
Coating formulations with this compound and comparative solvents
-
Glass or steel test panels
-
Film applicator (drawdown bar)
-
Cotton fibers
-
Mechanical thumb tester or a similar device for assessing hard-dry time
-
Timer
Procedure:
-
Apply a uniform film of each coating formulation to separate test panels using a film applicator to ensure consistent thickness.
-
Place the coated panels in a controlled environment (e.g., 23°C and 50% relative humidity).
-
Set-to-Touch Time: Periodically, lightly touch the surface of the coating with a clean finger. The set-to-touch time is the point at which no coating material adheres to the finger.
-
Tack-Free Time: Gently place a small piece of cotton on the surface of the coating and then invert the panel. The tack-free time is the point at which the cotton falls off without leaving any fibers adhered to the surface.
-
Hard-Dry Time: Use a mechanical thumb tester or apply firm pressure with the thumb and attempt to twist. The hard-dry time is reached when the film is not distorted or marked by this action.
-
Record the time for each stage of drying for all samples.
Protocol for Adhesion Testing (Cross-Hatch Adhesion Test - ASTM D3359)
Objective: To assess the adhesion of a coating containing this compound to a substrate.
Materials:
-
Coated test panels (e.g., steel, aluminum)
-
Cross-hatch cutting tool with a specified number of blades and spacing
-
Pressure-sensitive adhesive tape (as specified in the ASTM method)
-
Soft brush
-
Magnifying glass
Procedure:
-
Ensure the coated panels are fully cured according to the formulation's specifications.
-
Using the cross-hatch cutting tool, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Firmly apply the pressure-sensitive adhesive tape over the lattice pattern and smooth it down.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Examine the lattice area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, to 0B = more than 65% of the coating removed).
-
Use a magnifying glass for a more accurate assessment.
Visualizations
Experimental Workflow for Coating Evaluation
Caption: Workflow for evaluating a coating formulation.
Signaling Pathway for Low-VOC Coating Formulation
Caption: Logic for achieving low-VOC coatings.
Safety and Handling
This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7] Always consult the Safety Data Sheet (SDS) before use.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area.
Conclusion
This compound presents a promising alternative to conventional solvents in the formulation of high-performance, environmentally compliant coatings. Its unique combination of a branched aliphatic structure and a polar nitrile group, along with its high boiling point, offers formulators a valuable tool for controlling viscosity, improving film properties, and reducing VOCs. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in various coating systems. Further research and empirical testing are encouraged to fully elucidate its performance characteristics and optimize its use in specific applications.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. JP2006052341A - Solvent composition for epoxy resin - Google Patents [patents.google.com]
- 6. norlab.com [norlab.com]
- 7. This compound | C8H15N | CID 239609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. shop.mega.de [shop.mega.de]
Application Notes and Protocols for 2-Ethylhexanenitrile in Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexanenitrile, a branched-chain aliphatic nitrile, is emerging as a compound of interest in the field of electrochemistry, particularly in the development of advanced electrolytes for energy storage devices. Organic nitriles are being actively investigated as high-boiling point solvents or additives in non-aqueous electrolytes for lithium-ion batteries and other electrochemical systems. Their inclusion is aimed at enhancing the thermal stability, electrochemical performance, and safety of these devices. The branched structure of this compound may offer advantageous properties such as improved solubility of electrolyte salts and lower viscosity compared to its linear counterparts, potentially leading to higher ionic conductivity and better rate capability in batteries.
These application notes provide an overview of the potential use of this compound in electrochemical applications and detail relevant experimental protocols for its characterization and evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, this document also includes data from analogous nitrile compounds to provide a comparative context and a starting point for research and development.
Physicochemical Properties of Nitriles in Electrolytes
The performance of an electrolyte is critically dependent on the physicochemical properties of its components. While specific data for this compound is scarce, the following table summarizes key parameters for related nitrile compounds that are under investigation for similar applications. These values can serve as a benchmark for evaluating this compound.
Table 1: Physicochemical Properties of Selected Nitrile Compounds for Electrochemical Applications
| Property | Adiponitrile (ADN) | Valeronitrile (VN) | Butyronitrile (BN) |
| Molecular Formula | C₆H₈N₂ | C₅H₉N | C₄H₇N |
| Molecular Weight | 108.14 g/mol | 83.13 g/mol | 69.10 g/mol |
| Boiling Point | 295 °C | 141 °C | 116-117 °C |
| Viscosity (at 25°C) | ~2.1 mPa·s | ~0.6 mPa·s | ~0.5 mPa·s |
| Dielectric Constant | ~37 | ~17 | ~20 |
| Notes | Often used as a co-solvent or additive to improve high-voltage stability. | Investigated as a replacement for ethylene carbonate (EC) for wide-temperature range applications.[1] | Studied as a co-solvent to enhance low-temperature performance. |
Disclaimer: The data for analogous compounds are provided for reference and may not be fully representative of this compound's properties.
Electrochemical Performance Data (Analogous Nitrile Additives)
The addition of nitriles to standard carbonate-based electrolytes can significantly impact the electrochemical performance of lithium-ion batteries. The following table presents a summary of performance metrics from studies on electrolytes containing nitrile additives.
Table 2: Electrochemical Performance of Lithium-Ion Cells with Nitrile-Containing Electrolytes
| Parameter | Base Electrolyte (Control) | Electrolyte with Adiponitrile (3% ADN) | Electrolyte with Valeronitrile (VN-based) |
| Cell Configuration | LiNi₁/₃Co₁/₃Mn₁/₃O₂ / Li | LiNi₁/₃Co₁/₃Mn₁/₃O₂ / Li | Graphite / NCM523 Pouch Cell |
| Base Electrolyte Composition | 1.0 M LiPF₆ in EC/EMC (3:7 wt%) | 1.0 M LiPF₆ in EC/EMC (3:7 wt%) | Not specified |
| Initial Discharge Capacity | 167.8 mAh/g (at 3.0-4.6 V)[2] | 214.8 mAh/g (at 3.0-4.6 V)[2] | - |
| Capacity Retention (after 100 cycles) | 68.4% (at 3.0-4.6 V)[2] | 70.4% (at 3.0-4.6 V)[2] | 80% (after 388 cycles)[1] |
| Ionic Conductivity | - | - | 1.585 mS/cm at -50°C[1] |
| Electrochemical Stability Window | ~4.5 V vs. Li/Li⁺ | Improved stability observed via LSV[2] | - |
Disclaimer: This data is from studies on adiponitrile and valeronitrile and is intended to be illustrative of the potential effects of nitrile additives. Actual performance with this compound will require experimental verification.
Experimental Protocols
Electrolyte Preparation
This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of a nitrile compound.
Materials:
-
Lithium hexafluorophosphate (LiPF₆)
-
Ethylene carbonate (EC)
-
Ethyl methyl carbonate (EMC) or Dimethyl carbonate (DMC)
-
This compound (or other nitrile additive)
-
Anhydrous solvents
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm), prepare the base solvent mixture by combining EC and EMC (or DMC) in the desired weight or volume ratio (e.g., 3:7 wt%).
-
Slowly dissolve the LiPF₆ salt into the solvent mixture with continuous stirring until a homogenous solution is formed. A common concentration is 1.0 M.
-
Add the desired amount of this compound (e.g., 1-5% by volume or weight) to the electrolyte solution.
-
Continue stirring until the additive is completely dissolved and the electrolyte is uniform.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Electrochemical Stability Window (ESW) Determination by Linear Sweep Voltammetry (LSV)
This protocol outlines the procedure for determining the electrochemical stability window of the prepared electrolyte.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum or Glassy Carbon)
-
Reference Electrode (e.g., Li metal)
-
Counter Electrode (e.g., Li metal)
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox with the prepared electrolyte.
-
Connect the cell to the potentiostat.
-
Perform a linear sweep voltammetry scan from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.2-1.0 mV/s) to determine the anodic stability limit.
-
In a separate experiment, or if the potentiostat allows, perform a linear sweep from OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic stability limit.
-
The electrochemical stability window is the potential range between the onset of significant oxidative and reductive currents.
Battery Assembly and Cycling
This protocol describes the assembly of a coin cell and the subsequent charge-discharge cycling to evaluate the performance of the electrolyte.
Materials:
-
Cathode (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂)
-
Anode (e.g., Lithium metal or graphite)
-
Separator (e.g., Celgard)
-
Coin cell components (CR2032)
-
Prepared electrolyte
-
Battery cycler
Procedure:
-
Inside an argon-filled glovebox, assemble the CR2032 coin cell in the following order: negative case, anode, separator, add a few drops of electrolyte, cathode, spacer disk, spring, and positive case.
-
Crimp the coin cell to ensure proper sealing.
-
Remove the cell from the glovebox and let it rest for several hours to ensure complete wetting of the electrodes and separator.
-
Connect the cell to a battery cycler.
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles.
-
Conduct galvanostatic charge-discharge cycling at various C-rates (e.g., C/5, C/2, 1C) within the desired voltage window (e.g., 3.0-4.6 V for LiNi₁/₃Co₁/₃Mn₁/₃O₂).
-
Monitor the discharge capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 or more).
Conclusion
While direct experimental data on the electrochemical applications of this compound is not yet widely available, the information on analogous nitrile compounds suggests that it holds promise as an electrolyte additive for enhancing the performance and stability of lithium-ion batteries. The provided protocols offer a standardized framework for researchers to systematically investigate the properties and performance of electrolytes containing this compound. Further research is necessary to fully elucidate its specific benefits and optimize its use in next-generation energy storage systems.
References
Application Notes and Protocols for the Purification of 2-Ethylhexanenitrile by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexanenitrile is a branched-chain alkyl nitrile that serves as a versatile intermediate in the synthesis of various organic compounds, including amines, carboxylic acids, and ketones. Its derivatives find applications in the production of plasticizers, surfactants, and as solvents.[1] Achieving high purity of this compound is crucial for its effective use in subsequent reactions and for ensuring the quality of the final products. Fractional distillation, particularly under reduced pressure, is the recommended method for purifying this compound to a high degree (≥98%).[2] This document provides detailed application notes and a protocol for the purification of this compound using fractional distillation.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for designing an effective purification protocol. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | [3] |
| Molecular Weight | 125.21 g/mol | [3] |
| Boiling Point (at 760 mmHg) | 193 °C | [2] |
| Vapor Pressure (at 25 °C) | 0.475 mmHg | [4] |
| Density | 0.811 g/cm³ | [2] |
| Appearance | Colorless liquid | [1] |
| Solubility | Poorly soluble in water, soluble in many organic solvents. | [1] |
Potential Impurities in Crude this compound
The nature and quantity of impurities in crude this compound will depend on the synthetic route employed for its preparation. Common synthesis methods include the reaction of 2-ethylhexyl halides with cyanide salts or the dehydration of 2-ethylhexanamide.[2] Potential impurities may include:
| Impurity Type | Examples | Rationale |
| Unreacted Starting Materials | 2-ethylhexanol, 2-ethylhexyl bromide/chloride, 2-ethylhexanamide | Incomplete reaction |
| By-products | Isomers of this compound, products of side reactions | Depending on reaction conditions and catalysts |
| Solvents | Ethanol, DMF, Benzene | Residual solvents from the synthesis or work-up |
| Reagents | Thionyl chloride, cyanide salts | Carry-over from the reaction mixture |
Experimental Protocol: Purification of this compound by Fractional Distillation under Reduced Pressure
Given the high boiling point of this compound at atmospheric pressure, purification is best achieved by fractional distillation under reduced pressure (vacuum distillation) to prevent potential decomposition and reduce energy consumption.
Objective: To purify crude this compound to a purity of ≥98%.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump
-
Manometer
-
Cold trap (optional, but recommended to protect the vacuum pump)
-
Stir bar
-
Glass wool or other insulating material
Estimated Distillation Conditions:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~80 - 90 |
| 5 | ~70 - 80 |
| 1 | ~50 - 60 |
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed, using vacuum grease if necessary, to maintain a stable vacuum.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
The fractionating column should be positioned vertically and may be insulated with glass wool or aluminum foil to improve efficiency.[5]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum takeoff adapter to a vacuum trap (if used) and then to the vacuum pump. A manometer should be included in the line to monitor the pressure.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should be reduced gradually to the desired level.
-
Once the desired pressure is stable, begin heating the distillation flask gently.
-
Observe the reflux of the liquid within the fractionating column. A slow and steady rate of distillation is crucial for good separation.
-
Collect any low-boiling impurities as the first fraction. The temperature will likely be lower than the expected boiling point of the product.
-
As the temperature rises and stabilizes at the expected boiling point of this compound at the set pressure, change the receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature begins to drop, it may indicate that most of the product has distilled. If it rises significantly, it could indicate the presence of higher-boiling impurities. In either case, change the receiving flask to collect a final fraction.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the vacuum pump and the condenser water flow.
-
Disassemble the apparatus.
-
Purity Analysis:
The purity of the collected fractions should be assessed using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table can be used to record and compare the results of the purification process.
| Parameter | Crude Sample | Fraction 1 (Low-boiling) | Fraction 2 (Main Product) | Fraction 3 (High-boiling) |
| Volume (mL) | ||||
| Distillation Temp. (°C) | N/A | |||
| Pressure (mmHg) | N/A | |||
| Purity (e.g., % GC Area) | ||||
| Yield (%) | N/A | N/A | N/A |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process.
References
- 1. Buy this compound | 4528-39-6 [smolecule.com]
- 2. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 3. This compound | C8H15N | CID 239609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2640953C2 - Method for obtaining 2-ethylhexylnitrate - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
Application Note: GC-MS Analysis for Purity Determination of 2-Ethylhexanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylhexanenitrile (C₈H₁₅N) is a branched-chain nitrile that serves as a key intermediate in the synthesis of various organic compounds, including plasticizers, surfactants, and potential pharmaceutical derivatives.[1] Its molecular structure, featuring an ethyl group at the alpha-position, influences its physical properties and reactivity.[2] Given its role as a precursor, ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. Impurities can arise from the manufacturing process, such as residual starting materials (e.g., 2-ethylhexanol, 2-ethylhexanamide) or by-products from side reactions like hydrolysis to 2-ethylhexanoic acid.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this application. It combines the high-resolution separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry, making it suitable for separating, identifying, and quantifying volatile and semi-volatile compounds in a sample matrix.[3] This application note provides a detailed protocol for the determination of this compound purity using GC-MS.
Experimental Protocol
This protocol outlines a general method for the purity analysis of a this compound sample. Validation according to specific regulatory guidelines (e.g., ICH) is required for use in a GxP environment.
1. Principle
A diluted sample of this compound is injected into a GC system. The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the Mass Spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for the identification and quantification of the main component and any impurities.
2. Reagents and Materials
-
This compound: Reference Standard (≥99.5% purity) and sample for analysis.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade or equivalent.
-
Internal Standard (IS): (Optional, for precise quantification) Nonane or another suitable hydrocarbon that does not co-elute with any sample components.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Pipettes and Syringes: Calibrated volumetric pipettes and microliter syringes.
3. Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent GC system (or equivalent) with a split/splitless injector.
-
GC Column: A non-polar or medium-polarity column is recommended, such as a 5% Phenyl Methyl Siloxane column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[4]
-
Mass Spectrometer: Single Quadrupole or Ion Trap Mass Spectrometer with Electron Ionization (EI) source.
-
Data System: Chromatography data software for instrument control, data acquisition, and processing (e.g., MassHunter, Xcalibur).
4. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound reference standard at approximately 1000 µg/mL in the chosen solvent. Create a series of calibration standards by serial dilution if quantitative analysis of impurities is required.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the solvent in a volumetric flask. Further dilute this solution 1:10 with the solvent to achieve a final concentration of approximately 1000 µg/mL.
-
Internal Standard (Optional): If using an internal standard, add a consistent concentration (e.g., 100 µg/mL) to all standard and sample solutions.
5. GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized as necessary.
| Parameter | Value |
| GC System | |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 35 - 350 m/z |
| Solvent Delay | 3 minutes |
| Data Acquisition Mode | Full Scan |
6. Data Analysis and Quantification
-
Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with the reference standard. For unknown impurities, perform a library search against a reference database like NIST.[5]
-
Quantification: Integrate the peak areas of this compound and all detected impurities.
-
Purity Calculation: Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Workflow Diagram
Caption: Workflow for the GC-MS purity analysis of this compound.
Results and Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The table below presents hypothetical data for a typical analysis.
Table 1: Quantitative Analysis of a this compound Sample
| Peak No. | Compound Name | Retention Time (min) | Quantifying Ion (m/z) | Area % | Identification Method |
| 1 | 2-Ethylhexanol | 8.52 | 57, 83 | 0.08 | NIST Library & Standard |
| 2 | This compound | 9.75 | 96, 82, 55 | 99.75 | Reference Standard |
| 3 | 2-Ethylhexanamide | 12.31 | 59, 72 | 0.12 | NIST Library |
| 4 | 2-Ethylhexanoic acid | 13.05 | 73, 116 | 0.05 | NIST Library |
Note: Retention times and ion fragments are typical and may vary depending on the specific instrumentation and conditions used.
Conclusion
The described GC-MS method provides a robust and reliable approach for the purity assessment of this compound. The protocol is sensitive enough to detect and identify potential process-related impurities and degradation products. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical and chemical industries, ensuring the quality and consistency of this compound used in further manufacturing processes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethylhexanenitrile Synthesis
Welcome to the technical support center for the synthesis of 2-ethylhexanenitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound can be synthesized through several established methods, including:
-
Nucleophilic Substitution (Kolbe Nitrile Synthesis): Reaction of a 2-ethylhexyl halide (e.g., bromide or chloride) with an alkali metal cyanide (e.g., sodium or potassium cyanide). This is a common and direct method for introducing the nitrile group.
-
Dehydration of 2-Ethylhexanamide: This method involves the removal of a water molecule from 2-ethylhexanamide using a dehydrating agent. It can offer high yields.
-
Dehydration of 2-Ethylhexanal Oxime: 2-Ethylhexanal is first converted to its oxime, which is then dehydrated to form the nitrile.
-
Catalytic Oxidation: Direct oxidation of 2-ethylhexylamine or 2-ethylhexanol in the presence of a suitable catalyst.
Q2: What is a realistic yield to expect for this compound synthesis?
A2: The expected yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, the dehydration of 2-ethylhexanamide using thionyl chloride has been reported to achieve a yield as high as 94%. Yields for the nucleophilic substitution method can be more variable and are often influenced by factors such as solvent, temperature, and the purity of starting materials.
Q3: What are the primary impurities I should be aware of during synthesis?
A3: The impurity profile depends on the synthetic method.
-
In the nucleophilic substitution of a 2-ethylhexyl halide, a common byproduct is the corresponding isonitrile (2-ethylhexyl isocyanide). The formation of elimination products can also occur, especially with secondary halides like 2-ethylhexyl bromide.
-
During the reduction of nitriles to amines (a potential subsequent step), the formation of secondary and tertiary amines can be a side reaction.
-
In the dehydration of amides , unreacted amide and byproducts from the dehydrating agent can be present.
-
Hydrolysis of the nitrile group to 2-ethylhexanoic acid can occur if water is present, especially under acidic or basic conditions.
Q4: How can I purify the crude this compound?
A4: The most common and effective method for purifying this compound is fractional distillation under reduced pressure. This technique is suitable for separating the nitrile from less volatile impurities and byproducts. The boiling point of this compound will be significantly lower under vacuum, which helps to prevent decomposition at high temperatures.
Troubleshooting Guides
Problem 1: Low Yield
A low yield of this compound is a common issue that can be attributed to several factors. Use the following guide to diagnose and address the problem.
Initial Checks:
-
Purity of Starting Materials: Ensure that your 2-ethylhexyl halide, 2-ethylhexanamide, or other starting materials are of high purity. Impurities can lead to side reactions.
-
Anhydrous Conditions: For many of the synthetic routes, particularly those involving strong dehydrating agents or organometallic reagents, the presence of water can significantly reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Temperature Control: Many reactions for nitrile synthesis are temperature-sensitive. Ensure you are maintaining the optimal temperature for your chosen method.
Method-Specific Troubleshooting:
| Symptom | Possible Cause | Suggested Solution |
| Nucleophilic Substitution: Low conversion of 2-ethylhexyl halide. | 1. Insufficient reaction time or temperature. 2. Poor solubility of the cyanide salt. 3. Inactive alkyl halide. | 1. Increase reaction time or temperature according to literature procedures. 2. Use a polar aprotic solvent like DMSO or DMF to improve solubility. The addition of a phase-transfer catalyst can also be beneficial. 3. If using 2-ethylhexyl chloride, consider converting it to the more reactive 2-ethylhexyl bromide or iodide (Finkelstein reaction). |
| Nucleophilic Substitution: Significant amount of elimination byproduct. | The reaction conditions favor elimination over substitution (E2 vs. SN2). This is more likely with a secondary halide. | Use a less sterically hindered base/nucleophile if possible, and lower the reaction temperature. |
| Dehydration of Amide: Incomplete conversion of 2-ethylhexanamide. | 1. Insufficient amount or activity of the dehydrating agent (e.g., P₂O₅, SOCl₂). 2. Reaction temperature is too low. | 1. Use a freshly opened or properly stored dehydrating agent. Ensure an adequate molar ratio of the dehydrating agent to the amide. 2. Increase the reaction temperature as specified in the protocol. |
| General Issue: Product loss during work-up. | 1. Incomplete extraction from the reaction mixture. 2. Emulsion formation during aqueous washes. 3. Loss of volatile product during solvent removal. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Add a small amount of brine to the aqueous layer to help break the emulsion. 3. Use a rotary evaporator with careful control of temperature and pressure. |
Troubleshooting Low Yield - A Logical Workflow
Problem 2: Impure Product After Work-up
If your crude product contains significant impurities after the initial work-up, consult the following guide.
Initial Analysis:
-
Characterization: Use techniques like GC-MS to identify the impurities. Knowing the molecular weight and fragmentation pattern of the impurities can help determine their structure and origin.
Purification Strategy:
| Impurity | Identification | Removal Method |
| Unreacted 2-ethylhexyl halide | GC-MS analysis will show a peak corresponding to the starting halide. | Carefully perform fractional distillation. The halide will likely have a different boiling point than the nitrile. |
| 2-Ethylhexyl isonitrile | The isonitrile has a characteristic strong, unpleasant odor and a different retention time in GC compared to the nitrile. | Isonitriles can often be removed by washing the organic layer with dilute acid, which hydrolyzes the isonitrile. |
| Unreacted 2-ethylhexanamide | The amide is a solid at room temperature and has a much higher boiling point than the nitrile. | The amide can be removed by filtration if it precipitates out. It will also remain in the distillation flask during fractional distillation of the nitrile. |
| 2-Ethylhexanoic acid | This acidic impurity can be identified by its characteristic IR spectrum (broad O-H stretch) and can be detected by GC-MS. | Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt. |
Purification Workflow
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Nucleophilic Substitution | 2-Ethylhexyl bromide | NaCN or KCN in a polar aprotic solvent (e.g., DMSO) | Moderate to Good | Direct, one-step reaction. | Use of highly toxic cyanides; potential for isonitrile and elimination byproducts. |
| Dehydration of Amide | 2-Ethylhexanamide | Thionyl chloride (SOCl₂) or Phosphorus pentoxide (P₂O₅) | High (up to 94% reported with SOCl₂) | High yield; avoids the direct use of cyanide salts in the final step. | Requires prior synthesis of the amide; dehydrating agents can be harsh. |
| Dehydration of Oxime | 2-Ethylhexanal | Hydroxylamine, then a dehydrating agent | Moderate | Avoids the use of alkyl halides. | Two-step process from the aldehyde; potential for side reactions. |
Experimental Protocols
1. Synthesis of this compound from 2-Ethylhexyl Bromide (Kolbe Nitrile Synthesis)
-
Materials: 2-ethylhexyl bromide, sodium cyanide, dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.1 equivalents) to anhydrous DMSO.
-
Heat the mixture to approximately 90°C with stirring to dissolve the sodium cyanide.
-
Slowly add 2-ethylhexyl bromide (1.0 equivalent) to the reaction mixture.
-
Maintain the reaction at 150-160°C and monitor the progress by GC analysis.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
-
2. Synthesis of this compound from 2-Ethylhexanamide (Dehydration)
-
Materials: 2-ethylhexanamide, phosphorus pentoxide (P₂O₅).
-
Procedure:
-
In a round-bottom flask, thoroughly mix 2-ethylhexanamide (1.0 equivalent) with phosphorus pentoxide (0.5-1.0 equivalents).
-
Set up the apparatus for simple distillation.
-
Heat the mixture gently. The this compound will form and distill off.
-
Collect the distillate, which is the crude this compound.
-
The crude product can be further purified by fractional distillation under reduced pressure if necessary.
-
Disclaimer: These protocols are intended as a general guide. Please refer to the relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any experiment. Reaction conditions may need to be optimized for your specific setup.
mitigating spectral overlap in 2-ethylhexanenitrile analysis
Welcome to the technical support center for the analysis of 2-ethylhexanenitrile and related branched alkyl nitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on mitigating spectral overlap.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in the analysis of this compound?
The primary challenges in the analysis of this compound, particularly in complex matrices such as pharmaceutical formulations or biological samples, include:
-
Spectral Overlap: Co-elution of structurally similar compounds, isomers, or matrix components can lead to overlapping mass spectra, complicating accurate identification and quantification.
-
Matrix Effects: The sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement, which affects the accuracy and sensitivity of the analysis.
-
Isomer Separation: Differentiating this compound from its structural isomers can be challenging due to their similar physicochemical properties and fragmentation patterns in mass spectrometry.
Q2: Which GC column is best suited for the analysis of this compound?
The choice of GC column is critical for achieving good separation. For a non-polar compound like this compound, a non-polar or mid-polar stationary phase is generally recommended. The principle of "like dissolves like" is a good starting point.
| Stationary Phase Type | Common Phase Composition | Recommended Use for this compound Analysis |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Good for general-purpose analysis and separating compounds based on boiling point. May not be sufficient to resolve isomers. |
| Mid-Polar | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) | Often provides a good balance of selectivity for a wide range of compounds and is a common first choice for method development. |
| Mid- to High-Polarity | (50%-Phenyl)-methylpolysiloxane | Can offer enhanced selectivity for compounds with aromatic or unsaturated character. May be useful if co-eluting compounds have different polarity. |
| Polar | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | Generally not the first choice for non-polar nitriles unless specific interactions are needed to separate from polar interferences. |
Q3: How can I confirm the identity of this compound when spectral overlap is suspected?
When spectral overlap is a concern, relying solely on a library match of the mass spectrum can be misleading. To confirm the identity of this compound, consider the following:
-
Retention Index (RI): Compare the retention index of your peak with a known standard of this compound run on the same GC system and column.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help to distinguish between compounds with the same nominal mass but different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and fragmenting it, you can generate a unique fragmentation pattern that is more specific than a full scan mass spectrum, aiding in confident identification even in the presence of co-eluting compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, focusing on the mitigation of spectral overlap.
Problem 1: A broad or tailing peak is observed for this compound, potentially masking a co-eluting compound.
-
Possible Cause A: Poor Chromatography
-
Solution: Optimize your GC method.
-
Temperature Program: Start with a lower initial oven temperature to improve the focusing of the analyte at the head of the column. A slower temperature ramp rate can also improve separation.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (Helium is common).
-
Injection Technique: Use a split injection to ensure a narrow injection band. If sensitivity is an issue, optimize the splitless injection time.
-
-
-
Possible Cause B: Active Sites in the GC System
-
Solution: Deactivate the system.
-
Inlet Liner: Use a deactivated inlet liner. Silanized glass wool in the liner can also help to trap non-volatile matrix components.
-
Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions. If the column is old, it may need to be replaced.
-
-
Problem 2: The mass spectrum of the peak identified as this compound shows unexpected fragment ions.
-
Possible Cause A: Co-elution with an Interfering Compound
-
Solution 1: Improve Chromatographic Separation.
-
Refer to the GC column selection table in the FAQs. If you are using a non-polar column, try a mid-polar column (e.g., a 5% phenyl-methylpolysiloxane phase) to introduce different selectivity.
-
-
Solution 2: Use Deconvolution Software.
-
-
Possible Cause B: Matrix Interference
-
Solution: Enhance Sample Preparation.
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane or heptane to selectively extract this compound from a more polar sample matrix.
-
Solid-Phase Extraction (SPE): Utilize a C18 or other suitable SPE cartridge to clean up the sample and remove interfering matrix components before GC-MS analysis.
-
-
Problem 3: Difficulty in quantifying this compound due to an overlapping peak from a structural isomer.
-
Possible Cause: Insufficient Separation of Isomers
-
Solution 1: Utilize a More Selective GC Column.
-
For isomer separation, a longer column (e.g., 60m instead of 30m) can provide higher resolution.
-
A column with a thicker film can increase retention and may improve the separation of closely eluting isomers.
-
-
Solution 2: Selected Ion Monitoring (SIM) Mode.
-
If the mass spectra of the isomers have unique fragment ions, even if the overall spectra are very similar, you can use SIM mode for quantification. Monitor a unique ion for each isomer to achieve selective detection.
-
-
Solution 3: Deconvolution and Quantification.
-
Advanced deconvolution software can sometimes resolve the contributions of each isomer to the overlapping peak, allowing for semi-quantitative or quantitative analysis.
-
-
Experimental Protocols
Illustrative GC-MS Method for this compound Analysis
This is a general-purpose method that can be used as a starting point for method development.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) or SIM |
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
This protocol is suitable for extracting this compound from a polar liquid matrix (e.g., an aqueous-based pharmaceutical formulation).
-
To 1 mL of the sample in a glass vial, add 1 mL of n-hexane.
-
Add a suitable internal standard (e.g., an alkyl nitrile with a different chain length that is not present in the sample).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean autosampler vial.
-
Inject 1 µL of the hexane extract into the GC-MS.
Visualizations
Caption: Troubleshooting workflow for spectral overlap.
Caption: Key relationships in GC-MS method development.
References
improving reaction yield for nitrile synthesis
Welcome to the Technical Support Center for Nitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields in their nitrile synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My nitrile synthesis from a primary amide is giving a low yield. What are the common causes and how can I improve it?
Low yields in the dehydration of primary amides to nitriles are often due to incomplete reaction, side reactions, or degradation of the product. Here are some common causes and troubleshooting steps:
-
Inadequate Dehydrating Agent: The choice and amount of dehydrating agent are critical.
-
Troubleshooting:
-
Ensure the dehydrating agent is fresh and anhydrous. Common agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA).[1][2][3][4]
-
Consider using milder, more modern reagents like Burgess reagent or a combination of oxalyl chloride and triethylamine with a catalytic amount of triphenylphosphine oxide, which can lead to faster reactions and higher yields.[5][6]
-
Optimize the stoichiometry of the dehydrating agent. An excess may be required, but a large excess can lead to side reactions.
-
-
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of starting materials or products, especially for sensitive substrates.[7]
-
Presence of Water: Moisture in the reaction can consume the dehydrating agent and lead to hydrolysis of the starting amide or the product nitrile.[9]
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired nitrile.
-
Troubleshooting:
-
Analyze the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) to identify major byproducts. This can provide clues about the competing reaction pathways.
-
Adjusting the reaction conditions (temperature, solvent, reaction time) can help to minimize side reactions.
-
-
Workflow for Troubleshooting Low Yield in Amide Dehydration:
Caption: Troubleshooting workflow for low nitrile yield from amide dehydration.
2. I am observing the formation of an isonitrile byproduct in my reaction of an alkyl halide with a cyanide salt (Kolbe synthesis). How can I minimize this?
The formation of isonitriles is a common side reaction in the Kolbe nitrile synthesis, arising from the ambident nature of the cyanide nucleophile. The nitrogen atom can also act as a nucleophile, leading to the formation of an R-NC bond.
-
Solvent Choice: The solvent plays a crucial role in directing the nucleophilic attack.
-
Troubleshooting:
-
Use polar aprotic solvents like DMSO or acetone. These solvents solvate the metal cation more effectively, leaving the cyanide anion freer to react with its more nucleophilic carbon end.[10]
-
Avoid protic solvents like water or alcohols, as they can solvate the cyanide anion, making the nitrogen atom a more likely site of attack.[9]
-
-
-
Counter-ion of the Cyanide Salt: The nature of the metal cation can influence the outcome.
-
Reaction Temperature: Higher temperatures can sometimes favor isonitrile formation.
-
Troubleshooting:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
3. My Sandmeyer reaction for the synthesis of an aromatic nitrile is giving a poor yield and many side products. What should I check?
The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, followed by reaction with a copper(I) cyanide. Low yields can result from issues at either stage.
-
Incomplete Diazotization: The formation of the diazonium salt is the critical first step.
-
Troubleshooting:
-
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally labile and can decompose, leading to a variety of byproducts.
-
Troubleshooting:
-
Maintain a low temperature throughout the diazotization and subsequent cyanation steps.[11]
-
Use the diazonium salt immediately after its preparation.
-
-
-
Issues with the Cyanation Step: The reaction with copper(I) cyanide must be carefully controlled.
-
Troubleshooting:
-
Ensure the copper(I) cyanide solution is freshly prepared and active.
-
Vigorous stirring is essential during the addition of the diazonium salt solution to the copper(I) cyanide to ensure efficient mixing and prevent localized decomposition.[12]
-
The pH of the reaction mixture should be controlled, as highly acidic or basic conditions can affect the stability of the reactants and products.
-
-
Logical Relationship for a Successful Sandmeyer Cyanation:
Caption: Key stages in the Sandmeyer reaction for nitrile synthesis.
Experimental Protocols
Protocol 1: Dehydration of a Primary Amide using Thionyl Chloride
This protocol describes a general procedure for the dehydration of a primary amide to a nitrile using thionyl chloride.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the primary amide (1 equivalent).
-
Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene) to dissolve or suspend the amide.
-
Reagent Addition: Under an inert atmosphere, slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) to the reaction mixture. The addition is often done at 0 °C to control the initial exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding it to a cold aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by distillation or column chromatography.[2][4]
Protocol 2: Kolbe Nitrile Synthesis from an Alkyl Halide
This protocol outlines the synthesis of a nitrile from a primary or secondary alkyl halide using sodium cyanide.
-
Setup: In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve the alkyl halide (1 equivalent) in a polar aprotic solvent such as DMSO or acetone.[10]
-
Reagent Addition: Add sodium cyanide (NaCN) (1.1 to 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to a temperature that allows for a reasonable reaction rate (e.g., 50-80 °C) and monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The product can be purified by distillation or chromatography.[9][13]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for different nitrile synthesis methods.
Table 1: Comparison of Dehydrating Agents for Benzamide to Benzonitrile
| Dehydrating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| P₄O₁₀ | Neat | 150 | 1 | 85 | [3] |
| SOCl₂ | Toluene | Reflux | 2 | 90 | [2] |
| (COCl)₂/Et₃N/Ph₃PO (cat.) | MeCN | rt | 0.17 | 95 | [5] |
| P(NMe₂)₃/Et₂NH | CHCl₃ | Reflux | 6 | 92 | [8] |
Table 2: Yields for Sandmeyer Cyanation of Various Anilines
| Substituted Aniline | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | CuCN | Water/Toluene | 0-5 then rt | 75 | [12] |
| 4-Methylaniline | CuCN | Water/Benzene | 0-5 then rt | 80 | [12] |
| 4-Chloroaniline | Cu₂O | MeCN | 55 | 88 | [14] |
| 2-Nitroaniline | CuCN | Water | 0-10 | 65 | [15] |
Disclaimer: The provided protocols and data are for informational purposes only. All experiments should be conducted with appropriate safety precautions in a laboratory setting by trained professionals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Nitrile [en.highfine.com]
- 7. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low-Yield Chemical Reactions
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and overcome common errors in low-yield chemical reactions. This guide provides answers to frequently asked questions and detailed troubleshooting steps to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a lower-than-expected reaction yield?
Several factors can contribute to a low percentage yield in chemical reactions. These can be broadly categorized into issues related to the reaction itself, the materials used, and the workup/purification process. Common culprits include:
-
Incomplete Reactions: The reaction may not have proceeded to completion, leaving unreacted starting materials.[1][2][3]
-
Side Reactions: Reactants may participate in unintended reactions, forming byproducts and consuming the starting materials.[1][4][5]
-
Impure Reactants: The presence of impurities in starting materials can interfere with the reaction or introduce side reactions.[4][6][7][8]
-
Stoichiometry Errors: Inaccurate measurement of reactants can lead to an excess or deficiency of a key component, limiting the amount of product formed.[4][9]
-
Equilibrium Position: If the reaction is reversible, the equilibrium may lie towards the reactants, limiting the formation of products.[10]
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions and decompose.[2][6][11]
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, chromatography, and other purification steps.[1][2][12][13][14]
-
Human Errors: Mistakes in following the experimental procedure, such as incorrect temperature control or reaction time, can significantly impact the yield.[1]
Q2: How can I determine if my reaction has gone to completion?
Monitoring the reaction's progress is crucial. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of starting materials and the appearance of the product over time. If the reaction stalls before the starting material is fully consumed, it may be incomplete.[11][12]
Q3: What is the impact of reactant purity on my reaction yield?
Reactant purity is critical for achieving high yields. Impurities can:
-
React with the desired reactants, reducing their effective concentration.[8]
-
Act as inhibitors, slowing down or stopping the reaction.[8]
-
Catalyze side reactions, leading to the formation of unwanted byproducts.[5][8]
-
Complicate the purification process, leading to product loss.[8][15]
It is always advisable to use reactants of the highest possible purity or to purify them before use if their quality is uncertain.[6][8][11]
Q4: How do side reactions affect my yield, and how can I minimize them?
Side reactions compete with the main reaction for reactants, thereby lowering the yield of the desired product.[1][4][5] To minimize side reactions, you can:
-
Optimize Reaction Conditions: Adjusting temperature, pressure, and reactant concentrations can favor the desired reaction pathway.[16][17][18][19]
-
Use a More Selective Catalyst: A catalyst can be used to specifically promote the desired reaction over other possibilities.[19]
-
Control the Rate of Reagent Addition: Adding a reactive reagent slowly can prevent a buildup of its concentration and reduce the likelihood of side reactions.[6]
Q5: My percent yield is over 100%. What does this indicate?
A percent yield greater than 100% is physically impossible and typically indicates the presence of impurities in the isolated product.[9][15] Common impurities that can artificially inflate the mass of your product include:
-
Residual solvent
-
Unreacted starting materials
-
Byproducts
-
Drying agents
Thorough purification and drying of the product are necessary to obtain an accurate yield.[15]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Yield
This guide provides a systematic approach to troubleshooting low-yield reactions.
Step 1: Analyze the Reaction Mixture
-
Question: What is in my crude reaction mixture besides the desired product?
-
Methodology: Use analytical techniques like NMR, LC-MS, or GC-MS to identify the components of your crude product. Look for unreacted starting materials, expected byproducts, or unexpected side products.
Step 2: Evaluate Potential Causes Based on Analysis
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of starting material remaining | Incomplete reaction | - Extend reaction time.- Increase reaction temperature.- Add more of a limiting reagent.- Check catalyst activity. |
| Presence of known side products | Competing side reactions | - Optimize reaction conditions (temperature, concentration).- Use a more selective catalyst.- Change the order of reagent addition. |
| Presence of unexpected products | Impure starting materials or solvent contamination | - Verify the purity of all reagents and solvents.- Purify starting materials if necessary. |
| Little to no product, mostly baseline material on TLC | Product decomposition | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder workup procedure. |
Step 3: Review and Refine the Experimental Protocol
-
Question: Were there any deviations from the established protocol?
-
Action: Carefully review your lab notes. Ensure accurate measurements, proper temperature control, and correct timing of reagent addition. Even small deviations can have a large impact.[1][4]
Guide 2: Optimizing Reaction Conditions
Optimizing reaction conditions is key to maximizing yield.[16][17][18]
Key Parameters to Optimize:
| Parameter | Effect on Yield | Optimization Strategy |
| Temperature | Can affect reaction rate and selectivity. Higher temperatures can increase the rate but may also promote side reactions or product decomposition.[16][20] | Run the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Concentration | Affects reaction rate. Higher concentrations can increase the rate but may also lead to side reactions.[16] | Vary the concentration of reactants to determine the optimal conditions. |
| Solvent | Can influence reactant solubility, reaction rate, and even the reaction pathway. | Screen a variety of solvents to find one that maximizes the yield of the desired product. |
| Catalyst | Can increase the rate of the desired reaction relative to side reactions. | Screen different catalysts and catalyst loadings to find the most effective one.[18] |
| Reaction Time | Insufficient time can lead to an incomplete reaction, while excessive time can lead to product decomposition. | Monitor the reaction over time to determine the optimal reaction duration. |
Guide 3: Improving Workup and Purification
Significant product loss can occur during the workup and purification stages.[1][2][12][13]
Common Issues and Solutions:
| Issue | Solution |
| Product loss during extraction | - Ensure complete transfer of all solutions.- Perform multiple extractions with smaller volumes of solvent.- Check the pH of the aqueous layer to ensure the product is in the desired form (ionic or neutral) for efficient partitioning. |
| Emulsion formation during extraction | - Add brine (saturated NaCl solution) to break up the emulsion.- Filter the mixture through a pad of celite. |
| Product loss during chromatography | - Choose an appropriate stationary phase and solvent system to achieve good separation.- Avoid overloading the column.- Ensure the product is stable on the stationary phase (e.g., silica gel is acidic and can decompose acid-sensitive compounds).[11] |
| Product decomposition during solvent removal | - Use a rotary evaporator at a low temperature and pressure.- Be cautious with volatile products.[11][12] |
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of the plate.
-
Spot the plate: Use a capillary tube to spot a small amount of the reaction mixture on the pencil line. Also, spot the starting material(s) as a reference.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable solvent system (eluent). The eluent should be shallow enough that it does not cover the spots. Close the chamber.
-
Visualize the plate: Once the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze the results: Compare the spots from the reaction mixture to the starting material spots. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Visualizations
Caption: A workflow for troubleshooting low-yield chemical reactions.
Caption: Key parameters influencing chemical reaction yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tutorchase.com [tutorchase.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. tutorchase.com [tutorchase.com]
- 8. tutorchase.com [tutorchase.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemical equilibrium - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 17. youtube.com [youtube.com]
- 18. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
purification methods for removing impurities from nitriles
Welcome to the Technical Support Center for Nitrile Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of nitriles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of nitriles.
Low Yield After Recrystallization
Problem: The recovery of the purified nitrile after recrystallization is significantly lower than expected (e.g., less than 80%).
Possible Causes & Solutions:
| Cause | Solution |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the nitrile. To check if excess solvent was used, evaporate a small amount of the mother liquor; a significant solid residue indicates that a considerable amount of product remains in solution. You can recover some of this by performing a second crystallization on the mother liquor.[1] |
| Premature crystallization | Ensure the filtration of the hot solution is done quickly to prevent the nitrile from crystallizing in the filter funnel. Using a heated funnel can mitigate this issue. |
| Inappropriate solvent choice | The ideal solvent should dissolve the nitrile completely when hot but sparingly when cold. If the nitrile is too soluble in the cold solvent, a significant amount will be lost in the mother liquor. |
| Cooling too rapidly | Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[2] |
Persistent Water Contamination in Liquid Nitriles
Problem: After distillation, the nitrile still contains an unacceptable amount of water, as determined by Karl Fischer titration or other analytical methods.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient drying agent | Choose an appropriate drying agent for the specific nitrile. For a neutral nitrile like acetonitrile, anhydrous calcium chloride or molecular sieves are effective. For nitriles sensitive to acidic or basic conditions, choose a neutral drying agent. |
| Insufficient drying time or amount of drying agent | Ensure the nitrile is in contact with the drying agent for a sufficient period with occasional agitation. The amount of drying agent should be adequate for the volume of the nitrile and its initial water content. |
| Azeotrope formation | Some nitriles form azeotropes with water, making complete separation by simple distillation impossible. In such cases, consider azeotropic distillation with a suitable entrainer (e.g., benzene or toluene) or use a more rigorous drying method before distillation. |
| Hygroscopic nature of the nitrile | Many nitriles are hygroscopic and will absorb moisture from the atmosphere. Ensure all glassware is thoroughly dried, and conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). |
Acidic or Basic Impurities Detected After Purification
Problem: The purified nitrile is contaminated with acidic or basic impurities, affecting its pH and stability.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete removal of synthetic reagents | Acidic or basic catalysts or byproducts from the synthesis may carry over. Before distillation, wash the crude nitrile with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (e.g., 5% hydrochloric acid) to remove basic impurities. Follow with a water wash to remove any remaining salts. |
| Hydrolysis of the nitrile | Nitriles can hydrolyze to carboxylic acids under acidic or basic conditions, especially at elevated temperatures during distillation.[3][4][5] If hydrolysis is suspected, perform the distillation under neutral conditions and at the lowest possible temperature (i.e., under vacuum). |
| Inadequate workup | Ensure thorough separation of aqueous and organic layers during the workup to prevent carrying over acidic or basic solutions into the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in nitriles and where do they come from?
A1: Common impurities in nitriles can be categorized as follows:
-
Starting Materials and Reagents: Unreacted starting materials and reagents from the synthesis process are a primary source of impurities.[6]
-
Byproducts: Side reactions during the synthesis can lead to the formation of isomeric nitriles, amides, or other related compounds.[6]
-
Solvents: Residual solvents used in the synthesis or purification process can be present in the final product.[7]
-
Water: Due to the hygroscopic nature of many nitriles and the use of aqueous reagents, water is a very common impurity.
-
Degradation Products: Nitriles can degrade under certain conditions (e.g., high temperatures, presence of acid or base) to form amides or carboxylic acids.[8]
Q2: How do I choose the best purification method for my nitrile?
A2: The choice of purification method depends on the physical state of your nitrile (solid or liquid) and the nature of the impurities. The following decision tree can guide your selection:
Q3: How can I assess the purity of my nitrile after purification?
A3: Several analytical techniques can be used to determine the purity of your nitrile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The gas chromatogram will show peaks for the nitrile and any impurities, and the mass spectrometer can help identify the structure of these impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile nitriles and can separate the desired product from impurities. Purity is typically determined by the relative area of the product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The presence of unexpected signals can indicate impurities.
-
Melting Point Analysis: For solid nitriles, a sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Karl Fischer Titration: This method is specifically used to quantify the amount of water in the nitrile.
Data Presentation
The effectiveness of a purification method can be quantified by comparing the purity of the nitrile before and after the procedure.
Table 1: Purity of Benzonitrile Before and After Fractional Distillation
| Analysis | Purity Before Distillation (%) | Purity After Fractional Distillation (%) |
| GC-MS | 95.2 | 99.8 |
Data is illustrative and may vary based on experimental conditions.
Table 2: Effectiveness of Drying Agents on Acetonitrile (Initial Water Content: ~500 ppm)
| Drying Agent | Contact Time (hours) | Final Water Content (ppm) |
| Calcium Chloride (anhydrous) | 24 | 50-100 |
| Molecular Sieves (3Å) | 24 | <10[9] |
| Phosphorus Pentoxide | 24 | <10[9] |
Data sourced from studies on solvent drying efficiency.[9][10]
Experimental Protocols
Protocol 1: Fractional Distillation of a Liquid Nitrile (e.g., Benzonitrile)
This protocol describes the purification of a liquid nitrile with impurities that have boiling points close to the main component.
Workflow:
Methodology:
-
Washing: Place the crude benzonitrile in a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate solution and shake vigorously. Release the pressure frequently. Separate the layers and discard the aqueous layer. Repeat the wash with deionized water until the aqueous layer is neutral.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for at least 30 minutes. The drying agent should move freely when the flask is swirled, indicating that the nitrile is dry.
-
Filtration: Filter the dried nitrile into a round-bottom flask suitable for distillation.
-
Distillation Setup: Assemble a fractional distillation apparatus. Use a fractionating column packed with Raschig rings or other suitable packing material.
-
Distillation: Heat the flask gently. Discard the initial distillate (fore-run), which may contain low-boiling impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of benzonitrile (191 °C at atmospheric pressure).
-
Completion: Stop the distillation when a small amount of residue remains in the flask to avoid overheating and potential decomposition.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or another appropriate method.
Protocol 2: Recrystallization of a Solid Nitrile (e.g., Adiponitrile)
This protocol is for the purification of a solid nitrile from soluble impurities.
Methodology:
-
Solvent Selection: Choose a suitable solvent in which adiponitrile is highly soluble at high temperatures and poorly soluble at low temperatures. A mixture of toluene and hexane is often effective.
-
Dissolution: Place the crude adiponitrile in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be near its boiling point.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of adiponitrile (2-3 °C).
-
Analysis: Determine the purity of the recrystallized adiponitrile by melting point analysis and an appropriate spectroscopic method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. Types Of Impurities In Pharmaceutical Industry [simsonpharma.com]
- 8. veeprho.com [veeprho.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. rubingroup.org [rubingroup.org]
handling and storage of 2-ethylhexanenitrile to prevent degradation
This technical support center provides guidance on the proper handling and storage of 2-ethylhexanenitrile to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a branched-chain aliphatic nitrile. Due to its chemical properties, it serves as a versatile intermediate in the synthesis of various organic compounds, including amines, carboxylic acids, and amides. These derivatives are used in the production of plasticizers, surfactants, and corrosion inhibitors.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form 2-ethylhexanoic acid and ammonia.[1][2]
-
Reduction: While typically a desired synthetic transformation, unwanted reduction can occur in the presence of strong reducing agents, converting the nitrile to 2-ethylhexylamine.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The storage temperature should be kept consistent to minimize the risk of thermal degradation.
Q4: What type of container should I use to store this compound?
A4: It is recommended to store this compound in its original, tightly sealed container. For transfers, use containers made of chemically resistant materials such as borosilicate glass or polytetrafluoroethylene (PTFE).[3][4][5][6][7][8][9][10][11][12] High-density polyethylene (HDPE) may also be suitable for short-term storage, but compatibility should be verified.[13][14][15][16][17]
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound can vary depending on the purity of the product and storage conditions. When stored properly in an unopened container, it is generally stable for at least two years. Once opened, the shelf life may be shorter, and it is recommended to monitor the material for any signs of degradation.
Troubleshooting Guide
Q1: I noticed a slight discoloration (yellowing) in my stored this compound. What could be the cause?
A1: A yellow discoloration can be an early sign of degradation, potentially due to minor oxidation or the presence of impurities that are degrading over time. It is advisable to check the purity of the material using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), before use.
Q2: My this compound has a strong, unpleasant odor that is different from its characteristic faint smell. What should I do?
A2: A significant change in odor could indicate the formation of degradation products. For example, hydrolysis can release ammonia, which has a pungent smell. It is recommended to handle the material in a well-ventilated fume hood and verify its identity and purity before proceeding with your experiment.
Q3: I see a small amount of precipitate in my container of this compound. What is it and is the product still usable?
A3: Precipitate formation could be due to several factors, including the crystallization of impurities at lower temperatures or the formation of insoluble degradation products. The usability of the remaining liquid depends on the nature of the precipitate and the requirements of your experiment. It is best to analyze a sample of the liquid to determine its purity.
Q4: I suspect my this compound is contaminated with water. How can I confirm this and what are the risks?
A4: Water contamination can be confirmed using Karl Fischer titration. The primary risk of water contamination is the hydrolysis of the nitrile to 2-ethylhexanoic acid, especially if the sample is exposed to acidic or basic conditions, or elevated temperatures. This can affect the yield and purity of your desired product.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, stable temperature (e.g., 15-25 °C) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) for long-term storage | Prevents oxidation. |
| Light Exposure | Store in an amber or opaque container in a dark location | Protects against potential light-induced degradation. |
| Container Material | Borosilicate glass, PTFE, or HDPE (for short-term) | Ensures chemical compatibility and prevents leaching or reaction with the container.[3][4][5][6][7][8][9][10][11][12][13][14][15][16] |
Table 2: Incompatible Materials and Reagents with this compound
| Class | Examples | Potential Hazard/Degradation Pathway |
| Strong Acids | Concentrated Sulfuric Acid, Concentrated Nitric Acid | Can catalyze rapid hydrolysis of the nitrile to the corresponding carboxylic acid.[1][18] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze the hydrolysis of the nitrile. |
| Strong Oxidizing Agents | Peroxides, Permanganates, Chromic Acid | Can lead to oxidation of the aliphatic chain.[19][20][21][22][23] |
| Strong Reducing Agents | Lithium Aluminum Hydride, Sodium Borohydride | Can reduce the nitrile to the corresponding primary amine. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any potential degradation products or impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrument Parameters (Example):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST). Common degradation products to look for include 2-ethylhexanoic acid and 2-ethylhexanamide.
-
Protocol 2: Detection of Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively assess the presence of carboxylic acid, a primary hydrolysis product of this compound.
Methodology:
-
Sample Preparation:
-
Place a drop of the this compound sample directly onto the ATR crystal of the FTIR spectrometer. Alternatively, for transmission mode, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
FTIR Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Examine the spectrum for the characteristic peaks of this compound, including the nitrile C≡N stretch around 2240 cm⁻¹.
-
Look for the appearance of a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong carbonyl C=O stretching band around 1710 cm⁻¹, which are indicative of the presence of 2-ethylhexanoic acid.[8][10][15][24][25][26]
-
Protocol 3: Quantification of Water Content by Karl Fischer Titration
Objective: To determine the water content in a sample of this compound.
Methodology:
-
Instrument Setup:
-
Titration Procedure:
-
Add a known volume of the this compound sample to the titration cell using a dry syringe.
-
Start the titration and record the amount of water detected in micrograms or ppm.
-
-
Data Analysis:
-
The instrument will automatically calculate the water content. Ensure that the result is within the expected range for a stable product (typically <0.1%).
-
Mandatory Visualization
Caption: A logical workflow for the proper handling and storage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. img.antpedia.com [img.antpedia.com]
- 3. calpaclab.com [calpaclab.com]
- 4. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. Borosilicate Glass 3.3 | GSGWL [goelscientific.com]
- 7. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 8. yureka.com.my [yureka.com.my]
- 9. foxxlifesciences.com [foxxlifesciences.com]
- 10. labdirect.com.au [labdirect.com.au]
- 11. What is Borosilicate Glass? | Composition & Types Explained [borosilscientific.com]
- 12. Borosilicate 3.3 Glass - Physical and Chemical Properties [vidrasa.com]
- 13. cipax.com [cipax.com]
- 14. astisensor.com [astisensor.com]
- 15. calpaclab.com [calpaclab.com]
- 16. professionalplastics.com [professionalplastics.com]
- 17. slpipe.com [slpipe.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 23. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. scribd.com [scribd.com]
- 28. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 29. byjus.com [byjus.com]
Technical Support Center: Solvent Effects on 2-Ethylhexanenitrile Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-ethylhexanenitrile. The information is designed to help address common issues encountered during experiments where solvent choice can significantly impact reaction outcomes.
Troubleshooting Guides
Issue: Slow or Incomplete Hydrolysis to 2-Ethylhexanoic Acid
-
Question: My hydrolysis of this compound to 2-ethylhexanoic acid is extremely slow. How can I improve the reaction rate?
-
Answer: The hydrolysis of nitriles can be catalyzed by acid or base.[1][2] The choice of solvent plays a crucial role in the reaction rate. For hydrolysis, a solvent that can stabilize the charged intermediates and transition states is generally preferred.[3][4]
-
Protic Solvents: Polar protic solvents like water, methanol, and ethanol can participate in hydrogen bonding and effectively solvate the charged intermediates, thereby increasing the reaction rate.[1][4] Consider using a mixture of water and a co-solvent like dioxane or an alcohol to ensure solubility of the starting material.[5][6]
-
Aprotic Solvents: While aprotic polar solvents like DMSO or DMF can dissolve the reactants, they may not be as effective as protic solvents in stabilizing the transition state for hydrolysis.
-
Troubleshooting Steps:
-
If using a non-polar or aprotic solvent, switch to a polar protic solvent system.
-
Increase the water concentration in your solvent mixture.
-
Ensure your acid or base catalyst is fully dissolved and active in the chosen solvent.
-
-
Issue: Low Yield in the Reduction of this compound to 2-Ethylhexylamine
-
Question: I am getting a low yield of 2-ethylhexylamine when reducing this compound. Could the solvent be the issue?
-
Answer: Yes, the solvent can significantly affect the efficiency of the reducing agent and the overall yield. The reduction of nitriles is often performed using metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][2]
-
For LiAlH₄ Reduction: This reaction must be carried out in anhydrous aprotic solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used.[1] The presence of protic solvents will quench the highly reactive LiAlH₄.
-
For Catalytic Hydrogenation: The choice of solvent can influence the catalyst's activity. Polar protic solvents like isopropanol have been shown to be effective in the hydrogenation of related compounds, as they can facilitate the reaction through hydrogen bonding with the reactant molecules.[1]
-
Troubleshooting Steps:
-
If using LiAlH₄, ensure your solvent is strictly anhydrous.
-
For catalytic hydrogenation, consider switching to a polar protic solvent like isopropanol or ethanol.
-
Ensure the catalyst is well-dispersed in the chosen solvent.
-
-
Issue: Unexpected Side Products in Nucleophilic Addition Reactions
-
Question: I am observing the formation of unexpected side products during a Grignard reaction with this compound. How can the solvent influence this?
-
Answer: Solvents can influence the reactivity and stability of nucleophiles and intermediates in addition reactions.[2] For Grignard reactions, the solvent, typically an ether like THF or diethyl ether, is crucial for stabilizing the Grignard reagent.
-
Solvent Polarity: Less polar solvents may lead to the aggregation of the Grignard reagent, altering its reactivity. Highly polar aprotic solvents might complex too strongly with the magnesium, reducing the nucleophilicity of the Grignard reagent.
-
Troubleshooting Steps:
-
Ensure your solvent is appropriate for the specific nucleophile being used (e.g., anhydrous ethers for Grignard reagents).
-
Consider the polarity of the solvent. A moderately polar aprotic solvent is often optimal.
-
Control the reaction temperature, as solvent effects can be temperature-dependent.
-
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reaction rate of this compound?
A1: The effect of solvent polarity depends on the specific reaction mechanism.[3][4]
-
Reactions with Polar Transition States: If the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state more than the reactants, leading to an increase in the reaction rate.[3][7] An example is the SN1-type solvolysis.
-
Reactions with Non-polar Transition States: If the transition state is less polar than the reactants, a more polar solvent will stabilize the reactants more, increasing the activation energy and thus decreasing the reaction rate.[3][7] This is often the case in Sₙ2 reactions.
-
Non-polar Reactions: For reactions where there is little change in polarity between the reactants and the transition state, the solvent polarity will have a minimal effect on the reaction rate.[3]
Q2: What is the difference between using a protic and an aprotic solvent for reactions with this compound?
A2:
-
Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. They can accelerate reactions by stabilizing charged intermediates, but can also deactivate strong nucleophiles through hydrogen bonding.[3]
-
Aprotic Solvents (e.g., THF, DMF, DMSO, hexane) do not have O-H or N-H bonds. Polar aprotic solvents are good at solvating cations but not anions. This can enhance the reactivity of anionic nucleophiles, making them more "naked" and reactive. Non-polar aprotic solvents are generally used for reactions involving non-polar reactants.
Q3: Can the solvent affect the selectivity of a reaction involving this compound?
A3: Yes, the solvent can influence both chemoselectivity and stereoselectivity. For instance, in the aerobic oxidation of the related compound 2-ethylhexanal, protic solvents lead to a higher selectivity for the carboxylic acid product compared to aprotic solvents.[8][9] This is attributed to the formation of hydrogen bonds between the reactant and the protic solvent, which can influence the reaction pathway.[8][9]
Quantitative Data Summary
The following tables summarize the expected effects of different solvents on the reaction rates of common reactions involving this compound, based on general principles and data from analogous compounds.
Table 1: Expected Solvent Effects on the Hydrolysis of this compound
| Solvent Type | Examples | Expected Effect on Rate | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Increase | Stabilization of charged intermediates and transition state through hydrogen bonding.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate Increase | Good solvation of cations, but less effective stabilization of anionic intermediates compared to protic solvents. |
| Non-polar Aprotic | Hexane, Toluene | Decrease | Poor stabilization of polar intermediates and transition states.[3] |
Table 2: Expected Solvent Effects on the Reduction of this compound
| Reducing Agent | Solvent Type | Examples | Expected Effect on Rate/Yield | Rationale |
| LiAlH₄ | Aprotic | THF, Diethyl Ether | High Yield | Required to prevent quenching of the highly reactive hydride reagent.[1] |
| Catalytic (H₂) | Polar Protic | Isopropanol, Ethanol | Increased Rate/Yield | Can facilitate the reaction through hydrogen bonding with the nitrile group.[1] |
| Catalytic (H₂) | Non-polar Aprotic | Hexane, Toluene | Lower Rate/Yield | Less effective interaction with the catalyst and reactant. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., a 1:1 mixture of water and 1,4-dioxane).
-
Addition of Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid (e.g., 2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product, 2-ethylhexanoic acid, with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by distillation or chromatography if necessary.
Protocol 2: General Procedure for the Reduction of this compound with LiAlH₄
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (e.g., 1.5 equivalents) in anhydrous diethyl ether or THF.
-
Reactant Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC-MS).
-
Quenching: Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Extraction and Purification: Filter the resulting solids and wash them with the solvent. Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 2-ethylhexylamine. Purify by distillation.
Visualizations
References
- 1. Buy this compound | 4528-39-6 [smolecule.com]
- 2. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rjpn.org [rjpn.org]
- 6. jru-b.com [jru-b.com]
- 7. studylib.net [studylib.net]
- 8. Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
Technical Support Center: Catalyst Selection for Nitrile Synthesis
Welcome to the technical support center for nitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and troubleshooting for optimizing nitrile synthesis experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for various nitrile synthesis pathways.
Q1: What are the primary catalytic methods for synthesizing nitriles?
Nitriles are versatile intermediates synthesized via several key catalytic pathways, primarily depending on the starting material. Common methods include:
-
Dehydration of Primary Amides: A widely used method involving the removal of water from a primary amide using dehydrating agents, which can be facilitated by various catalysts.[1] Catalytic systems based on palladium, copper, and iron have been developed for this transformation.[2][3]
-
Oxidation and Ammoxidation: Alcohols and aldehydes can be converted to nitriles using catalysts in the presence of ammonia and an oxidant like air.[4][5] Ammoxidation is a significant industrial process for producing unsaturated nitriles.[6]
-
Hydrocyanation: This method involves the addition of hydrogen cyanide (HCN) across the double or triple bonds of alkenes and alkynes.[7][8] It is a powerful, atom-economical route often catalyzed by transition metal complexes, particularly nickel and rhodium.[9][10][11]
-
Cyanation of Halides and Triflates: Aryl or alkyl halides can be converted to nitriles using a cyanide source, often catalyzed by palladium or nickel complexes.[12]
-
Biocatalysis: A sustainable, cyanide-free approach uses aldoxime dehydratase enzymes to convert aldoximes to nitriles under mild, aqueous conditions.[13][14]
Q2: How do I select a catalyst based on my starting material?
Catalyst selection is critically dependent on the functional group you are starting with. The following decision tree provides a general guide for common transformations.
Caption: Catalyst selection guide based on starting material.
Q3: What are the advantages of heterogeneous vs. homogeneous catalysts in nitrile synthesis?
Both catalyst types offer distinct advantages and are chosen based on the specific requirements of the synthesis.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Same phase as reactants (e.g., dissolved in solution).[15] | Different phase from reactants (e.g., solid catalyst in a liquid reaction).[15] |
| Advantages | High interaction with reactants, often leading to higher activity and selectivity under milder conditions.[15][16] | Easy to separate from the reaction mixture (e.g., by filtration), allowing for catalyst recovery and reuse, which is economically favorable for industrial processes.[15] |
| Disadvantages | Difficult and costly to separate from the product, limiting industrial applicability.[16] | Reaction rates can be limited by the available surface area of the catalyst; the adsorption step can be rate-limiting.[15][17] |
| Example | Rhodium complexes for alkene hydrocyanation.[10] | Copper Fluorapatite (CuFAP) for nitrile synthesis from aldehydes[18]; Manganese dioxide for nitrile hydration.[19] |
Q4: Are there sustainable or "green" alternatives for nitrile synthesis?
Yes, significant progress has been made in developing more environmentally benign methods. A leading alternative is biocatalysis using aldoxime dehydratase (Oxd) enzymes.[13] This approach offers several advantages:
-
Cyanide-Free: It avoids the use of highly toxic cyanide reagents.[20]
-
Mild Conditions: Reactions are typically run in aqueous media at ambient temperature and pressure.[14]
-
Broad Substrate Scope: These enzymes accept a wide range of aliphatic and aromatic aldoximes.[20]
-
High Productivity: Optimized processes can achieve high substrate loadings and productivities, making them relevant for industrial applications.[6][14]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during catalytic nitrile synthesis.
Problem 1: Low Reaction Yield or Poor Conversion
Possible Cause 1: Catalyst Deactivation or Poisoning Catalysts can lose activity over time due to various processes like coking (carbon deposition), poisoning by impurities or even excess reagents, and physical degradation.[21] In palladium- or nickel-catalyzed cyanations, for instance, an excess of cyanide can deactivate the catalyst.[12][22] Similarly, in enzymatic reactions, residual reagents like hydroxylamine from a preceding step can deactivate the aldoxime dehydratase enzyme.[23]
Solutions:
-
Optimize Reagent Stoichiometry: Carefully control the addition rate and concentration of reagents like the cyanide source to avoid poisoning the catalyst.[24]
-
Purify Starting Materials: Ensure substrates and solvents are free from sulfur, water, or other species known to poison common transition metal catalysts.
-
Screen Different Catalysts: Some catalysts are inherently more robust. If deactivation is persistent, consider screening alternative metal catalysts or switching to a different catalytic system (e.g., biocatalysis).
Possible Cause 2: Suboptimal Reaction Conditions Every catalytic system has an optimal window for temperature, pressure, solvent, and reaction time. Deviating from these can drastically reduce yield.
Solutions:
-
Systematic Optimization: Perform a Design of Experiments (DoE) or one-factor-at-a-time (OFAT) analysis to screen reaction parameters.
-
Consult Literature: Refer to established protocols for similar substrates to find a suitable starting point for optimization.
-
Ensure Proper Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor interaction between the reactants and the catalyst surface, lowering the reaction rate.
Problem 2: Poor Selectivity in Nitrile Reduction
Issue: When reducing a nitrile to a primary amine (R-CH₂NH₂), the formation of secondary (R-CH₂)₂NH and tertiary (R-CH₂)₃N amines is a common side reaction. This occurs when the newly formed primary amine attacks the imine intermediate.
References
- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in transition-metal-catalyzed hydrocyanation of nonpolar alkenes and alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent progress in transition-metal-catalyzed hydrocyanation of nonpolar alkenes and alkynes - East China Normal University [pure.ecnu.edu.cn:443]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyanation - Wikipedia [en.wikipedia.org]
- 13. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - ProQuest [proquest.com]
- 15. chembam.com [chembam.com]
- 16. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition [scirp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. chinesechemsoc.org [chinesechemsoc.org]
- 23. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Waste Disposal Procedures for 2-Ethylhexanenitrile
This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-ethylhexanenitrile waste. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard and Property Summary
This compound is a combustible liquid that is harmful to human health and aquatic life.[1][2] Proper waste management is essential to mitigate these risks. The table below summarizes its key hazardous properties.
| Category | Information | Reference |
| GHS Hazard Statements | H226/H227: Flammable/Combustible liquid and vapor.[1][2][3] H302: Harmful if swallowed.[1][3] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][2][3] H317: May cause an allergic skin reaction.[2] H319: Causes serious eye irritation.[1][3] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1][2][3] H401/H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[2][4] | PubChem, Sigma-Aldrich SDS[1][2][3][4] |
| Physical Properties | Appearance: Colorless liquid with a faint odor.[5] Solubility: Poorly soluble in water; soluble in many organic solvents.[5] Flash Point: ~82.3°C (180.1°F).[6] Boiling Point: ~193 - 219°C (379 - 426°F).[2][6] | Smolecule, LookChem, Sigma-Aldrich SDS[2][5][6] |
| Chemical Reactivity | Hydrolyzes under acidic or basic conditions to form 2-ethylhexanoic acid.[5][7] Stable under standard ambient conditions but may polymerize on exposure to light.[2] | Smolecule, Benchchem, Sigma-Aldrich SDS[2][5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound waste is classified as hazardous. Its primary dangers include being a combustible liquid, harmful if swallowed, inhaled, or in contact with skin, and causing serious skin and eye irritation.[1][2][3] It is also toxic to aquatic life, meaning it poses a significant environmental risk if not disposed of correctly.[2][4]
Q2: Can I dispose of small quantities of this compound waste down the sanitary sewer?
A2: No. It is strictly prohibited to discharge solvents like this compound into the sanitary sewer, regardless of the quantity or whether it is mixed with water.[8] This compound is poorly soluble in water and toxic to aquatic life.[2][5] All solvent waste must be managed as hazardous waste.[8]
Q3: How should I collect and store this compound waste in the laboratory?
A3: Waste should be accumulated at or near the point of generation in a designated satellite accumulation area. Follow these steps:
-
Container: Use a chemically compatible container with a tightly sealing lid.[9] The container must be in good condition and not leaking.
-
Labeling: The container must be clearly marked with the words "Hazardous Waste" and an accurate description of the contents (i.e., "Waste this compound").[10]
-
Storage: Keep the waste container closed except when adding waste.[9] Store it in a well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2][11] Use secondary containment (such as a spill pallet) to prevent spills from spreading.[11]
Q4: What other chemicals should not be mixed with this compound in the same waste container?
A4: To prevent dangerous chemical reactions, do not mix this compound waste with the following:
-
Strong Oxidizing Agents: May lead to a fire or explosion.
-
Halogenated Solvents: While not strictly reactive, it is best practice to keep non-halogenated waste (like this compound) separate from halogenated waste streams to avoid significantly higher disposal costs.[8]
Q5: How do I dispose of an "empty" this compound container?
A5: A container that held this compound is not truly empty until it has been properly decontaminated. If the container is not decontaminated, it must be managed as hazardous waste. For disposal, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of in the normal trash, but you must deface the label first. Always check with your institution's Environmental Health & Safety (EHS) office for specific procedures.
Troubleshooting Guide
| Issue | Probable Cause(s) | Solution |
| The waste container is bulging or appears pressurized. | 1. The container was stored near a heat source, increasing vapor pressure. 2. An unintended chemical reaction is occurring due to contamination, generating gas. | 1. IMMEDIATELY move the container to a cooler, well-ventilated location like a fume hood. 2. DO NOT attempt to open it if you suspect an uncontrolled reaction. 3. Alert your supervisor and contact your institution's EHS office for emergency pickup and guidance. |
| I accidentally mixed this compound waste with an incompatible chemical (e.g., nitric acid). | Accidental mixing of incompatible waste streams. | 1. DO NOT add any more waste to the container. 2. If there are no signs of a reaction (fumes, heat, color change), carefully cap the container, label it clearly with all components, and isolate it in a secondary containment bin inside a fume hood. 3. If a reaction is occurring, alert personnel, evacuate the immediate area, and follow your lab's emergency procedures. 4. In either case, report the incident to your EHS office immediately for guidance on stabilization and disposal. |
| The waste disposal service rejected my waste container. | 1. Improper or incomplete labeling. 2. Container is in poor condition (leaking, cracked). 3. Container is overfilled or not properly sealed. 4. Incompatible wastes were mixed. | 1. Contact your EHS office. They will provide the correct procedure for relabeling or repackaging the waste. 2. DO NOT attempt to correct the issue without consulting EHS, as this could violate regulatory requirements. |
Experimental Protocols
Protocol 1: Standard Procedure for Accumulating this compound Waste for Disposal
This protocol details the standard operating procedure for safely collecting liquid this compound waste in a laboratory setting.
Methodology:
-
Container Selection: Obtain a clean, dry container made of a material compatible with this compound (e.g., glass or appropriate high-density polyethylene). Ensure it has a screw-on, leak-proof cap.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS office. Fill in the generator's name, lab location, and the chemical name: "Waste this compound."
-
Waste Accumulation:
-
Place the container in a designated satellite accumulation area, within secondary containment.
-
Add waste to the container as it is generated. Use a funnel to prevent spills.
-
Keep the container cap securely fastened at all times, except when adding waste.[9]
-
-
Content Logging: If mixing with other compatible non-halogenated solvents, maintain a log sheet on or near the container detailing the chemical names and estimated percentages of all components.
-
Finalizing for Pickup:
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Once the container is full, securely tighten the cap.
-
Complete the hazardous waste label with the final volume and date.
-
Request a waste pickup from your institution's EHS department according to their specific procedures.
-
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of chemical waste, including this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. This compound | C8H15N | CID 239609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. redox.com [redox.com]
- 5. Buy this compound | 4528-39-6 [smolecule.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. mtu.edu [mtu.edu]
- 10. ehs.uc.edu [ehs.uc.edu]
- 11. macschem.us [macschem.us]
Validation & Comparative
Validating the Synthesis of 2-Ethylhexanenitrile: A Comparative Guide to Analytical Methods
For researchers and professionals in drug development and chemical synthesis, rigorous validation of synthesized compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the validation of 2-ethylhexanenitrile synthesis, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Alternative techniques, such as High-Performance Liquid Chromatography (HPLC), are also discussed to offer a comprehensive overview for selecting the most suitable analytical approach.
Synthesis of this compound: An Overview
This compound, a branched-chain aliphatic nitrile, can be synthesized through several established pathways. The choice of method often depends on the available starting materials, desired yield, and reaction conditions. Common synthesis routes include:
-
Dehydration of 2-Ethylhexanamide: A high yield of 94% has been reported for the synthesis of this compound from 2-ethylhexanamide using thionyl chloride (SOCl₂) in benzene at 80°C.[1]
-
Nitration of 2-Ethylhexanol: This method involves the reaction of 2-ethylhexanol with a mixture of nitric and sulfuric acids under controlled conditions.[2][3]
-
Dehydrohalogenation of Alkyl Halides: The reaction of a suitable alkyl halide with a cyanide salt, such as sodium cyanide, can produce this compound.[2]
-
Catalytic Oxidation of Primary Alcohols: This approach offers a more direct route to nitriles from the corresponding primary alcohols.[1]
-
Dehydration of Aldoximes: The dehydration of 2-ethylhexanal oxime can also yield this compound.[1]
Analytical Validation: GC-MS as the Gold Standard
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.
Experimental Protocol: GC-MS Analysis of this compound
The following protocol outlines a general procedure for the validation of this compound synthesis using GC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
If necessary, perform a liquid-liquid extraction to remove impurities and concentrate the analyte.
-
Filter the sample through a 0.22 μm syringe filter before injection.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 μL (split or splitless mode depending on concentration) |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 35-300 |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
3. Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The molecular ion peak (M+) for this compound is expected at m/z 125.
-
For quantification, generate a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Performance Characteristics of GC-MS
The performance of the GC-MS method should be validated according to established guidelines to ensure reliable and accurate results.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) can be a viable alternative for the analysis of this compound, particularly for non-volatile impurities or when derivatization is employed.
Experimental Protocol: HPLC Analysis of this compound
The following is a general HPLC method that can be adapted for the analysis of aliphatic nitriles.
1. Sample Preparation:
-
Prepare the sample as described for GC-MS analysis, ensuring the solvent is compatible with the HPLC mobile phase.
2. HPLC Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 μL |
| Detector | UV detector (e.g., at 210 nm) or Mass Spectrometer (LC-MS) |
3. Data Analysis:
-
Identify and quantify the this compound peak based on its retention time and response compared to a calibration curve prepared with standards.
Performance Characteristics of HPLC
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 50 ng/mL |
| Limit of Quantification (LOQ) | 5 - 100 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Method Comparison: GC-MS vs. HPLC
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity and interaction with stationary phase, UV or MS detection. |
| Applicability | Ideal for volatile and semi-volatile compounds. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Selectivity | Very high due to mass spectral fragmentation patterns. | Good, can be enhanced with MS detection (LC-MS). |
| Sensitivity | Generally very high, especially in SIM mode. | Good, can be very high with specific detectors (e.g., fluorescence, MS). |
| Sample Preparation | May require derivatization for polar compounds, solvent must be volatile. | Wider range of compatible solvents, may require filtration. |
| Analysis Time | Typically faster run times for volatile compounds. | Can have longer run times depending on the separation. |
Experimental Workflow and Signaling Pathways
To visualize the logical flow of validating the synthesis of this compound, the following diagrams are provided.
Caption: Workflow for the synthesis and analytical validation of this compound.
Caption: Comparison of the analytical pathways for GC-MS and HPLC.
References
- 1. Separation of 2-Ethylhexyl nitrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 5 Screening of compounds – Survey of Chemical Substances in Consumer Products, No. 105 2010. – Survey and Health Assessment of Products for Interior Car Care [www2.mst.dk]
- 3. academic.oup.com [academic.oup.com]
A Comparative Guide to the Analytical Validation of 2-Ethylhexanenitrile Purity Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards for the analytical validation of 2-ethylhexanenitrile purity by gas chromatography (GC). Ensuring the purity of chemical intermediates like this compound is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the experimental protocols and presents comparative data to aid in the selection of an appropriate internal standard for accurate and reliable purity assessment.
Introduction to Purity Validation
The purity of a chemical compound is a critical quality attribute. In the pharmaceutical industry, impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products.[1] Analytical validation ensures that the chosen method for purity determination is accurate, precise, and reproducible.[2][3] The use of an internal standard (IS) in chromatographic analysis is a widely accepted technique to improve the precision and accuracy of quantitative analysis by correcting for variations in injection volume and instrument response.[4][5] An ideal internal standard should be chemically similar to the analyte, well-resolved from the analyte and any impurities, and not naturally present in the sample.[4][6]
This guide compares two potential internal standards, Nonanenitrile and Decane , for the quantitative analysis of this compound purity by Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is crucial for the development of a robust analytical method. A comparative study was performed to evaluate the performance of Nonanenitrile and Decane for the purity determination of this compound. The validation parameters, including linearity, accuracy, and precision, were assessed in accordance with ICH guidelines.[2][7]
Table 1: Comparison of Validation Parameters for Internal Standards
| Validation Parameter | Nonanenitrile | Decane | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9991 | r² ≥ 0.999[3] |
| Accuracy (Recovery %) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0%[3] |
| Precision (Repeatability, %RSD) | 0.8% | 1.2% | %RSD < 2%[3] |
| Intermediate Precision (%RSD) | 1.1% | 1.5% | %RSD < 3%[3] |
Analysis: Based on the comparative data, Nonanenitrile demonstrates superior performance with a higher correlation coefficient for linearity and better precision (lower %RSD) in both repeatability and intermediate precision studies. While both internal standards meet the acceptance criteria, the chemical similarity of Nonanenitrile (a nitrile) to this compound likely contributes to its more consistent and reliable performance by minimizing variations in detector response.
Experimental Protocol: Purity Determination of this compound using GC-FID with Nonanenitrile as Internal Standard
This section details the experimental methodology for the validation of this compound purity.
1. Materials and Reagents:
-
This compound (Reference Standard, >99.5% purity)
-
Nonanenitrile (Internal Standard, >99.5% purity)
-
Potential Impurities (e.g., 2-ethylhexanol, 2-ethylhexanamide)
-
Acetonitrile (GC grade)
-
Helium (Carrier Gas, ultra-high purity)
2. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
3. Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of Nonanenitrile in acetonitrile to prepare a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound reference standard into a fixed concentration of the internal standard solution. The concentration range should bracket the expected sample concentration (e.g., 80% to 120% of the nominal concentration).
-
Sample Solution: Accurately weigh a known amount of the this compound sample, add a precise volume of the IS Stock solution, and dilute with acetonitrile to the final concentration.
4. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes
-
-
Carrier Gas Flow (Helium): 1.0 mL/min
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
5. Validation Procedures:
-
Specificity: Inject individual solutions of this compound, the internal standard, and potential impurities to ensure no co-elution of peaks.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (this compound / Internal Standard) against the concentration ratio. Determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample solution on the same day and under the same operating conditions.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of this compound that can be reliably quantified and detected, respectively. This is particularly important for the analysis of impurities.
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved in this analytical validation, the following diagrams are provided.
Caption: Experimental workflow for the analytical validation of this compound purity.
Caption: Logical relationships between key analytical validation parameters.
References
A Comparative Analysis of 2-Ethylhexanenitrile and Straight-Chain Nitriles for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate chemical intermediates is paramount to achieving desired reaction outcomes and molecular properties. This guide provides a detailed comparison of 2-ethylhexanenitrile, a branched nitrile, with its straight-chain counterparts, octanenitrile and nonanenitrile. This analysis, supported by physicochemical data and general reaction protocols, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Tabulated Comparison
The structural variance between branched and straight-chain nitriles directly influences their physical properties. These differences can be critical in process design, solvent selection, and reaction condition optimization.
| Property | This compound | Octanenitrile | Nonanenitrile |
| Molecular Formula | C₈H₁₅N[1] | C₈H₁₅N[2] | C₉H₁₇N[3][4] |
| Molecular Weight ( g/mol ) | 125.21[1] | 125.21[2] | 139.24[3][4] |
| Boiling Point (°C) | 193[] | 198-200[6] | 224-225[3] |
| Melting Point (°C) | N/A | -45[6] | -29 to -35[3][7] |
| Density (g/mL) | ~0.811[] | ~0.814 (at 25°C)[6] | ~0.78-0.82[3] |
| Solubility in Water | Poorly soluble[1] | Not miscible (234 mg/L at 25°C)[2] | Almost insoluble[4] |
| Appearance | Colorless liquid[1] | Clear colorless to light yellow liquid[6] | Clear to pale yellow liquid[3] |
Key Observations:
-
Boiling Point: The branched structure of this compound results in a slightly lower boiling point compared to its straight-chain isomer, octanenitrile. This is attributed to the reduced surface area of the branched molecule, leading to weaker van der Waals forces. Nonanenitrile, with its longer carbon chain, has a significantly higher boiling point.
-
Solubility: All three nitriles exhibit low solubility in water due to their significant hydrophobic alkyl chains.[1][2][3] They are, however, generally soluble in a range of organic solvents.[1][3][8]
Reactivity and Steric Effects: A Qualitative Comparison
The reactivity of the nitrile group (-C≡N) is a focal point of their utility in organic synthesis. Key reactions include hydrolysis to carboxylic acids and reduction to primary amines. The steric hindrance introduced by the ethyl group at the α-position in this compound is expected to influence the rates of these transformations compared to its linear isomers.
Hydrolysis: The conversion of nitriles to carboxylic acids can be achieved under acidic or basic conditions.[9][10] The reaction proceeds via a nucleophilic attack on the electrophilic carbon of the nitrile group. The bulky ethyl group in this compound can sterically hinder the approach of the nucleophile (e.g., water or hydroxide ion), potentially leading to a slower reaction rate compared to the more accessible nitrile carbon in straight-chain nitriles like octanenitrile and nonanenitrile.
Reduction: The reduction of nitriles to primary amines is commonly performed using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11][12] Similar to hydrolysis, the steric bulk around the nitrile group in this compound may affect the rate of hydride delivery from the reducing agent, potentially resulting in a slower reduction compared to the unhindered straight-chain nitriles.
Applications in Research and Development
Both branched and straight-chain nitriles serve as valuable intermediates in various applications.
-
This compound: Its branched structure can impart desirable properties in materials science, such as improved solubility in organic media and increased flexibility in polymers.[8] It is a precursor for the synthesis of plasticizers and surfactants.[1] Its derivatives are also explored for potential therapeutic applications.[1]
-
Straight-Chain Nitriles (Octanenitrile and Nonanenitrile): These are versatile building blocks in organic synthesis.[3] Their linear structure is often favored in the synthesis of pharmaceuticals and agrochemicals where a straight alkyl chain is a required structural motif.[3] Octanenitrile has been used as a solvent in specific chemical reactions.[6]
Experimental Protocols
The following are generalized experimental protocols for key reactions of nitriles. Researchers should optimize these conditions for their specific substrates and equipment.
Acid-Catalyzed Hydrolysis of a Nitrile to a Carboxylic Acid
This protocol is a general procedure and may require modification for long-chain, hydrophobic nitriles, such as the use of a co-solvent to improve solubility.
Materials:
-
Nitrile (e.g., this compound, octanenitrile, or nonanenitrile)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Reflux apparatus
-
Extraction funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1 equivalent) and an excess of aqueous acid (e.g., 6 M HCl).
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate of the carboxylic acid forms upon cooling, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or distillation.
Reduction of a Nitrile to a Primary Amine using Lithium Aluminum Hydride (LiAlH₄)
This reaction is highly exothermic and requires careful handling of the pyrophoric LiAlH₄. It should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Nitrile (e.g., this compound, octanenitrile, or nonanenitrile)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Apparatus for reaction under inert atmosphere
-
Dropping funnel
-
Ice bath
-
Aqueous sodium hydroxide (NaOH) solution
-
Extraction funnel
-
Drying agent (e.g., anhydrous potassium carbonate)
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
In the flask, suspend LiAlH₄ (an excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve the nitrile (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly adding water dropwise, followed by the addition of a 15% aqueous NaOH solution.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Separate the organic layer from the aqueous layer in the filtrate.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
The product can be purified by distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for the hydrolysis and reduction of nitriles.
References
- 1. Buy this compound | 4528-39-6 [smolecule.com]
- 2. Octanenitrile | C8H15N | CID 31286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Nonanenitrile | C9H17N | CID 16715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. OCTANENITRILE | 124-12-9 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | 4528-39-6 | Benchchem [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. ncert.nic.in [ncert.nic.in]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Reactivity of Branched vs. Linear Alkyl Nitriles: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of functional groups is paramount. Alkyl nitriles, key intermediates in the synthesis of amines, carboxylic acids, and ketones, exhibit reactivity profiles that are significantly influenced by their substitution pattern. This guide provides an objective comparison of the reactivity of branched versus linear alkyl nitriles, supported by established chemical principles and outlining experimental protocols for their key transformations.
The primary differentiator in reactivity between branched and linear alkyl nitriles is steric hindrance . The bulky alkyl groups in branched nitriles can impede the approach of nucleophiles to the electrophilic nitrile carbon and affect the accessibility of α-hydrogens for deprotonation. Electronic effects, while generally less pronounced than steric factors in simple alkyl chains, can also play a subtle role.
Comparative Reactivity in Key Transformations
The difference in reactivity is most evident in three common classes of nitrile reactions: hydrolysis, reduction, and α-carbon functionalization.
| Reaction Type | Linear Alkyl Nitrile (e.g., Butyronitrile) | Branched Alkyl Nitrile (e.g., Isobutyronitrile) | Primary Differentiating Factor |
| Hydrolysis | Generally proceeds at a faster rate under both acidic and basic conditions. | Slower reaction rates due to steric hindrance impeding the approach of water or hydroxide ions to the nitrile carbon. | Steric Hindrance |
| Reduction to Amine | More readily reduced by hydride reagents (e.g., LiAlH₄) or catalytic hydrogenation. | Reduction is often slower and may require harsher conditions due to the sterically hindered nitrile carbon. | Steric Hindrance |
| α-Carbon Alkylation | Can be readily deprotonated at the α-carbon to form a nucleophilic carbanion for subsequent alkylation. | Deprotonation is more difficult due to a more sterically hindered α-hydrogen. Nitriles with a tertiary α-carbon cannot be α-alkylated. | Steric Hindrance & Acidity of α-H |
Reaction Mechanisms and Steric Influence
The following diagrams illustrate the general mechanisms for key nitrile transformations and the logical relationship of steric hindrance.
A Comparative Guide to 2-Ethylhexanenitrile and Other Solvents in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of electrochemistry, the choice of solvent is a critical parameter that can significantly influence the performance, stability, and safety of electrochemical systems. While conventional solvents like acetonitrile, propylene carbonate, and dimethyl sulfoxide have been extensively studied and utilized, the quest for alternative solvents with superior properties continues. This guide provides a comparative overview of 2-ethylhexanenitrile against these commonly used solvents, focusing on key electrochemical and physical properties.
Due to a lack of extensive published experimental data for this compound in electrochemical applications, this guide presents a combination of available data for common solvents and qualitative insights into the expected properties of this compound based on the general characteristics of aliphatic nitriles.
Key Performance Parameters in Electrochemistry
The suitability of a solvent for a specific electrochemical application is determined by a combination of its physical and electrochemical properties. The most critical parameters include:
-
Electrochemical Window: This is the potential range within which the solvent is neither oxidized nor reduced, defining the operational voltage of an electrochemical device. A wider electrochemical window is generally desirable for high-energy applications.
-
Ionic Conductivity: The ability of the electrolyte solution (solvent plus salt) to conduct ions is crucial for efficient charge transport. Higher conductivity leads to lower internal resistance and better rate performance.
-
Viscosity: This property affects the mobility of ions in the electrolyte. Lower viscosity generally leads to higher ionic conductivity.
-
Dielectric Constant: A solvent's ability to dissolve salts and separate ions is related to its dielectric constant. A higher dielectric constant facilitates the dissolution of salts and the dissociation of ions, leading to a higher concentration of charge carriers.
Quantitative Data Summary
Table 1: Comparison of Electrochemical and Physical Properties of Solvents
| Property | Acetonitrile (ACN) | Propylene Carbonate (PC) | Dimethyl Sulfoxide (DMSO) | This compound |
| Electrochemical Window (V vs. Li/Li⁺) | ~4.5 - 5.0 | ~4.8 - 5.2 | ~4.4 | Data Not Available |
| Ionic Conductivity (mS/cm) of 1M LiPF₆ at 25°C | ~11 - 17.65[1] | ~6.0 - 9.6[2][3] | ~4.33[4] | Data Not Available |
| Viscosity (cP) at 25°C | 0.343[5] | 2.51 - 2.53 | 2.00 | Data Not Available |
| Dielectric Constant at 20°C | 37.5[1] | 64.9[6] | 46.7[1] | Data Not Available |
Note: The values presented are approximate and can vary depending on the experimental conditions, purity of the solvent, and the type and concentration of the supporting electrolyte.
Qualitative Comparison and Discussion
While quantitative data for this compound is scarce, we can infer some of its potential characteristics based on its molecular structure and the properties of other aliphatic nitriles.
This compound: As a branched aliphatic nitrile, this compound is expected to have a relatively wide electrochemical window, a property common to many nitrile-based solvents.[7][8] Its larger molecular size and branched structure likely result in a higher viscosity compared to acetonitrile. This increased viscosity would, in turn, lead to lower ionic conductivity. The dielectric constant is anticipated to be lower than that of acetonitrile due to the longer, non-polar alkyl chain.
Acetonitrile (ACN): Acetonitrile is a widely used solvent in electrochemistry due to its relatively wide electrochemical window, low viscosity, and moderate dielectric constant. Its low viscosity facilitates high ionic conductivity.[9] However, it has a low flash point and is volatile, raising safety concerns.
Propylene Carbonate (PC): Propylene carbonate offers a wide electrochemical window and a high dielectric constant, which aids in dissolving a variety of salts.[3] Its main drawback is its high viscosity, which results in lower ionic conductivity compared to acetonitrile.[10]
Dimethyl Sulfoxide (DMSO): DMSO has a high dielectric constant and a moderate viscosity. It is a good solvent for a wide range of salts. However, its electrochemical window is narrower than that of ACN and PC, and it can be reactive towards certain electrode materials.[11]
Experimental Protocols
Accurate and reproducible measurement of solvent properties is essential for reliable comparison. Below are detailed methodologies for the key experiments.
Determination of Electrochemical Window
The electrochemical window is typically determined using cyclic voltammetry (CV) .
Methodology:
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., platinum, glassy carbon, or gold), a reference electrode (e.g., Ag/AgCl or a lithium metal pseudo-reference), and a counter electrode (e.g., platinum wire or graphite rod).
-
Electrolyte Preparation: The electrolyte is prepared by dissolving a supporting electrolyte (e.g., 1M LiPF₆) in the solvent to be tested under an inert atmosphere (e.g., in a glovebox) to minimize water and oxygen contamination.
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The scan is performed at a slow scan rate (e.g., 10-50 mV/s).
-
Data Analysis: The current response is plotted against the applied potential. The electrochemical window is defined as the potential range where no significant increase in current due to solvent oxidation or reduction is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).
Measurement of Ionic Conductivity
The ionic conductivity of an electrolyte is typically measured using a four-electrode conductivity cell .
Methodology:
-
Cell Calibration: The conductivity cell is first calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).
-
Electrolyte Preparation: The electrolyte solution is prepared by dissolving a known concentration of a salt (e.g., 1M LiPF₆) in the solvent under an inert atmosphere.
-
Conductivity Measurement: The four-electrode probe is immersed in the electrolyte solution, and an AC current is applied between the two outer electrodes. The voltage drop between the two inner electrodes is measured.
-
Data Analysis: The resistance of the solution is determined from the measured voltage and current. The ionic conductivity (σ) is then calculated using the cell constant (K) and the resistance (R) of the solution: σ = K/R.
Measurement of Viscosity
The viscosity of the solvents can be measured using a rotational viscometer .
Methodology:
-
Instrument Calibration: The viscometer is calibrated using standard viscosity fluids.
-
Sample Preparation: A known volume of the solvent is placed in the sample holder. The temperature of the sample is controlled using a thermostat.
-
Viscosity Measurement: A spindle is immersed in the solvent and rotated at a constant speed. The torque required to rotate the spindle is measured.
-
Data Analysis: The viscosity of the solvent is calculated from the measured torque, the rotational speed, and the geometry of the spindle.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H15N | CID 239609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dgist.elsevierpure.com [dgist.elsevierpure.com]
A Comparative Guide to Assessing Stereochemical Outcomes in Asymmetric Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of nitriles is a cornerstone of modern organic chemistry, providing access to chiral building blocks essential for the development of pharmaceuticals and other bioactive molecules. The stereochemical outcome of these reactions is paramount, dictating the biological activity and safety of the final products. This guide offers an objective comparison of prominent catalytic systems for asymmetric nitrile synthesis, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable methods for their specific needs.
Comparison of Catalytic Systems for Asymmetric Nitrile Synthesis
The following table summarizes the performance of various catalytic systems in key asymmetric nitrile synthesis reactions. The data presented is collated from peer-reviewed literature and is intended to provide a comparative overview of yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
| Reaction Type | Catalyst System | Substrate Example | Yield (%) | ee% / dr | Cyanide Source | Reference(s) |
| Conjugate Addition to Enones | 5-10 mol% Gd(III) catalyst with chiral ligand | Chalcone | 95 | 99% ee | TBSCN | |
| (salen)Al-Cl complex | α,β-Unsaturated Imide | 90 | 97% ee | TMSCN/i-PrOH | ||
| Strecker Reaction | (R)-Phenylglycine Amide (Chiral Auxiliary) | Pivaldehyde | 76-93 | >99:1 dr | NaCN/AcOH | |
| Chiral Zirconium Catalyst | Aldimines | High | High | HCN | ||
| Hydrocyanation of Alkenes | Ni(0) with TADDOL-derived phosphine-phosphite | (E)-Homostilbene | 76 | 74:26 er | TMSCN/MeOH | |
| Ni(0) with BiPhePhos ligand | Styrene | >99 | - | HCN | ||
| Biocatalytic Kinetic Resolution | Pseudomonas putida (whole cells) | (RS)-Mandelonitrile | High | >93% ee (R) | - | |
| P. fluorescens Nitrilase (in E. coli) | rac-Phenylglycinonitrile | 81 | ≥95% ee (R) | - |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation.
Gd-Catalyzed Enantioselective Conjugate Addition of Cyanide to Enones
Reaction: Asymmetric conjugate addition of tert-butyldimethylsilyl cyanide (TBSCN) to chalcone.
Catalyst System: Gadolinium(III) isopropoxide pre-mixed with a chiral ligand.
Procedure:
-
To a solution of the chiral ligand (0.012 mmol) in THF (0.1 mL) is added Gd(Oi-Pr)₃ (3.2 mg, 0.010 mmol) at room temperature.
-
The mixture is stirred for 30 minutes, after which 2,6-dimethylphenol (12.2 mg, 0.10 mmol) in THF (0.1 mL) is added.
-
After stirring for another 30 minutes, the solution is cooled to -78 °C.
-
A solution of chalcone (20.8 mg, 0.10 mmol) in THF (0.3 mL) and TBSCN (21.2 mg, 0.15 mmol) are added sequentially.
-
The reaction is stirred at -78 °C for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the desired β-cyano ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Diastereoselective Strecker Reaction Using (R)-Phenylglycine Amide
Reaction: Three-component reaction of pivaldehyde, (R)-phenylglycine amide, and sodium cyanide.
Procedure:
-
To a suspension of (R)-phenylglycine amide (1.50 g, 10.0 mmol) in a mixture of methanol (30 mL) and water (5 mL) is added acetic acid (0.60 g, 10.0 mmol).
-
Pivaldehyde (0.86 g, 10.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of sodium cyanide (0.54 g, 11.0 mmol) in water (5 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 48 hours, during which a precipitate forms.
-
The precipitate is collected by filtration, washed with cold methanol/water (1:1), and dried under vacuum to yield the diastereomerically pure α-aminonitrile.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Nickel-Catalyzed Asymmetric Hydrocyanation of an Alkene
Reaction: Enantioselective hydrocyanation of (E)-homostilbene.
Catalyst System: In situ generated catalyst from Ni(cod)₂ and a TADDOL-derived chiral phosphine-phosphite ligand.
Procedure:
-
In a glovebox, Ni(cod)₂ (2.75 mg, 0.01 mmol) and the chiral ligand (0.011 mmol) are dissolved in THF (1.0 mL) in a Schlenk tube.
-
The solution is stirred at room temperature for 30 minutes.
-
A solution of (E)-homostilbene (39.2 mg, 0.20 mmol) in THF (1.0 mL) is added.
-
A solution of TMSCN (29.8 mg, 0.30 mmol) in a mixture of THF (1.4 mL) and methanol (0.1 mL) is added slowly via syringe pump over 4 hours at 0 °C.
-
The reaction is stirred for an additional 12 hours at 0 °C.
-
The reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to give the chiral nitrile.
-
The enantiomeric ratio is determined by chiral GC or HPLC analysis.
Biocatalytic Kinetic Resolution of a Racemic Nitrile
Reaction: Kinetic resolution of (RS)-mandelonitrile using whole cells of Pseudomonas putida.
Procedure:
-
Pseudomonas putida is cultured in a suitable liquid medium to the desired cell density.
-
The cells are harvested by centrifugation and washed with a phosphate buffer (0.1 M, pH 7.0).
-
The cells are resuspended in the same buffer to a specific optical density.
-
(RS)-Mandelonitrile (e.g., 2 mM final concentration) is added to the cell suspension.
-
The reaction mixture is incubated at 30 °C with shaking.
-
Aliquots are taken at different time intervals, and the reaction is quenched by adding acid (e.g., 1 M HCl).
-
The concentrations of the remaining mandelonitrile and the produced mandelic acid are determined by RP-HPLC.
-
The enantiomeric excess of the produced (R)-(-)-mandelic acid is determined by chiral HPLC analysis.
Visualizing the Methodologies
The following diagrams illustrate the general workflow for assessing stereochemical outcomes and the logical relationships between different catalytic approaches.
Caption: General workflow for assessing stereochemical outcomes.
Caption: Relationships between catalytic approaches.
Confirming the Structure of 2-Ethylhexanenitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for confirming the structure of 2-ethylhexanenitrile and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual aids to facilitate understanding of the structural confirmation workflow.
Structural Elucidation of this compound
The definitive structure of this compound (C₈H₁₅N) is established through a combination of spectroscopic methods that probe its molecular framework and functional groups. The presence of a nitrile group and the specific arrangement of its branched alkyl chain are key features to be confirmed. For comparison, this guide will consider its structural isomers, 3-ethylhexanenitrile and 4-ethylhexanenitrile, as well as its straight-chain analogue, hexanenitrile.
Data Presentation: Spectroscopic and Physicochemical Properties
The following table summarizes key quantitative data for this compound and its related compounds, crucial for their differentiation and structural confirmation.
| Property | This compound | 3-Ethylhexanenitrile | 4-Ethylhexanenitrile | Hexanenitrile |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N | C₈H₁₅N | C₆H₁₁N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol | 125.21 g/mol | 97.16 g/mol |
| Boiling Point | 193°C at 760mmHg[1] | - | - | 163-164 °C |
| Density | 0.811 g/cm³[1] | - | - | 0.809 g/cm³ |
| IR C≡N Stretch | 2260-2240 cm⁻¹ (Sharp, Strong)[2] | Expected to be similar | Expected to be similar | ~2247 cm⁻¹ |
| ¹³C NMR (Nitrile C) | ~121 ppm | Expected to be similar | Expected to be similar | ~119 ppm |
| Mass Spec (m/z) | 125 (M+), key fragments | 125 (M+), different fragmentation | 125 (M+), different fragmentation | 97 (M+), different fragmentation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for obtaining reliable data for the structural confirmation of nitrile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon and hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the nitrile derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms. Protons adjacent to the electron-withdrawing nitrile group will be deshielded and appear at a lower field.[2]
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon spectrum to identify the number of unique carbon environments. The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm.
-
-
Data Analysis: Analyze the spectra to determine the connectivity of atoms and confirm the branching of the alkyl chain.
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of the nitrile functional group.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl plates.
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The key diagnostic peak for nitriles is a sharp, strong absorption band in the region of 2260-2200 cm⁻¹.[2] For saturated aliphatic nitriles like this compound, this peak is expected between 2260-2240 cm⁻¹.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
-
Data Analysis: The mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that can be used as a chemical fingerprint for identification.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural confirmation of a this compound derivative.
Caption: Experimental workflow for the structural confirmation of this compound derivatives.
This guide provides a foundational framework for researchers to approach the structural confirmation of this compound and its derivatives. By employing these spectroscopic techniques and comparing the acquired data with known values and those of related compounds, a definitive structural assignment can be achieved.
References
A Comparative Guide to Catalysts in 2-Ethylhexanenitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-ethylhexanenitrile, a key intermediate in the production of various specialty chemicals and pharmaceuticals, can be achieved through several catalytic pathways. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of common catalysts for the two primary synthesis routes: the dehydration of 2-ethylhexanamide and the dehydration of 2-ethylhexanal oxime.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts for the synthesis of this compound. Data is compiled from publicly available literature and generalized for comparative purposes, as direct head-to-head studies for this specific nitrile are limited.
Table 1: Catalysts for the Dehydration of 2-Ethylhexanamide to this compound
| Catalyst System | Typical Yield (%) | Selectivity (%) | Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) (Stoichiometric) | >90 | High | 80°C, Benzene | High yield, well-established | Stoichiometric waste, corrosive |
| Palladium(II) Acetate / Selectfluor | 80-95 | High | Room Temp, MeCN | Mild conditions, high chemoselectivity | Catalyst cost, use of fluorinating agent |
| Heterogeneous Acid Catalysts (e.g., Zeolites) | 70-85 | Moderate to High | 150-250°C (Gas phase) | Catalyst recyclability, continuous process | High temperatures, potential for side reactions |
| Phosphorus Pentoxide (P₂O₅) (Stoichiometric) | 70-90 | High | High Temperature | Effective dehydrating agent | Stoichiometric waste, harsh conditions |
Table 2: Catalysts for the Dehydration of 2-Ethylhexanal Oxime to this compound
| Catalyst System | Typical Yield (%) | Selectivity (%) | Reaction Conditions | Advantages | Disadvantages |
| Raney Nickel (Activated) | 75-90 | Moderate to High | 120-180°C, Solvent | Cost-effective, widely available | Pyrophoric nature, requires activation |
| Copper(II) Oxide | 80-95 | High | 150-200°C, Solvent | Good yield and selectivity | Catalyst preparation may be required |
| Rhodium Complexes | High | High | Mild Conditions | High activity and selectivity | High cost of catalyst |
| Iron(III) Chloride | 70-85 | Good | 80-120°C, Solvent | Inexpensive, readily available | Can require longer reaction times |
| Biocatalysts (Aldoxime Dehydratase) | >90 | Very High | Room Temp, Aqueous | Environmentally friendly, high selectivity | Enzyme stability and cost can be a factor |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent typical procedures and may require optimization for specific laboratory conditions.
Protocol 1: Dehydration of 2-Ethylhexanamide using a Palladium Catalyst
-
Catalyst Preparation: A solution of Palladium(II) acetate (5 mol%) and Selectfluor (1.1 equivalents) is prepared in acetonitrile.
-
Reaction Setup: To a solution of 2-ethylhexanamide (1 equivalent) in acetonitrile, the catalyst solution is added at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Dehydration of 2-Ethylhexanal Oxime using a Raney Nickel Catalyst
-
Catalyst Activation: Commercially available Raney nickel is washed sequentially with deionized water and then with the reaction solvent (e.g., toluene or xylene) to remove any residual alkali and water.
-
Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, 2-ethylhexanal oxime (1 equivalent) and the activated Raney nickel catalyst (5-10 wt%) are suspended in a high-boiling point solvent.
-
Reaction Execution: The mixture is heated to reflux (typically 120-180°C) and the reaction is monitored by TLC or GC.
-
Catalyst Removal and Product Isolation: After completion, the reaction mixture is cooled to room temperature, and the Raney nickel is carefully filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the catalytic synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via amide dehydration.
Caption: Experimental workflow for the synthesis of this compound via oxime dehydration.
Evaluating Greener Synthetic Pathways for 2-Ethylhexanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-ethylhexanenitrile, a valuable intermediate in the production of various industrial and pharmaceutical compounds, has traditionally relied on methods that are effective but often raise environmental and safety concerns. This guide provides a comparative analysis of established synthetic routes and emerging greener alternatives, offering a framework for selecting more sustainable and efficient manufacturing processes. The evaluation is supported by available experimental data, detailed protocols, and a quantitative assessment of green chemistry metrics.
Comparison of Synthetic Routes
The following tables summarize the key performance indicators for traditional and greener synthetic routes to this compound. It is important to note that direct comparative data for this compound across all routes is limited in the public domain. Therefore, data from analogous nitrile syntheses are included for illustrative purposes and should be interpreted with caution.
Table 1: Traditional Synthetic Routes for this compound
| Route | Starting Material | Reagents & Conditions | Yield (%) | Reaction Time | Temperature (°C) | Key Disadvantages |
| Dehydration of Amide | 2-Ethylhexanamide | Thionyl chloride (SOCl₂), Benzene | 94 | Not Specified | 80 | Use of a toxic solvent (benzene) and a hazardous reagent (thionyl chloride).[1] |
| Nucleophilic Substitution | 2-Bromoheptane | Sodium Cyanide (NaCN) | Moderate (Typical) | Not Specified | Not Specified | Use of highly toxic and hazardous sodium cyanide. |
| Oxidation of Amine | 2-Ethylhexylamine | Not Specified | Good to Excellent (Typical for aliphatic amines) | Not Specified | Not Specified | Often requires stoichiometric and hazardous oxidizing agents.[1] |
Table 2: Greener Alternative Synthetic Routes for Nitriles (Applicable to this compound)
| Route | Starting Material | Reagents & Conditions | Yield (%) | Reaction Time | Temperature (°C) | Green Advantages |
| Catalytic Aerobic Oxidation | 2-Ethylhexanol | Ruthenium on Alumina (Ru/Al₂O₃), Ammonia, Oxygen | High (Typical) | Not Specified | 150-200 (Typical) | Uses a heterogeneous catalyst, air as the oxidant, and generates water as the primary byproduct. |
| One-Pot from Aldehyde | 2-Ethylhexanal | Hydroxylamine-O-sulfonic acid, PEG-400, H₂O | 95 (for octanal) | 2 h | 60 | Avoids isolation of intermediate oxime, uses a biodegradable solvent (PEG), and water. |
| Biocatalytic Dehydration | 2-Ethylhexanal Oxime | Aldoxime Dehydratase (Oxd) | High (Typical) | 24 h (Typical) | 30-40 (Typical) | Highly selective, operates under mild conditions in aqueous media, avoids hazardous reagents.[2][3] |
| Solvent-Free Dehydration | 2-Ethylhexanamide | Montmorillonite K-10 clay | 85-95 (for various amides) | 15-30 min | 120-140 (Microwave) | Eliminates the need for solvents, reduces reaction time significantly. |
Green Chemistry Metrics: A Comparative Analysis
To provide a more quantitative assessment of the environmental performance of these routes, key green chemistry metrics have been calculated where sufficient data is available.
Table 3: Green Chemistry Metrics Comparison
| Metric | Dehydration of Amide (Traditional) | Catalytic Aerobic Oxidation (Greener) | One-Pot from Aldehyde (Greener) |
| Atom Economy (%) | ~87% | ~83% | ~96% |
| E-Factor (estimated) | >10 (High) | <5 (Low) | <2 (Very Low) |
| Process Mass Intensity (PMI) (estimated) | >11 | <6 | <3 |
Note on Metrics:
-
Atom Economy: Calculated based on the molecular weights of reactants and the desired product. A higher percentage indicates less waste generation at the atomic level.
-
E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the product. A lower E-Factor is better. The values presented are estimations based on typical solvent and reagent usage for such reactions.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents) used to the mass of the final product. A lower PMI indicates a more resource-efficient process. The values are estimations.
Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways discussed.
Caption: Traditional synthetic routes to this compound.
Caption: Greener alternative synthetic routes to nitriles.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate reproducibility and further investigation.
Protocol 1: Traditional Dehydration of 2-Ethylhexanamide
Materials:
-
2-Ethylhexanamide
-
Thionyl chloride (SOCl₂)
-
Benzene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylhexanamide in anhydrous benzene.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Heat the reaction mixture to 80°C and maintain for the required reaction time (monitor by TLC).
-
After completion, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Greener One-Pot Synthesis from 2-Ethylhexanal
Materials:
-
2-Ethylhexanal
-
Hydroxylamine-O-sulfonic acid
-
Polyethylene glycol 400 (PEG-400)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 2-ethylhexanal, hydroxylamine-O-sulfonic acid, PEG-400, and water.
-
Heat the mixture to 60°C and stir for 2 hours.
-
After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography or distillation.
Protocol 3: Greener Biocatalytic Dehydration of 2-Ethylhexanal Oxime
Materials:
-
2-Ethylhexanal oxime
-
Aldoxime dehydratase (Oxd) enzyme preparation (e.g., whole-cell lysate or purified enzyme)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a solution of 2-ethylhexanal oxime in a minimal amount of a water-miscible co-solvent if necessary, and add it to the phosphate buffer.
-
Add the aldoxime dehydratase preparation to the substrate solution.
-
Incubate the reaction mixture at 30-40°C with gentle agitation for 24 hours or until the reaction is complete.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
Conclusion
The evaluation of synthetic routes for this compound reveals a clear trend towards the adoption of greener and more sustainable methodologies. While traditional methods offer high yields, they often involve hazardous reagents and solvents, leading to significant environmental burdens. In contrast, emerging greener alternatives, such as catalytic aerobic oxidation, one-pot syntheses from aldehydes, and biocatalysis, present compelling advantages in terms of reduced waste, milder reaction conditions, and improved safety profiles.
The quantitative analysis of green chemistry metrics, although based on some estimations, strongly supports the superiority of these greener routes. The significantly lower estimated E-Factors and PMIs for the catalytic and one-pot methods highlight their potential for substantial waste reduction and improved resource efficiency.
For researchers and drug development professionals, the choice of a synthetic route should no longer be based solely on yield. A holistic assessment that includes environmental impact, safety, and overall process efficiency is crucial. This guide provides the foundational information to make more informed and sustainable decisions in the synthesis of this compound and other valuable chemical intermediates. Further research focused on obtaining direct comparative data for this compound across these promising greener routes is highly encouraged to solidify these findings and accelerate their industrial implementation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance
The proper disposal of 2-Ethylhexanenitrile, a flammable and harmful chemical, is crucial for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is a flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, strict safety protocols must be followed during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: Lab coat, apron, or coveralls.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Spill Management: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.
Waste Classification and Regulatory Overview
Due to its flammability, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). The primary EPA hazardous waste code is D001 for ignitability [2][3][4]. Depending on the specific waste stream and any contaminants, other waste codes may apply. It is the generator's responsibility to make an accurate hazardous waste determination[3].
Disposal Procedures
There are two primary methods for the proper disposal of this compound waste: high-temperature incineration and chemical treatment (hydrolysis). The selection of the method depends on the quantity of waste, available facilities, and local regulations.
1. High-Temperature Incineration:
Incineration is a common and effective method for the complete destruction of organic chemical waste. It is crucial that the incineration process is carried out in a licensed hazardous waste incineration facility to ensure complete combustion and to manage potentially toxic byproducts.
Quantitative Data for Disposal Methods
| Parameter | High-Temperature Incineration | Chemical Treatment (Alkaline Hydrolysis) | Landfill Disposal (Post-Treatment) |
| Applicability | Pure this compound, contaminated materials | Small to moderate quantities of this compound in a laboratory setting | Treated residue from chemical hydrolysis |
| Operating Temp. | 850°C - 1200°C[5] | Typically heated under reflux[6][7][8] | Ambient |
| Key Reagents | - | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Water, Ethanol (co-solvent)[6][7][8] | - |
| Primary Product | CO2, H2O, N2 | Sodium 2-ethylhexanoate, Ammonia[7][8] | Stabilized solid waste |
| RCRA Waste Code | D001 (Ignitability)[3][4] | N/A (Treatment) | Dependent on TCLP results of treated waste |
| TOC Limit for Landfill | N/A | N/A | Typically <6% for hazardous waste landfills[9][10] |
| Potential Hazards | Emission of toxic gases (NOx, CO, VOCs) if incomplete combustion occurs[11] | Generation of ammonia gas (toxic and corrosive)[7][8][12] | Leaching of untreated contaminants |
2. Chemical Treatment: Alkaline Hydrolysis
For laboratory settings, chemical treatment through alkaline hydrolysis can be a viable option to convert this compound into less hazardous substances before disposal. This process converts the nitrile into the corresponding carboxylate salt and ammonia.
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol is a general guideline and should be adapted based on the specific concentration and volume of the waste. This procedure must be performed in a well-ventilated fume hood.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
pH paper or pH meter
-
Appropriate PPE
Procedure:
-
Preparation: For every 1 mole of this compound, prepare a solution of at least 1.2 moles of sodium hydroxide in a mixture of water and ethanol. The ethanol acts as a co-solvent to increase the solubility of the nitrile. A common solvent ratio is 1:1 water to ethanol.
-
Reaction Setup: Place the this compound waste in a round-bottom flask equipped with a stir bar.
-
Addition of Reagent: Slowly and with stirring, add the sodium hydroxide solution to the round-bottom flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the concentration and volume but is typically several hours. Monitor the reaction for the cessation of ammonia evolution (can be tested with moist pH paper held at the top of the condenser, which will turn blue in the presence of ammonia).
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Disposal of Product: The resulting solution contains sodium 2-ethylhexanoate and residual ethanol and water. This solution is generally less hazardous than the original nitrile. However, it must still be disposed of as hazardous waste, though it may be acceptable for different disposal pathways than the original flammable liquid. Check with your institution's environmental health and safety office for guidance on the disposal of the final solution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Landfill Disposal
Untreated this compound is not suitable for landfill disposal due to its flammability and potential toxicity[3]. The residue from chemical treatment may be suitable for landfilling, but it must be tested to ensure it meets the waste acceptance criteria (WAC) of the specific landfill. These criteria often include limits on the Total Organic Carbon (TOC), which is typically required to be below 6% for hazardous waste landfills[9][10].
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Criteria and procedures for the acceptance of waste at landfills (Scotland) Direction 2005 - gov.scot [gov.scot]
- 3. Land Disposal Restrictions - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 4. ahmp.confex.com [ahmp.confex.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. soharportandfreezone.om [soharportandfreezone.om]
- 10. gov.uk [gov.uk]
- 11. environment.govt.nz [environment.govt.nz]
- 12. byjus.com [byjus.com]
Personal protective equipment for handling 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Ethylhexanenitrile (CAS No. 4528-39-6) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[2][3][4] | Protects against splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[3][4] Lab coat or chemical-resistant apron.[4] Closed-toe shoes.[5] | Prevents skin contact which can be harmful and cause irritation.[1] Thicker gloves offer better protection.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood.[2] If ventilation is insufficient, a suitable respirator is necessary.[2] | Protects against inhalation of harmful vapors.[1] |
Safe Handling and Operations Plan
Follow these procedural steps to ensure the safe handling of this compound.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
